molecular formula C9H19N2O2- B1231595 7,8-diaminononanoate

7,8-diaminononanoate

カタログ番号: B1231595
分子量: 187.26 g/mol
InChIキー: KCEGBPIYGIWCDH-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

7,8-diaminononanoate is an amino-acid anion. It has a role as a Saccharomyces cerevisiae metabolite. It derives from a nonanoate. It is a conjugate base of a 7,8-diaminononanoic acid.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C9H19N2O2-

分子量

187.26 g/mol

IUPAC名

7,8-diaminononanoate

InChI

InChI=1S/C9H20N2O2/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7-8H,2-6,10-11H2,1H3,(H,12,13)/p-1

InChIキー

KCEGBPIYGIWCDH-UHFFFAOYSA-M

SMILES

CC(C(CCCCCC(=O)[O-])N)N

正規SMILES

CC(C(CCCCCC(=O)[O-])N)N

製品の起源

United States

Foundational & Exploratory

The Crucial Role of 7,8-Diaminopelargonic Acid in Biotin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin, also known as vitamin B7, is an essential cofactor for a variety of carboxylase enzymes involved in critical metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1][2] While humans and other mammals must obtain biotin from their diet, most bacteria, plants, and fungi can synthesize it de novo. This makes the biotin biosynthetic pathway an attractive target for the development of novel antimicrobial agents.[2] This technical guide provides an in-depth exploration of a key intermediate in this pathway, 7,8-diaminopelargonic acid (DAPA), and the enzymes responsible for its synthesis and subsequent conversion. We will delve into the quantitative aspects of these enzymatic reactions, provide detailed experimental protocols for their study, and visualize the core biochemical transformations.

The Biotin Synthesis Pathway: The Central Role of DAPA

The late stage of biotin biosynthesis begins with the formation of 7-keto-8-aminopelargonic acid (KAPA). The pathway then proceeds through a series of conserved enzymatic steps to produce biotin.[2] 7,8-diaminopelargonic acid (DAPA) is a critical intermediate in this pathway, formed from KAPA and subsequently converted to dethiobiotin (DTB).

The synthesis of DAPA is catalyzed by the enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA aminotransferase) , also known as BioA . This pyridoxal phosphate (PLP)-dependent enzyme facilitates the transfer of an amino group from S-adenosyl-L-methionine (SAM) to KAPA, yielding DAPA.[3][4][5] This is a notable reaction as it is one of the few known instances where SAM serves as an amino donor.[6]

Following its synthesis, DAPA is utilized by dethiobiotin synthetase (BioD) , which catalyzes the ATP-dependent insertion of a carboxyl group to form the ureido ring of dethiobiotin.[1][7][8] This irreversible step is crucial for driving the biotin synthesis pathway forward.[9]

Quantitative Analysis of Key Enzymes

The efficiency and substrate affinity of the enzymes involved in DAPA metabolism are critical for the overall flux of the biotin synthesis pathway. The following tables summarize key kinetic parameters for DAPA aminotransferase (BioA) and dethiobiotin synthetase (BioD) from different organisms.

Table 1: Kinetic Parameters of 7,8-Diaminopelargonic Acid Aminotransferase (BioA)

OrganismSubstrateKmkcatVmaxReference(s)
Escherichia coliS-adenosyl-L-methionine (SAM)0.20 mM-0.16 µmol/mg/min[5]
7-keto-8-aminopelargonic acid (KAPA)1.2 µM--[5]
S-adenosyl-L-methionine (SAM)150 µM0.013 s-1-[4]
7-keto-8-aminopelargonic acid (KAPA)<2 µM--[4]
Mycobacterium tuberculosisS-adenosyl-L-methionine (AdoMet)0.78 ± 0.20 mM1.0 ± 0.2 min-1-[3]
7-keto-8-aminopelargonic acid (KAPA)3.8 ± 1.0 µM--[3]

Table 2: Kinetic Parameters of Dethiobiotin Synthetase (BioD)

OrganismSubstrateKmReference(s)
Escherichia coli7,8-diaminopelargonic acid (DAPA)0.25 µM[1]
ATP-[10]
Escherichia coli (YnfK paralog)7,8-diaminopelargonic acid (DAPA)0.50 µM[1]

Experimental Protocols

Assay for 7,8-Diaminopelargonic Acid Aminotransferase (BioA) Activity

A sensitive and high-throughput compatible assay for BioA activity involves the fluorescent detection of the product, DAPA.[11][12]

Principle: DAPA, a vicinal diamine, reacts with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME) to form a fluorescent adduct that can be quantified.

Materials:

  • BioA enzyme preparation

  • 7-keto-8-aminopelargonic acid (KAPA)

  • S-adenosyl-L-methionine (SAM)

  • Pyridoxal-5'-phosphate (PLP)

  • Reaction Buffer (e.g., 100 mM Bicine, pH 8.6)

  • OPA/2ME derivatizing solution

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 410 nm, Emission: 470 nm)

Procedure:

  • Prepare a reaction mixture containing reaction buffer, PLP, SAM, and KAPA in a microplate well.

  • Initiate the reaction by adding the BioA enzyme preparation.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

  • Stop the reaction (e.g., by adding a quenching agent or by proceeding directly to derivatization).

  • Add the OPA/2ME derivatizing solution to each well.

  • Incubate for a short period to allow for the derivatization reaction to complete.

  • Measure the fluorescence using a microplate reader at the specified wavelengths.

  • A standard curve using known concentrations of DAPA should be prepared to quantify the amount of product formed.

A coupled assay can also be employed where the DAPA produced is immediately used by BioD to form dethiobiotin, which is then detected.[9]

Purification of Recombinant 7,8-Diaminopelargonic Acid Aminotransferase (BioA)

Recombinant BioA is commonly overexpressed in E. coli with an affinity tag (e.g., His-tag) for simplified purification.[3][9]

Materials:

  • E. coli cell paste overexpressing His-tagged BioA

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Chromatography system (e.g., ÄKTA system)

Procedure:

  • Resuspend the cell paste in Lysis Buffer and lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the clarified lysate onto a Ni-NTA column pre-equilibrated with Lysis Buffer.

  • Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elute the bound His-tagged BioA with Elution Buffer.

  • Collect fractions and analyze for the presence of purified BioA by SDS-PAGE.

  • Pool fractions containing pure BioA and dialyze against a suitable storage buffer.

Purification of Recombinant Dethiobiotin Synthetase (BioD)

Similar to BioA, recombinant BioD can be purified using affinity chromatography.[13][14]

Materials:

  • E. coli cell paste overexpressing tagged BioD (e.g., GST-tag or Strep-tag)

  • Appropriate lysis, wash, and elution buffers for the chosen affinity tag system (e.g., PBS for GST-tag with glutathione for elution).[15][16]

  • Affinity chromatography resin (e.g., Glutathione-Sepharose or Strep-Tactin resin).[15][16]

  • Chromatography system.

Procedure:

  • Prepare a clarified cell lysate as described for BioA purification.

  • Load the lysate onto the appropriate affinity column equilibrated with the corresponding binding buffer.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the tagged BioD using the specific elution agent (e.g., reduced glutathione for GST-tag, desthiobiotin for Strep-tag).[15][16]

  • Analyze fractions for purity by SDS-PAGE.

  • Pool pure fractions and exchange the buffer for storage.

Visualizing the Pathway

The following diagrams, generated using the DOT language, illustrate the key transformations involving 7,8-diaminopelargonic acid in the biotin synthesis pathway and a typical experimental workflow for enzyme purification.

Biotin_Synthesis_Pathway cluster_bioa DAPA Synthesis cluster_biod Dethiobiotin Synthesis KAPA 7-Keto-8-aminopelargonic acid (KAPA) BioA BioA (DAPA Aminotransferase) KAPA->BioA SAM S-Adenosyl-L-methionine (SAM) SAM->BioA DAPA 7,8-Diaminopelargonic acid (DAPA) BioA->DAPA SAHC S-Adenosyl-homocysteine BioA->SAHC BioD BioD (Dethiobiotin Synthetase) DAPA->BioD DTB Dethiobiotin (DTB) BioD->DTB ADP_Pi ADP + Pi BioD->ADP_Pi ATP ATP ATP->BioD CO2 CO2 CO2->BioD

Caption: The enzymatic conversion of KAPA to Dethiobiotin.

Enzyme_Purification_Workflow Start E. coli cells with overexpressed tagged protein Lysis Cell Lysis (Sonication/Homogenization) Start->Lysis Centrifugation Centrifugation Lysis->Centrifugation Clarified_Lysate Clarified Lysate Centrifugation->Clarified_Lysate Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA, Strep-Tactin) Clarified_Lysate->Affinity_Chromatography Wash Wash unbound proteins Affinity_Chromatography->Wash Elution Elution of tagged protein Affinity_Chromatography->Elution Purified_Protein Purified Protein Elution->Purified_Protein Analysis Purity Analysis (SDS-PAGE) Purified_Protein->Analysis

Caption: A generalized workflow for affinity purification of recombinant enzymes.

Conclusion

7,8-Diaminopelargonic acid is a pivotal intermediate in the biosynthesis of biotin, a vital cofactor. The enzymes that mediate its formation and conversion, DAPA aminotransferase (BioA) and dethiobiotin synthetase (BioD), represent key control points in this pathway and are validated targets for the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to understand and exploit the biotin synthesis pathway. The continued investigation into the structure, function, and inhibition of these enzymes will undoubtedly pave the way for new strategies to combat pathogenic microorganisms.

References

The Central Role of 7,8-Diaminononanoate in Microbial Biotin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Diaminononanoate, also known as 7,8-diaminopelargonic acid (DAPA), is a pivotal intermediate in the microbial biosynthesis of biotin (vitamin B7), an essential cofactor for a variety of metabolic reactions. The enzymes responsible for the synthesis and subsequent conversion of this compound are highly conserved across many bacterial species, including significant pathogens, making them attractive targets for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the role of this compound in microbial metabolism, presenting key quantitative data, detailed experimental protocols for its study, and visualizations of the associated metabolic pathways.

Introduction

Biotin is an indispensable cofactor for enzymes involved in carboxylation, decarboxylation, and transcarboxylation reactions, which are central to fatty acid synthesis, amino acid metabolism, and gluconeogenesis. While some organisms can acquire biotin from their environment, many bacteria and fungi rely on its de novo synthesis. The biotin biosynthetic pathway is a well-established and essential metabolic route, and this compound is a key molecule within this pathway. Understanding the enzymatic transformations involving this compound is crucial for elucidating microbial physiology and for identifying novel therapeutic targets. This guide will focus on the synthesis of this compound and its conversion to dethiobiotin, highlighting the key enzymes and their characteristics.

The Biotin Biosynthesis Pathway: The Role of this compound

The biosynthesis of biotin from pimeloyl-CoA involves a series of enzymatic steps. The formation and consumption of this compound represent a critical juncture in this pathway.

Synthesis of this compound

This compound is synthesized from 8-amino-7-oxononanoate (KAPA) by the enzyme adenosylmethionine-8-amino-7-oxononanoate transaminase , also known as 7,8-diaminopelargonic acid aminotransferase (DAPA AT) or by its gene name, BioA .[1][2][3] This enzyme catalyzes the transfer of an amino group from S-adenosyl-L-methionine (SAM) to KAPA, a unique reaction as SAM is more commonly known as a methyl group donor.[3][4] This pyridoxal 5'-phosphate (PLP)-dependent enzyme is a key player in the biotin pathway.[1][5]

The reaction is as follows: 8-amino-7-oxononanoate + S-adenosyl-L-methionine ⇌ this compound + S-adenosyl-4-methylthio-2-oxobutanoate[6]

Conversion of this compound to Dethiobiotin

Following its synthesis, this compound is converted to dethiobiotin (DTB) by the enzyme dethiobiotin synthetase (DTBS) , encoded by the bioD gene.[7][8] This ATP-dependent enzyme catalyzes the insertion of carbon dioxide (in the form of bicarbonate) to form the ureido ring of dethiobiotin.[9] The reaction proceeds through the formation of an N7-carbamate intermediate, followed by a carbamic-phosphoric acid anhydride, and finally, the closure of the ureido ring with the release of ADP and inorganic phosphate.[7][10]

The reaction is as follows: this compound + ATP + CO₂ ⇌ Dethiobiotin + ADP + Pi[7]

Quantitative Data

The enzymes involved in the metabolism of this compound have been characterized in various microorganisms. The following tables summarize key kinetic parameters for these enzymes.

Table 1: Kinetic Parameters of Adenosylmethionine-8-amino-7-oxononanoate Aminotransferase (BioA)

OrganismKm (S-adenosyl-L-methionine)Km (8-amino-7-oxononanoate)kcatReference
Escherichia coli0.20 mM1.2 µM0.16 µmol/mg/min[11]
Mycobacterium tuberculosis0.78 ± 0.20 mM3.8 ± 1.0 µM1.0 ± 0.2 min-1[12]

Table 2: Inhibition Constants for Mycobacterium tuberculosis Adenosylmethionine-8-amino-7-oxononanoate Aminotransferase (BioA)

InhibitorKikinactReference
Amiclenomycin12 ± 2 µM0.35 ± 0.05 min-1[12]
Compound 1 (Amiclenomycin analogue)20 ± 2 µM0.56 ± 0.05 min-1[12]
(R)-KAPAKi1 = 5.9 ± 0.2 µM (PLP form), Ki2 = 1.7 ± 0.2 µM (PMP form)-[13]
Desmethyl-KAPAKi1 = 4.2 ± 0.2 µM (PLP form), Ki2 = 0.9 ± 0.2 µM (PMP form)-[13]

Experimental Protocols

The following protocols are based on methodologies described in the cited literature for the study of enzymes involved in this compound metabolism.

Overexpression and Purification of Mycobacterium tuberculosis Adenosylmethionine-8-amino-7-oxononanoate Aminotransferase (BioA)

This protocol is adapted from studies on the characterization of M. tuberculosis BioA.[12][14]

Objective: To produce and purify recombinant BioA from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the M. tuberculosis bioA gene with a His-tag.

  • Luria-Bertani (LB) broth with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Nickel-affinity chromatography column.

  • Dialysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl).

Procedure:

  • Inoculate a starter culture of the transformed E. coli in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated nickel-affinity column.

  • Wash the column with several column volumes of Wash Buffer to remove unbound proteins.

  • Elute the His-tagged BioA protein with Elution Buffer.

  • Collect the fractions and analyze them by SDS-PAGE to assess purity.

  • Pool the pure fractions and dialyze against Dialysis Buffer to remove imidazole.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

Enzyme Activity Assay for Adenosylmethionine-8-amino-7-oxononanoate Aminotransferase (BioA)

This assay is based on a coupled reaction where the product, this compound, is converted to dethiobiotin, which is then quantified.[15][16]

Objective: To determine the kinetic parameters of BioA.

Materials:

  • Purified BioA enzyme.

  • Dethiobiotin synthetase (BioD).

  • 8-amino-7-oxononanoate (KAPA).

  • S-adenosyl-L-methionine (SAM).

  • ATP.

  • Sodium bicarbonate (for CO₂).

  • Reaction Buffer (e.g., 100 mM Tris-HCl pH 8.0).

  • Microbiological assay components for dethiobiotin (e.g., E. coli bioD mutant).

Procedure:

  • Set up a reaction mixture containing Reaction Buffer, KAPA, SAM, ATP, sodium bicarbonate, and a saturating amount of BioD.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of purified BioA.

  • Incubate the reaction for a specific time, ensuring the reaction is in the linear range.

  • Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes).

  • Quantify the amount of dethiobiotin produced using a microbiological assay with an E. coli strain that can grow on dethiobiotin but not on this compound.

  • To determine kinetic parameters, vary the concentration of one substrate (KAPA or SAM) while keeping the other substrate at a saturating concentration.

  • Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

Metabolic Pathway of this compound

Biotin_Biosynthesis cluster_synthesis Synthesis of this compound cluster_conversion Conversion to Dethiobiotin KAPA 8-Amino-7-oxononanoate (KAPA) DAPA This compound (DAPA) KAPA->DAPA BioA (Aminotransferase) SAM S-Adenosyl-L-methionine (SAM) SAM->DAPA Product_SAM S-Adenosyl-4-methylthio-2-oxobutanoate DAPA2 This compound (DAPA) DTB Dethiobiotin (DTB) DAPA2->DTB BioD (Synthetase) ATP ATP ATP->DTB CO2 CO2 CO2->DTB ADP_Pi ADP + Pi

Caption: The metabolic pathway showing the synthesis and conversion of this compound.

Experimental Workflow for BioA Characterization

BioA_Workflow cluster_expression Protein Expression and Purification cluster_assay Enzyme Activity Assay Transformation Transform E. coli with bioA expression vector Culture Grow bacterial culture Transformation->Culture Induction Induce protein expression with IPTG Culture->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Cell lysis by sonication Harvest->Lysis Purification Purify BioA using Ni-NTA chromatography Lysis->Purification Pure_Protein Pure BioA Protein Purification->Pure_Protein Reaction_Setup Set up coupled reaction (BioA and BioD) Pure_Protein->Reaction_Setup Incubation Incubate at optimal temperature Reaction_Setup->Incubation Reaction_Stop Stop reaction Incubation->Reaction_Stop Quantification Quantify dethiobiotin (microbiological assay) Reaction_Stop->Quantification Data_Analysis Analyze data to determine kinetic parameters Quantification->Data_Analysis Kinetic_Params Km, Vmax, kcat Data_Analysis->Kinetic_Params

Caption: A typical experimental workflow for the characterization of BioA.

Conclusion and Future Directions

This compound is a critical metabolite in the microbial world, serving as a direct precursor to the essential cofactor biotin. The enzymes that mediate its synthesis and conversion, BioA and BioD, are highly conserved and essential for many microorganisms, making them prime targets for the development of novel antibiotics. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate this pathway. Future research could focus on the discovery of more potent and specific inhibitors of these enzymes, particularly in clinically relevant pathogens. Furthermore, a deeper understanding of the regulation of the biotin biosynthetic pathway could unveil additional vulnerabilities for therapeutic intervention. The continued study of this compound metabolism will undoubtedly contribute to our ability to combat infectious diseases.

References

The Unraveling of a Vital Pathway: A Technical Guide to the Discovery of Biotin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Molecular Machinery of Vitamin B7 Synthesis, Offering Insights for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the landmark discoveries that elucidated the biosynthetic pathway of biotin (Vitamin B7), an essential cofactor for all domains of life. Humans are incapable of synthesizing biotin and must obtain it from their diet or gut microbiota, making the bacterial biotin synthesis pathway a prime target for the development of novel antimicrobial agents. This document details the enzymatic players, their intricate mechanisms, and the experimental approaches that were pivotal in piecing together this fundamental metabolic route, with a focus on the well-studied model organism, Escherichia coli.

The Two-Act Play of Biotin Synthesis

The biosynthesis of biotin is a captivating molecular journey that can be broadly divided into two distinct stages: the initial fabrication of a seven-carbon dicarboxylic acid, pimelic acid, in an activated form, and the subsequent, highly conserved assembly of the intricate bicyclic ring structure of biotin.

Act I: The Genesis of the Pimeloyl Moiety

The early phase of biotin synthesis in E. coli remained a mystery for many years. It is now understood to be a clever hijacking of the fatty acid synthesis machinery. This process is initiated by two key enzymes, BioC and BioH .

  • BioC , a malonyl-acyl carrier protein (ACP) O-methyltransferase, catalyzes the methylation of the free carboxyl group of malonyl-ACP, a crucial building block in fatty acid synthesis. This seemingly simple modification acts as a disguise, allowing the modified molecule to enter the fatty acid elongation cycle.

  • After two rounds of elongation, the resulting pimeloyl-ACP methyl ester is acted upon by BioH , a pimeloyl-ACP methyl ester esterase. BioH removes the methyl group, yielding pimeloyl-ACP, the activated pimelate precursor for the next stage.

Act II: The Art of Ring Construction

The latter half of the pathway, the construction of the fused ureido and thiophene rings, is a highly conserved process across bacteria, fungi, and plants. This intricate assembly is carried out by a quartet of enzymes: BioF , BioA , BioD , and BioB .

  • BioF (7-keto-8-aminopelargonic acid synthase - KAPA synthase): This enzyme catalyzes the first committed step of the ring assembly, a pyridoxal 5'-phosphate (PLP)-dependent condensation of pimeloyl-ACP and L-alanine to form 7-keto-8-aminopelargonic acid (KAPA).

  • BioA (7,8-diaminopelargonic acid aminotransferase - DAPA aminotransferase): BioA facilitates the transfer of an amino group from S-adenosyl-L-methionine (SAM) to KAPA, producing 7,8-diaminopelargonic acid (DAPA).

  • BioD (dethiobiotin synthetase): This ATP-dependent enzyme catalyzes the formation of the ureido ring by incorporating a carboxyl group (from bicarbonate) to form dethiobiotin (DTB).

  • BioB (biotin synthase): The final and perhaps most remarkable step is catalyzed by BioB, a radical SAM enzyme. It inserts a sulfur atom between two non-activated carbon atoms of dethiobiotin to form the thiophene ring of biotin, a chemically challenging feat.

Quantitative Insights into Enzymatic Performance

The efficiency and substrate affinity of the biotin biosynthetic enzymes have been the subject of numerous studies. The following table summarizes key kinetic parameters for the enzymes from E. coli, providing a quantitative foundation for understanding the pathway's flux and regulation.

EnzymeGeneSubstrate(s)KmVmaxSpecific Activity
BioF bioFPimeloyl-CoA25 µM[1]--
L-alanine0.5 µM[1]--
BioA bioA7-keto-8-aminopelargonic acid (KAPA)---
S-adenosyl-L-methionine (SAM)---
BioD bioD7,8-diaminopelargonic acid (DAPA)15.2 µM[2]--
ATP10.5 µM[2]--
NaHCO3600 µM[2]--
BioB bioBDethiobiotin (DTB)2 µM[3]-0.95 h-1 (catalytic-centre activity)[4][5]
BioC bioCMalonyl-ACP, SAM---
BioH bioHPimeloyl-ACP methyl ester--Reaction completion with 2.5 nM enzyme[6]

Note: A comprehensive set of Vmax and specific activity values under standardized conditions is not consistently available in the literature for all enzymes. The provided data is based on available research.

Regulation of the Biotin Operon: The Dual Role of BirA

The expression of the biotin biosynthetic genes in E. coli is tightly controlled by the bifunctional protein BirA . This remarkable protein acts as both a biotin protein ligase, attaching biotin to its target enzymes, and a transcriptional repressor of the bio operon.[7][8][9]

When biotin levels are low, BirA functions primarily as a ligase, ensuring that the cell's biotin-dependent enzymes are activated. However, when biotin is abundant, BirA catalyzes the synthesis of biotinoyl-5'-AMP. This molecule acts as a corepressor, binding to BirA and inducing its dimerization. The BirA dimer then binds to the bio operator sequence on the DNA, physically blocking transcription of the biotin biosynthetic genes. This elegant feedback mechanism ensures that the cell only produces biotin when it is needed, conserving cellular resources.

Visualizing the Pathway and its Regulation

To provide a clearer understanding of the molecular processes involved, the following diagrams illustrate the biotin biosynthetic pathway and its regulatory circuit.

Biotin_Biosynthesis_Pathway cluster_early Pimeloyl Moiety Synthesis cluster_late Biotin Ring Assembly Malonyl-ACP Malonyl-ACP Malonyl-ACP_Methyl_Ester Malonyl-ACP Methyl Ester Malonyl-ACP->Malonyl-ACP_Methyl_Ester BioC (SAM -> SAH) Pimeloyl-ACP_Methyl_Ester Pimeloyl-ACP Methyl Ester Malonyl-ACP_Methyl_Ester->Pimeloyl-ACP_Methyl_Ester FAS (2 cycles) Pimeloyl-ACP Pimeloyl-ACP Pimeloyl-ACP_Methyl_Ester->Pimeloyl-ACP BioH KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl-ACP->KAPA BioF BioC BioC FAS Fatty Acid Synthase (FAS) BioH BioH DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB BioF BioF BioA BioA BioD BioD BioB BioB L-Alanine L-Alanine L-Alanine->BioF SAM SAM SAM->BioA CO2 CO2 CO2->BioD ATP ATP ATP->BioD

The Biotin Biosynthetic Pathway in E. coli.

BirA_Regulation cluster_operon bio Operon bioO bio Operator (bioO) bioA bioA bioB bioB bioF bioF bioC bioC bioD bioD BirA_monomer BirA (monomer) BirA_dimer BirA-Biotinoyl-AMP (dimer) BirA_monomer->BirA_dimer + Biotin + ATP BirA_dimer->bioO Binds & Represses Biotin Biotin ATP ATP

Transcriptional Regulation of the bio Operon by BirA.

Experimental Protocols: A Foundation for Future Research

The elucidation of the biotin biosynthetic pathway was made possible by the development of robust experimental protocols for the expression, purification, and functional characterization of the involved enzymes. The following sections provide an overview of the key methodologies.

General Protocol for Recombinant His-tagged Protein Expression and Purification

The bio genes are typically cloned into expression vectors, such as the pET series, which allow for high-level protein production in E. coli. The addition of a polyhistidine tag (His-tag) to the recombinant proteins greatly simplifies their purification.

1. Expression:

  • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the His-tagged bio gene.
  • Grow the bacterial culture in a rich medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8).
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
  • Continue to incubate the culture for several hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
  • Harvest the cells by centrifugation.

2. Lysis:

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) containing a protease inhibitor cocktail.
  • Lyse the cells by sonication or using a French press.
  • Clarify the lysate by centrifugation to remove cell debris.

3. Immobilized Metal Affinity Chromatography (IMAC):

  • Equilibrate a Ni-NTA (nickel-nitrilotriacetic acid) or other suitable metal-chelate affinity column with lysis buffer.
  • Load the clarified lysate onto the column.
  • Wash the column extensively with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
  • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

4. Buffer Exchange and Storage:

  • Exchange the buffer of the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
  • Store the purified protein at -80°C.

Enzyme Activity Assays

BioC (Malonyl-ACP O-methyltransferase) Assay: The activity of BioC can be assayed by monitoring the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-3H]methionine to malonyl-ACP. The reaction mixture typically contains purified BioC, malonyl-ACP, and radiolabeled SAM. The reaction is stopped, and the radiolabeled product, malonyl-ACP methyl ester, is separated from the unreacted SAM by methods such as acid precipitation followed by scintillation counting.

BioH (Pimeloyl-ACP Methyl Ester Esterase) Assay: BioH activity can be determined by monitoring the hydrolysis of pimeloyl-ACP methyl ester. The substrate can be synthesized enzymatically. The reaction is carried out with purified BioH and the pimeloyl-ACP methyl ester substrate. The product, pimeloyl-ACP, can be separated from the substrate by native polyacrylamide gel electrophoresis (PAGE) and visualized by staining.[6][8]

BioF (KAPA Synthase) Assay: The activity of BioF is typically measured by monitoring the formation of KAPA. A common method involves a coupled spectrophotometric assay where the production of Coenzyme A (from pimeloyl-CoA) is linked to a colorimetric reaction. Alternatively, a more direct HPLC-based method can be used to separate and quantify the KAPA product.

BioA (DAPA Aminotransferase) Assay: BioA activity can be assayed by measuring the formation of DAPA from KAPA and SAM. A sensitive fluorescence-based assay has been developed where the DAPA product is derivatized with o-phthalaldehyde (OPA) to yield a fluorescent adduct that can be quantified.

BioD (Dethiobiotin Synthetase) Assay: The activity of BioD can be measured by monitoring the ATP-dependent conversion of DAPA to dethiobiotin. The reaction progress can be followed by quantifying the amount of dethiobiotin produced using HPLC or by a coupled enzyme assay that measures the production of ADP.

BioB (Biotin Synthase) Assay: The in vitro assay for BioB is challenging due to the enzyme's requirement for a complex iron-sulfur cluster and anaerobic conditions.[9] The activity is typically measured by monitoring the conversion of dethiobiotin to biotin. This can be achieved using a microbiological bioassay with a biotin-auxotrophic strain of E. coli or by more direct methods such as HPLC or mass spectrometry to detect the biotin product.[9]

Conclusion and Future Directions

The elucidation of the biotin biosynthetic pathway stands as a testament to the power of combined genetic, biochemical, and structural approaches in unraveling complex biological processes. The detailed understanding of this pathway in bacteria not only enriches our fundamental knowledge of metabolism but also provides a solid foundation for the rational design of novel antimicrobial agents. Future research in this area may focus on the structural and mechanistic characterization of the enzymes from a wider range of pathogenic organisms, the exploration of the diversity of the pimeloyl moiety synthesis pathways in different bacteria, and the development of high-throughput screening assays to identify potent and specific inhibitors of these essential enzymes. Such endeavors hold the promise of delivering new therapeutic strategies to combat infectious diseases.

References

An In-depth Technical Guide to 7,8-Diaminononanoate and its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Diaminononanoate (DAPA), also known as 7,8-diaminopelargonic acid, is a pivotal saturated fatty acid containing two amino groups. It serves as a crucial intermediate in the biosynthesis of biotin (Vitamin B7) in microorganisms and plants. The naturally occurring stereoisomer, (7R,8S)-7,8-diaminononanoic acid, is the direct precursor to dethiobiotin, the penultimate compound in the biotin synthetic pathway. The enzymes involved in the biosynthesis of DAPA are absent in humans, making this pathway an attractive target for the development of novel antimicrobial agents, particularly against pathogens like Mycobacterium tuberculosis, and herbicides. This guide provides a comprehensive overview of the biosynthesis of this compound, its stereoisomers, and its significance in drug development. It includes detailed experimental protocols for enzymatic assays, summarizes key quantitative data, and presents visual diagrams of the relevant biological pathways and experimental workflows.

Introduction

This compound is a non-proteinogenic amino acid that plays a vital role in the metabolic pathways of numerous organisms. Its significance stems primarily from its role as an intermediate in the synthesis of biotin, an essential cofactor for a variety of carboxylase enzymes involved in fatty acid synthesis, gluconeogenesis, and amino acid metabolism. The biosynthesis of biotin is exclusive to bacteria, archaea, fungi, and plants.[1][2] This exclusivity makes the enzymes in the biotin pathway, including those responsible for the synthesis of DAPA, prime targets for the development of species-specific inhibitors with minimal off-target effects in humans.[2]

This technical guide will delve into the core aspects of this compound, with a particular focus on its stereochemistry, biosynthesis, and its potential as a target for therapeutic intervention.

Stereoisomers of this compound

This compound possesses two chiral centers at the C7 and C8 positions, giving rise to four possible stereoisomers:

  • (7R,8S)-7,8-diaminononanoic acid

  • (7S,8R)-7,8-diaminononanoic acid

  • (7R,8R)-7,8-diaminononanoic acid

  • (7S,8S)-7,8-diaminononanoic acid

The biologically active and naturally occurring isomer is (7R,8S)-7,8-diaminononanoic acid .[1] This specific stereoisomer is the substrate for dethiobiotin synthetase, the enzyme that catalyzes the subsequent step in the biotin biosynthetic pathway. While the other stereoisomers can be chemically synthesized, there is limited information available in the scientific literature regarding their biological activities, suggesting they are likely not recognized by the enzymes of the biotin pathway.

Biosynthesis of this compound

The formation of (7R,8S)-7,8-diaminononanoate is a key step in the biotin biosynthetic pathway. It is synthesized from 8-amino-7-oxononanoic acid (KAPA) by the enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA AT), also known as 7,8-diaminopelargonic acid synthase (DAPAS). This enzyme is encoded by the bioA gene.[3][4]

The reaction catalyzed by DAPA AT is a transamination where the amino group donor is S-adenosyl-L-methionine (SAM). The enzyme itself is a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[3][4]

The overall reaction is as follows:

(S)-8-amino-7-oxononanoate + S-adenosyl-L-methionine ⇌ (7R,8S)-7,8-diaminononanoate + S-adenosyl-4-methylthio-2-oxobutanoate

The enzyme exhibits high stereospecificity, exclusively utilizing the (S)-enantiomer of KAPA as its substrate. The (R)-enantiomer of KAPA, however, has been shown to be an inhibitor of the enzyme.[5]

Biotin Biosynthesis Pathway

The synthesis of this compound is an integral part of the broader biotin biosynthetic pathway. The following diagram illustrates the key steps leading to and from DAPA.

Biotin_Biosynthesis cluster_0 Biotin Biosynthesis Pimeloyl_CoA Pimeloyl-CoA KAPA (S)-8-amino-7-oxononanoate (KAPA) Pimeloyl_CoA->KAPA BioF (KAPA Synthase) Alanine L-Alanine Alanine->KAPA DAPA (7R,8S)-7,8-diaminononanoate (DAPA) KAPA->DAPA BioA (DAPA Aminotransferase) SAM S-adenosyl-L-methionine (SAM) SAM->DAPA DTB Dethiobiotin DAPA->DTB BioD (Dethiobiotin Synthetase) Biotin Biotin DTB->Biotin BioB (Biotin Synthase) DAPA_Assay_Workflow start Start prepare_rxn Prepare Reaction Mixture (Buffer, KAPA, SAM) start->prepare_rxn add_enzyme Add DAPA Aminotransferase prepare_rxn->add_enzyme incubate Incubate at Optimal Temperature add_enzyme->incubate stop_rxn Stop Reaction (e.g., with HCl) incubate->stop_rxn transfer Transfer to Microplate stop_rxn->transfer add_opa Add OPA/2ME Reagent transfer->add_opa incubate_derivativation incubate_derivativation add_opa->incubate_derivativation incubate_derivatization Incubate for Derivatization read_fluorescence Read Fluorescence (Ex: 340 nm, Em: 455 nm) incubate_derivatization->read_fluorescence end End read_fluorescence->end Drug_Development_Logic target_id Target Identification (Biotin pathway is essential for bacteria, absent in humans) enzyme_selection Enzyme Selection (DAPA Aminotransferase is a key enzyme) target_id->enzyme_selection inhibitor_screening Inhibitor Screening (Natural products, substrate analogues) enzyme_selection->inhibitor_screening lead_optimization Lead Optimization (Improve potency, selectivity, and pharmacokinetic properties) inhibitor_screening->lead_optimization preclinical_studies Preclinical Studies (In vitro and in vivo testing) lead_optimization->preclinical_studies clinical_trials Clinical Trials preclinical_studies->clinical_trials

References

physical and chemical properties of 7,8-diaminononanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 7,8-diaminononanoate, an important intermediate in the biosynthesis of biotin. The information is curated for professionals in research and drug development who are interested in the characteristics and biological significance of this molecule.

Chemical Identity and Structure

This compound, also known as 7,8-diaminopelargonic acid (DAPA), is a medium-chain fatty acid with the molecular formula C9H20N2O2.[1][2] It is characterized by a nine-carbon aliphatic chain with amino groups at the 7th and 8th positions.[1][3] The structure of this compound is crucial for its role as a precursor in the biotin synthesis pathway. Some of its isomers are naturally occurring intermediates in this pathway, making them targets for the development of antimicrobials and herbicides.[1][2][3]

Synonyms: 7,8-Diaminopelargonic acid, 7,8-DAPA, 7,8-DAP[2][4] CAS Number: 21738-21-6[1][2]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some experimental data is available, many properties are predicted through computational models.

PropertyValueSource
Molecular Weight 188.27 g/mol PubChem[2]
Molecular Formula C9H20N2O2PubChem[2]
Boiling Point 349.8 °C at 760 mmHgECHEMI[1]
Density 1.046 g/cm³ECHEMI[1]
Flash Point 165.3 °CECHEMI[1]
Refractive Index 1.493ECHEMI[1]
pKa (Strongest Acidic) 4.73ChemAxon (Predicted)[4]
pKa (Strongest Basic) 9.97ChemAxon (Predicted)[4]
logP -2.1ALOGPS (Predicted)[4]
Polar Surface Area 89.34 ŲChemAxon (Predicted)[4]
Hydrogen Bond Donor Count 3ChemAxon (Predicted)[4]
Hydrogen Bond Acceptor Count 4ChemAxon (Predicted)[4]
Rotatable Bond Count 7ChemAxon (Predicted)[4]
Solubility Practically insoluble in waterNP-MRD[4]
Melting Point Not AvailableNP-MRD[4]

Biological Significance and Signaling Pathway

This compound is a key intermediate in the biosynthesis of biotin (Vitamin B7).[1][3] This pathway is essential in microorganisms and plants. The synthesis of this compound is a critical step and is catalyzed by the enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA AT).[5] This enzyme facilitates the transamination of 8-amino-7-oxononanoic acid (KAPA) using S-adenosyl-L-methionine (AdoMet) as the amino donor.[5]

The subsequent step in the pathway involves the enzyme dethiobiotin synthetase (DTBS), which catalyzes the formation of the ureido ring of dethiobiotin from (7R,8S)-7,8-diaminononanoic acid, CO2, and ATP.[6]

Below is a diagram illustrating the core steps of the biotin biosynthesis pathway involving this compound.

Biotin_Biosynthesis_Pathway cluster_step1 Step 1: DAPA Synthesis cluster_step2 Step 2: Dethiobiotin Synthesis cluster_step3 Step 3: Biotin Synthesis KAPA 7-Keto-8-aminopelargonic acid (KAPA) DAPA This compound (DAPA) KAPA->DAPA Transamination DTB Dethiobiotin DAPA->DTB Carboxylation & Ring Formation Biotin Biotin DTB->Biotin Sulfur Insertion AdoMet S-adenosyl-L-methionine (Amino Donor) Enzyme1 7,8-Diaminopelargonic acid aminotransferase (DAPA AT) AdoMet->Enzyme1 Enzyme1->KAPA Enzyme2 Dethiobiotin Synthetase (DTBS) Enzyme2->DAPA Enzyme3 Biotin Synthase Enzyme3->DTB ATP_CO2 ATP, CO2 ATP_CO2->Enzyme2 SAM_S S-adenosyl-L-methionine (Sulfur Donor) SAM_S->Enzyme3

References

The Role of 7,8-Diaminononanoate in Escherichia coli Biotin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin, an essential cofactor for carboxylation reactions, is synthesized in Escherichia coli through a well-defined metabolic pathway. A critical intermediate in this pathway is 7,8-diaminononanoate (DAPA), also known as 7,8-diaminopelargonic acid. This technical guide provides an in-depth exploration of the enzymatic steps surrounding the synthesis and consumption of DAPA, focusing on the key enzymes 7,8-diaminopelargonic acid aminotransferase (BioA) and dethiobiotin synthetase (BioD). We present a comprehensive overview of the genetic organization and regulation of the biotin (bio) operon, detailed kinetic data for the involved enzymes, and step-by-step experimental protocols for their expression, purification, and activity assays. This guide is intended to be a valuable resource for researchers in microbiology, enzymology, and drug development who are investigating bacterial biotin synthesis as a potential antimicrobial target.

Introduction

Biotin (Vitamin H or B7) is a vital cofactor for a class of enzymes known as biotin-dependent carboxylases, which are involved in crucial metabolic processes such as fatty acid synthesis, amino acid metabolism, and gluconeogenesis. While humans and other animals must obtain biotin from their diet, many bacteria, including Escherichia coli, possess the enzymatic machinery for its de novo synthesis. This metabolic independence makes the biotin biosynthesis pathway an attractive target for the development of novel antimicrobial agents.

The synthesis of biotin in E. coli is a multi-step process that can be broadly divided into two stages: the synthesis of the pimeloyl moiety and the subsequent formation of the bicyclic ring structure of biotin. This compound (DAPA) is a key intermediate at the junction of these two stages. It is synthesized from 7-keto-8-aminopelargonic acid (KAPA) by the enzyme 7,8-diaminopelargonic acid aminotransferase (BioA) and is subsequently converted to dethiobiotin by dethiobiotin synthetase (BioD).

This technical guide focuses on the core reactions involving DAPA, providing a detailed examination of the enzymes BioA and BioD, the regulation of their expression, and practical methodologies for their study.

The bio Operon: Genetic Organization and Regulation

The genes encoding the enzymes for biotin biosynthesis in E. coli are organized into a single operon, the bio operon. This operon is located at minute 17.5 on the E. coli chromosome and consists of five genes: bioA, bioB, bioF, bioC, and bioD. These genes are divergently transcribed from a central regulatory region.

The regulation of the bio operon is tightly controlled by the bifunctional protein BirA. BirA functions as both a biotin protein ligase, which attaches biotin to its cognate enzymes, and as a transcriptional repressor of the bio operon. The repressive action of BirA is dependent on the intracellular concentration of biotin. When biotin is abundant, BirA catalyzes the synthesis of biotinoyl-5'-AMP. This complex then binds to the bio operator, a palindromic DNA sequence in the regulatory region of the operon, thereby blocking transcription of the bio genes. Conversely, under conditions of biotin limitation, the biotinoyl-5'-AMP complex is not formed, and BirA does not bind to the operator, leading to the expression of the biotin synthesis enzymes.

bio_operon_regulation cluster_operon bio Operon cluster_regulation Regulation bioA bioA BioA_protein BioA bioA->BioA_protein expresses bioB bioB bioF bioF bioC bioC bioD bioD BioD_protein BioD bioD->BioD_protein expresses bio_Operator bioO BirA BirA BirA->bio_Operator binds & represses Biotinoyl-5'-AMP Biotinoyl-5'-AMP BirA->Biotinoyl-5'-AMP synthesizes Biotin Biotin Biotin->BirA binds Biotinoyl-5'-AMP->BirA activates

Figure 1: Regulation of the E. coli bio operon by BirA.

The Central Role of this compound (DAPA)

DAPA is a pivotal intermediate in the biotin synthesis pathway, linking the early steps of pimeloyl moiety synthesis with the later steps of biotin ring formation.

Synthesis of DAPA by 7,8-Diaminopelargonic Acid Aminotransferase (BioA)

7,8-Diaminopelargonic acid aminotransferase (BioA), encoded by the bioA gene, is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. It catalyzes the transamination of 7-keto-8-aminopelargonic acid (KAPA) to form DAPA, utilizing S-adenosyl-L-methionine (SAM) as the amino donor.

bioa_reaction KAPA 7-Keto-8-aminopelargonic acid (KAPA) BioA BioA (PLP-dependent) KAPA->BioA SAM S-Adenosyl-L-methionine (SAM) SAM->BioA DAPA This compound (DAPA) SAH S-Adenosyl-L-homocysteine (SAH) BioA->DAPA BioA->SAH

Figure 2: The BioA catalyzed reaction.
Conversion of DAPA to Dethiobiotin by Dethiobiotin Synthetase (BioD)

Dethiobiotin synthetase (BioD), the product of the bioD gene, catalyzes the ATP-dependent conversion of DAPA to dethiobiotin. This reaction involves the formation of a ureido ring through the incorporation of a carboxyl group from bicarbonate.

biod_reaction DAPA This compound (DAPA) BioD BioD DAPA->BioD ATP ATP ATP->BioD HCO3 HCO3- HCO3->BioD Dethiobiotin Dethiobiotin ADP ADP + Pi BioD->Dethiobiotin BioD->ADP

Figure 3: The BioD catalyzed reaction.

Quantitative Data

The following tables summarize the key kinetic parameters for E. coli BioA and BioD.

Table 1: Kinetic Parameters of E. coli 7,8-Diaminopelargonic Acid Aminotransferase (BioA)

SubstrateKm (µM)kcat (s-1)Reference
7-Keto-8-aminopelargonic acid (KAPA)<20.013[1]
S-Adenosyl-L-methionine (SAM)1500.013[1]

Table 2: Kinetic Parameters of E. coli Dethiobiotin Synthetase (BioD)

SubstrateKm (µM)Reference
This compound (DAPA)15.2
ATP10.5
NaHCO3600

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of recombinant E. coli BioA and BioD.

Recombinant Protein Expression and Purification

A general workflow for the expression and purification of His-tagged BioA and BioD from E. coli is presented below.

protein_purification_workflow Transformation Transformation of E. coli with expression vector Culture Culture growth and induction of protein expression Transformation->Culture Harvest Cell harvesting by centrifugation Culture->Harvest Lysis Cell lysis (e.g., sonication) Harvest->Lysis Clarification Clarification of lysate by centrifugation Lysis->Clarification IMAC Immobilized Metal Affinity Chromatography (IMAC) Clarification->IMAC Elution Elution of His-tagged protein IMAC->Elution Dialysis Dialysis to remove imidazole and buffer exchange Elution->Dialysis Purity_Check Purity assessment (SDS-PAGE) Dialysis->Purity_Check

Figure 4: General workflow for recombinant protein purification.

Protocol 1: Expression and Purification of His-tagged BioA or BioD

  • Transformation: Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the gene for His-tagged BioA or BioD. Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.[2]

  • Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.[2]

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.[2]

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • IMAC: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution: Elute the bound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole.

  • Purity Assessment: Analyze the purity of the protein by SDS-PAGE.

Enzyme Activity Assays

Protocol 2: 7,8-Diaminopelargonic Acid Aminotransferase (BioA) Activity Assay

This assay measures the production of DAPA, which is detected by derivatization with o-phthalaldehyde (OPA) and 2-mercaptoethanol (2-ME) to form a fluorescent product.[3][4]

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM TAPS buffer (pH 8.6), 100 µM PLP, 1 mM SAM, and the purified BioA enzyme (final concentration ~2 µM).[3]

  • Pre-incubation: Pre-incubate the reaction mixture for 10 minutes at 37°C.[3]

  • Initiation: Initiate the reaction by adding KAPA to a final concentration of 20 µM.[3]

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Termination: Terminate the reaction by heating at 100°C for 10 minutes.[3]

  • Derivatization: Add an equal volume of OPA/2-ME derivatizing solution to the reaction mixture.

  • Fluorescence Measurement: Measure the fluorescence at an emission wavelength of 470 nm with an excitation wavelength of 410 nm.[3]

  • Standard Curve: Generate a standard curve using known concentrations of DAPA to quantify the amount of product formed.

Protocol 3: Dethiobiotin Synthetase (BioD) Activity Assay (Coupled Assay)

This is a continuous spectrophotometric assay that couples the production of ADP from the BioD reaction to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm is monitored.[5][6]

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 10 mM NaHCO3, 1 mM phosphoenolpyruvate, 0.2 mM NADH, an excess of PK and LDH, and the purified BioD enzyme.[5]

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the temperature to equilibrate.

  • Initiation: Initiate the reaction by adding ATP and DAPA to their desired final concentrations (e.g., saturating concentrations to determine Vmax or varying concentrations to determine Km).[5]

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • Calculation: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).

Conclusion

The synthesis and utilization of this compound are central to the biotin biosynthetic pathway in Escherichia coli. The enzymes responsible for these transformations, BioA and BioD, represent potential targets for the development of novel antimicrobial agents. This technical guide has provided a comprehensive overview of this critical juncture in biotin synthesis, including the genetic regulation of the pathway, the biochemical properties of the key enzymes, and detailed experimental protocols for their study. The information and methodologies presented herein are intended to facilitate further research into this essential bacterial metabolic pathway, ultimately aiding in the discovery of new therapeutic strategies.

References

The Natural Occurrence of 7,8-Diaminopelargonic Acid Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Diaminopelargonic acid (DAPA) is a pivotal intermediate in the conserved biotin biosynthesis pathway, making the enzymes responsible for its synthesis attractive targets for the development of novel antimicrobial agents and herbicides. This technical guide provides an in-depth analysis of the natural occurrence of DAPA isomers, focusing on the stereospecificity of the enzymatic reactions leading to its formation. The guide details the biosynthetic pathway of DAPA, discusses the potential for the natural occurrence of various stereoisomers, and provides comprehensive experimental protocols for their separation and analysis. Quantitative data on enzyme kinetics are presented in a structured format, and key pathways and experimental workflows are visualized using diagrams to facilitate understanding. This document serves as a critical resource for researchers engaged in the study of biotin metabolism and the development of inhibitors targeting this essential pathway.

Introduction

Biotin, also known as vitamin B7, is an essential cofactor for a variety of carboxylases involved in crucial metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1] While humans obtain biotin from their diet, many microorganisms and plants synthesize it de novo through a well-established pathway. A key intermediate in this pathway is 7,8-diaminopelargonic acid (DAPA). The enzymes involved in the biosynthesis of DAPA are absent in humans, rendering them promising targets for the development of selective inhibitors with potential applications as antibiotics and herbicides.[2]

DAPA possesses two chiral centers at carbons 7 and 8, allowing for the existence of four possible stereoisomers. The biological activity and metabolic fate of these isomers are intrinsically linked to the stereospecificity of the enzymes in the biotin synthesis pathway. Understanding the natural occurrence and relative abundance of these isomers is therefore critical for the rational design of effective enzyme inhibitors. This guide will explore the stereochemical intricacies of DAPA biosynthesis and provide the necessary technical details for its study.

The Biotin Biosynthesis Pathway: A Stereochemical Perspective

The synthesis of DAPA is a multi-step enzymatic process that begins with pimeloyl-CoA. The key enzymes dictating the stereochemistry of DAPA are 8-amino-7-oxononanoate synthase (AONS) and 7,8-diaminopelargonic acid aminotransferase (DAPA AT).

8-Amino-7-oxononanoate Synthase (AONS)

AONS, a pyridoxal 5'-phosphate (PLP)-dependent enzyme, catalyzes the decarboxylative condensation of L-alanine with pimeloyl-CoA to produce 8-amino-7-oxononanoate, also known as 7-keto-8-aminopelargonic acid (KAPA).[3][4] This reaction is highly stereospecific, yielding exclusively the (S)-enantiomer of KAPA, i.e., 8(S)-amino-7-oxononanoate.[3][5][6]

7,8-Diaminopelargonic Acid Aminotransferase (DAPA AT)

DAPA AT, another PLP-dependent enzyme, catalyzes the subsequent step: the transfer of an amino group from S-adenosyl-L-methionine (SAM) to the C7 position of (S)-KAPA to form DAPA.[7][8][9] The enzyme specifically utilizes (S)-KAPA as its substrate.[5] This high degree of substrate specificity strongly suggests that the naturally occurring DAPA is predominantly a single stereoisomer.

The overall biosynthetic pathway leading to DAPA is depicted in the following diagram:

Biotin_Biosynthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA KAPA (S)-7-Keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA AONS (BioF) + L-Alanine - CO2 - CoA L_Alanine L-Alanine DAPA 7,8-Diaminopelargonic acid (DAPA) KAPA->DAPA DAPA AT (BioA) + SAM - S-Adenosyl-4-methylthio-2-oxobutanoate SAM S-Adenosyl-L-methionine (SAM) Desthiobiotin Desthiobiotin DAPA->Desthiobiotin DTBS (BioD) + ATP + CO2

Figure 1: Biosynthetic pathway of 7,8-diaminopelargonic acid (DAPA).

Natural Occurrence of DAPA Isomers

The stereospecificity of AONS and DAPA AT indicates that the biosynthesis pathway is geared towards the production of a single, specific stereoisomer of DAPA. While the absolute configuration of the final DAPA product is not explicitly detailed in much of the literature, the enzymatic cascade starting from L-alanine and producing 8(S)-amino-7-oxononanoate strongly implies a defined stereochemistry.

However, the potential for the existence of other isomers in biological systems cannot be entirely dismissed due to the following factors:

  • Racemization of KAPA: (S)-KAPA has been shown to undergo racemization, particularly under neutral to alkaline pH conditions.[5] This racemization would lead to the formation of (R)-KAPA.

  • Inhibition by (R)-KAPA: (R)-KAPA acts as an inhibitor of DAPA AT, suggesting that if formed, it could modulate the biotin synthesis pathway.[5]

  • Broad Substrate Specificity of AONS: While AONS preferentially utilizes L-alanine, it can also use D-alanine as a substrate, albeit at a much slower rate. This would lead to the formation of d-KAPA, which also inhibits both AONS and DAPA AT.

The biological significance of these alternative reactions and the extent to which they contribute to the formation of other DAPA isomers in vivo remain areas for further investigation.

Quantitative Data on Enzyme Kinetics

The following table summarizes the kinetic parameters for the key enzymes involved in DAPA biosynthesis.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Vmax (µmol/mg/min)Reference(s)
DAPA Synthase (BioA)Escherichia coliS-Adenosyl-L-methionine (SAM)1500.013-[10]
7-Keto-8-aminopelargonic acid (KAPA)<20.013-[10]
DAPA AminotransferaseEscherichia coliS-Adenosyl-L-methionine (SAM)200-0.16[11]
7-Keto-8-aminopelargonic acid (KAPA)1.2-0.16[11]

Experimental Protocols

The analysis of DAPA isomers requires specialized techniques for their separation and quantification. The following sections provide detailed methodologies for these procedures.

Chiral Separation of DAPA Isomers by HPLC

The separation of DAPA stereoisomers can be achieved using High-Performance Liquid Chromatography (HPLC) through two main approaches: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral reagent.

This method involves reacting the amino groups of DAPA with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. A widely used reagent for this purpose is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

Protocol: Derivatization of DAPA with Marfey's Reagent

  • Sample Preparation: Prepare an aqueous solution of the DAPA sample.

  • Derivatization:

    • To 50 µL of the DAPA sample, add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 20 µL of 1 M sodium bicarbonate.

    • Incubate the mixture at 40°C for 1 hour in the dark.

    • Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 1 M HCl.

    • Dilute the sample with the mobile phase before injection.

  • HPLC Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample DAPA Sample (aqueous) Mix Mix DAPA sample with Marfey's reagent and NaHCO3 Sample->Mix Incubate Incubate at 40°C for 1h Mix->Incubate Neutralize Neutralize with HCl Incubate->Neutralize Dilute Dilute with mobile phase Neutralize->Dilute Inject Inject onto C18 column Dilute->Inject Separate Separate diastereomers Inject->Separate Detect Detect at 340 nm Separate->Detect

Figure 2: Workflow for DAPA isomer analysis via derivatization.

Direct enantioseparation can be achieved using a chiral stationary phase (CSP) that interacts differently with each stereoisomer. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used for the separation of amino acids.

Protocol: Direct Chiral HPLC of DAPA

  • Sample Preparation: Dissolve the DAPA sample in the mobile phase and filter through a 0.45 µm filter.

  • HPLC Analysis:

    • Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC T, Lux Cellulose-1).

    • Mobile Phase: A mixture of an organic modifier (e.g., methanol, ethanol) and an aqueous buffer, often with an acidic modifier (e.g., formic acid, trifluoroacetic acid). The exact composition must be optimized for the specific column and isomers.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry for higher sensitivity and specificity.

Direct_Separation_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample DAPA Sample Dissolve Dissolve in mobile phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto Chiral Stationary Phase Column Filter->Inject Separate Separate stereoisomers Inject->Separate Detect Detect (UV or MS) Separate->Detect

References

The Enzymatic Conversion of KAPA to DAPA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA). This critical step in the biotin biosynthesis pathway is catalyzed by the enzyme DAPA aminotransferase, also known as BioA. Biotin, or vitamin B7, is an essential cofactor for a variety of metabolic enzymes, making its synthesis pathway a target of interest for antimicrobial drug development and metabolic engineering.[1][2][3][4] This document details the enzymatic reaction, presents key quantitative data, provides comprehensive experimental protocols, and visualizes the underlying biochemical processes.

The Core Reaction: KAPA to DAPA Conversion

The conversion of KAPA to DAPA is a transamination reaction that introduces a second amino group into the biotin precursor.[1][5] This reaction is catalyzed by DAPA aminotransferase (EC 2.6.1.62), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[4][6]

The overall reaction is as follows:

7-keto-8-aminopelargonic acid (KAPA) + Amino Donor → 7,8-diaminopelargonic acid (DAPA) + Keto Acid Byproduct

The identity of the amino donor varies between organisms. In Escherichia coli and many other bacteria, S-adenosyl-L-methionine (SAM) serves as the primary amino donor.[5][6] In contrast, the BioA enzyme from Bacillus subtilis utilizes L-lysine as its amino donor.[5][7]

Quantitative Data on DAPA Aminotransferase (BioA)

The kinetic parameters of DAPA aminotransferase have been characterized in several organisms. The following tables summarize key quantitative data for the enzymes from Escherichia coli and Bacillus subtilis.

Table 1: Kinetic Parameters of E. coli DAPA Aminotransferase (BioA)

ParameterValueSubstrate(s)Reference
Km1.2 µMKAPA--INVALID-LINK--
Km150 µMSAM[6]
Vmax0.16 µmol/min/mgKAPA--INVALID-LINK--
kcat0.013 s-1KAPA, SAM[4][6]

Table 2: Kinetic Parameters of Bacillus subtilis DAPA Aminotransferase (BioA)

ParameterValueSubstrate(s)Reference
Km2-25 mML-lysine[5]
Km2-25 mMKAPA[5]

Experimental Protocols

This section provides detailed methodologies for the expression and purification of recombinant DAPA aminotransferase (BioA) and for conducting the enzymatic assay to measure the conversion of KAPA to DAPA.

Expression and Purification of Recombinant DAPA Aminotransferase (BioA)

This protocol is a general guideline for the expression and purification of His-tagged BioA from E. coli.

Objective: To obtain a highly pure and active sample of DAPA aminotransferase for in vitro assays.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the bioA gene with a His-tag (e.g., pET series)

  • Luria-Bertani (LB) medium

  • Ampicillin or other appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • Dialysis tubing and buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)

  • SDS-PAGE analysis reagents

Protocol:

  • Transformation: Transform the BioA expression plasmid into a suitable E. coli expression strain.

  • Culture Growth: Inoculate a starter culture of LB medium containing the appropriate antibiotic with a single colony of transformed cells and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged BioA protein with Elution Buffer.

  • Dialysis: Dialyze the eluted protein against Dialysis Buffer to remove imidazole and for buffer exchange.

  • Purity Analysis: Assess the purity of the purified protein by SDS-PAGE.

  • Concentration Determination: Determine the protein concentration using a suitable method (e.g., Bradford assay or absorbance at 280 nm).

Enzymatic Assay for KAPA to DAPA Conversion

This protocol describes a fluorescence-based assay for measuring DAPA aminotransferase activity.[8][9] The assay relies on the derivatization of the vicinal diamine group of DAPA with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME) to produce a fluorescent adduct.[8]

Objective: To determine the initial reaction velocity of the BioA-catalyzed conversion of KAPA to DAPA.

Materials:

  • Purified DAPA aminotransferase (BioA)

  • KAPA solution

  • Amino donor solution (SAM or L-lysine)

  • Reaction Buffer (e.g., 100 mM HEPES pH 8.5, 1 mM DTT)

  • OPA Reagent (ortho-phthalaldehyde in a suitable buffer)

  • 2-Mercaptoethanol (2ME)

  • DAPA standards for calibration curve

  • 96-well microplate (black, for fluorescence)

  • Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~455 nm)

Protocol:

  • Reaction Setup: In a microplate well, prepare the reaction mixture containing Reaction Buffer, KAPA, and the amino donor.

  • Enzyme Addition: Initiate the reaction by adding a known concentration of purified BioA. The final reaction volume should be kept small (e.g., 50 µL).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time period. The reaction time should be within the linear range of product formation.

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., an acid or a denaturant).

  • Derivatization: Add the OPA reagent and 2ME to each well. Incubate in the dark at room temperature for a few minutes to allow for the derivatization of DAPA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Standard Curve: Prepare a standard curve using known concentrations of DAPA to correlate fluorescence intensity with the amount of DAPA produced.

  • Data Analysis: Calculate the initial velocity of the reaction (e.g., in µM of DAPA produced per minute per mg of enzyme) based on the standard curve and the reaction time.

Visualizations

The following diagrams illustrate the biotin biosynthesis pathway and the experimental workflow for the enzymatic assay.

Biotin Biosynthesis Pathway

Biotin_Biosynthesis_Pathway cluster_reaction Focus of this Guide Pimeloyl_CoA Pimeloyl-CoA KAPA 7-Keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF DAPA 7,8-Diaminopelargonic acid (DAPA) KAPA->DAPA BioA (DAPA aminotransferase) DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB

Caption: The late stages of the biotin biosynthesis pathway.

Experimental Workflow for DAPA Aminotransferase Assay

DAPA_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reaction Components: - Purified BioA - KAPA - Amino Donor (SAM/Lysine) - Reaction Buffer Mix Combine KAPA, Amino Donor, and Buffer in Microplate Reagents->Mix Standards Prepare DAPA Standards StdCurve Generate DAPA Standard Curve Standards->StdCurve Initiate Initiate Reaction with BioA Mix->Initiate Incubate Incubate at Controlled Temperature Initiate->Incubate Quench Stop the Reaction Incubate->Quench Derivatize Add OPA/2ME for Derivatization Quench->Derivatize Measure Measure Fluorescence Derivatize->Measure Calculate Calculate Initial Velocity Measure->Calculate StdCurve->Calculate

Caption: Workflow for the fluorescence-based DAPA aminotransferase assay.

This guide provides a foundational understanding of the enzymatic conversion of KAPA to DAPA. The provided protocols and data serve as a starting point for researchers to further investigate this important biochemical reaction.

References

The Role of 7,8-Diaminononanoate in the intricate Regulation of the Biotin Operon: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biotin operon (bio operon) represents a paradigm of elegant transcriptional regulation in bacteria, ensuring the synthesis of the essential cofactor biotin is tightly coupled to cellular demand. While the bifunctional protein BirA and its corepressor, biotinoyl-5'-AMP, are the direct mediators of this regulation, the intermediate 7,8-diaminononanoate (DAPA) plays a crucial, albeit indirect, role. This technical guide provides an in-depth exploration of the molecular mechanisms governing the bio operon, with a special focus on the significance of DAPA as a key precursor in the biotin biosynthetic pathway. We will delve into the quantitative aspects of this regulatory network, provide detailed experimental protocols for its investigation, and visualize the intricate signaling pathways and experimental workflows.

The Biotin Synthesis Pathway and the Central Role of this compound

The de novo synthesis of biotin is a metabolically expensive process, requiring multiple enzymatic steps.[1] The pathway can be broadly divided into two stages: the synthesis of the pimelate moiety and the subsequent formation of the fused ring structure of biotin. This compound is a critical intermediate in the latter stage.

The key steps involving DAPA are:

  • Synthesis of 7-keto-8-aminopelargonic acid (KAPA): The pathway begins with the condensation of pimeloyl-CoA or pimeloyl-ACP with L-alanine, catalyzed by 8-amino-7-oxononanoate synthase (BioF).[2]

  • Formation of this compound (DAPA): KAPA is then converted to DAPA through a transamination reaction catalyzed by 7,8-diaminopelargonic acid aminotransferase (BioA).[3][4] This pyridoxal phosphate-dependent enzyme is encoded by the bioA gene, which is part of the bio operon.[5][6]

  • Conversion of DAPA to Dethiobiotin: DAPA is subsequently converted to dethiobiotin (DTB) by dethiobiotin synthetase (BioD), which catalyzes the formation of the ureido ring in an ATP-dependent reaction.[1][2]

  • Final Synthesis of Biotin: The final step is the insertion of a sulfur atom into dethiobiotin to form biotin, a reaction catalyzed by biotin synthase (BioB).

The synthesis of DAPA is a committed step in the biotin biosynthetic pathway, making the regulation of the bioA gene, and thus DAPA production, a critical control point.

Biotin_Synthesis_Pathway Pimeloyl_ACP Pimeloyl-ACP/CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_ACP->KAPA BioF DAPA This compound (DAPA) KAPA->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB

Caption: The biotin biosynthetic pathway highlighting this compound (DAPA).

The BirA-mediated Regulation of the Biotin Operon

The transcription of the bio operon is primarily regulated by the bifunctional protein BirA.[7] BirA possesses both biotin protein ligase and DNA-binding activities.[8][9] The corepressor of this system is not biotin itself, but rather an activated intermediate of the ligase reaction, biotinoyl-5'-adenylate (biotinoyl-5'-AMP).[7][10]

The regulatory mechanism can be summarized as follows:

  • Low Biotin Concentrations: When intracellular biotin levels are low, BirA functions primarily as a biotin protein ligase, attaching biotin to its acceptor proteins, such as the acetyl-CoA carboxylase carrier protein (AccB).[11] In this state, the concentration of the BirA:biotinoyl-5'-AMP complex is low, and BirA exists as a monomer with low affinity for the bio operator.[10] This leads to the derepression of the bio operon and the synthesis of biotin biosynthetic enzymes, including BioA for DAPA production.

  • High Biotin Concentrations: When biotin is abundant, BirA synthesizes biotinoyl-5'-AMP. This complex then promotes the dimerization of BirA. The BirA:biotinoyl-5'-AMP dimer has a high affinity for the bio operator (bioO), a palindromic DNA sequence located in the promoter region of the bio operon.[12] Binding of the dimer to bioO represses transcription, thus shutting down the synthesis of biotin and its precursors, including DAPA.

Biotin_Operon_Regulation cluster_low Low Biotin cluster_high High Biotin BirA_mono BirA (monomer) bioO_low bio Operator BirA_mono->bioO_low Low Affinity bio_genes_low bioA, bioB, bioF, bioC, bioD bioO_low->bio_genes_low Transcription ON BirA_dimer BirA:biotinoyl-5'-AMP (dimer) bioO_high bio Operator BirA_dimer->bioO_high High Affinity bio_genes_high bioA, bioB, bioF, bioC, bioD bioO_high->bio_genes_high Transcription OFF Biotin_low Biotin Biotin_high Biotin

Caption: The regulatory switch of the biotin operon by BirA.

Quantitative Data on Biotin Operon Regulation

The following table summarizes key quantitative parameters related to the regulation of the biotin operon.

ParameterValueOrganismReference
BirA-bioO Interaction
Dissociation Constant (Kd) of BirA:biotinoyl-5'-AMP for bioO~1 nMEscherichia coli[12]
Dissociation Constant (Kd) of apo-BirA for bioO>1 µMEscherichia coli[12]
BirA Ligase Activity
KM for Biotin~57 nMEscherichia coli[8]
KM for ATP~30 µMEscherichia coli[13]
Enzyme Kinetics of Biotin Synthesis
BioA (DAPA aminotransferase) kcat~0.13 s-1Escherichia coli
BioD (Dethiobiotin synthetase) KM for DAPA~10 µMEscherichia coli

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for BirA-bioO Interaction

This protocol is adapted from established methods to analyze the binding of BirA to the bio operator.[5][14][15]

Objective: To qualitatively and quantitatively assess the binding of purified BirA to a labeled DNA probe containing the bioO sequence.

Materials:

  • Purified BirA protein

  • Annealed, double-stranded DNA probe containing the bioO sequence, end-labeled with 32P or a fluorescent dye

  • Binding Buffer (10X): 200 mM HEPES-KOH (pH 8.0), 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 50% glycerol

  • Poly(dI-dC) non-specific competitor DNA

  • Biotin and ATP

  • Native polyacrylamide gel (5-8%)

  • TBE Buffer (0.5X)

  • Loading Dye (6X): 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol

Procedure:

  • Prepare Binding Reactions: In separate tubes, assemble the following components on ice:

    • 1 µL 10X Binding Buffer

    • 1 µL Labeled bioO probe (e.g., 10,000 cpm or 20 fmol)

    • 1 µL Poly(dI-dC) (1 µg/µL)

    • Varying concentrations of purified BirA protein

    • For reactions testing the effect of the corepressor, add biotin (e.g., 10 µM) and ATP (e.g., 1 mM)

    • Nuclease-free water to a final volume of 10 µL

  • Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow binding to reach equilibrium.

  • Electrophoresis:

    • Pre-run the native polyacrylamide gel in 0.5X TBE at 100-150V for 30-60 minutes at 4°C.

    • Add 2 µL of 6X Loading Dye to each binding reaction.

    • Load the samples onto the pre-run gel.

    • Run the gel at 100-150V for 1.5-2.5 hours at 4°C.

  • Detection:

    • Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography.

    • If using a fluorescent label, image the gel on a suitable scanner.

Expected Results: A band corresponding to the free DNA probe will be present in all lanes. In lanes containing BirA and the necessary corepressor, a slower-migrating band corresponding to the BirA-bioO complex will appear. The intensity of this shifted band will increase with increasing BirA concentration.

EMSA_Workflow Start Start Prepare_Reaction Prepare Binding Reaction (Labeled bioO Probe, BirA, Buffers, +/- Biotin/ATP) Start->Prepare_Reaction Incubate Incubate at RT (20-30 min) Prepare_Reaction->Incubate Load_Gel Load on Native PAGE Gel Incubate->Load_Gel Electrophoresis Electrophoresis (100-150V, 1.5-2.5h, 4°C) Load_Gel->Electrophoresis Detect Detect Labeled DNA (Autoradiography/Fluorescence) Electrophoresis->Detect Analyze Analyze Results (Shifted Bands) Detect->Analyze End End Analyze->End

Caption: A generalized workflow for an Electrophoretic Mobility Shift Assay (EMSA).
DNase I Footprinting Assay for BirA Binding Site Identification

This protocol provides a method to precisely map the binding site of BirA on the bio operon promoter.[9][16][17]

Objective: To determine the specific DNA sequence protected by BirA from DNase I cleavage.

Materials:

  • Purified BirA protein

  • DNA fragment containing the bio promoter region, uniquely end-labeled on one strand

  • DNase I (RNase-free)

  • Footprinting Buffer (1X): 20 mM HEPES-KOH (pH 8.0), 50 mM KCl, 5 mM MgCl2, 0.5 mM DTT

  • DNase I Dilution Buffer: 10 mM HEPES-KOH (pH 7.5), 10 mM CaCl2

  • Stop Solution: 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL glycogen

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Ethanol (100% and 70%)

  • Formamide Loading Dye

  • Denaturing polyacrylamide sequencing gel

Procedure:

  • Binding Reaction:

    • In a microfuge tube, combine the end-labeled DNA probe (~20,000 cpm) with varying amounts of BirA in Footprinting Buffer.

    • Include a control reaction with no BirA.

    • Add biotin and ATP to facilitate binding.

    • Incubate at room temperature for 20-30 minutes.

  • DNase I Digestion:

    • Add a freshly diluted aliquot of DNase I to each reaction. The optimal concentration of DNase I should be determined empirically to achieve partial digestion.

    • Incubate for exactly 1-2 minutes at room temperature.

  • Stop Reaction:

    • Terminate the digestion by adding an excess of Stop Solution.

  • Purification:

    • Extract the DNA with phenol:chloroform:isoamyl alcohol.

    • Precipitate the DNA with ethanol, wash the pellet with 70% ethanol, and air dry.

  • Analysis:

    • Resuspend the DNA pellets in Formamide Loading Dye.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the DNA fragments on a denaturing polyacrylamide sequencing gel.

    • Run a sequencing ladder (e.g., Maxam-Gilbert or dideoxy) of the same DNA fragment alongside the footprinting reactions to precisely map the protected region.

  • Visualization:

    • Dry the gel and expose it to a phosphor screen or X-ray film.

Expected Results: The lane with no BirA will show a ladder of bands representing random DNase I cleavage. In the lanes with BirA, a "footprint" or a region devoid of bands will be observed, indicating the DNA sequence protected by the bound BirA protein.

Conclusion and Future Directions

The regulation of the biotin operon is a well-characterized system that provides a clear example of how bacteria efficiently manage their metabolic resources. While this compound is not a direct regulator of the operon, its position as a key intermediate underscores the importance of the BirA-mediated control of the entire biosynthetic pathway. A thorough understanding of this regulatory network, from the molecular interactions to the quantitative parameters, is essential for efforts to engineer biotin production or to develop novel antimicrobial agents targeting this essential pathway.

Future research may focus on:

  • High-resolution structural studies of the BirA-DNA complex to further elucidate the molecular basis of repression.

  • In-depth kinetic analysis of all the enzymes in the biotin biosynthetic pathway to create a comprehensive model of metabolic flux.

  • Investigation of the regulation of the biotin operon in other bacterial species where the regulatory mechanisms may differ.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working on or interested in the fascinating world of biotin metabolism and its regulation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7,8-Diaminononanoate in Cell-Free Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the cell-free synthesis of 7,8-diaminononanoate, a key intermediate in the biosynthesis of biotin (Vitamin B7). The methodologies described are based on established enzymatic reactions carried out in Escherichia coli cell-free extracts. This approach offers a powerful tool for studying the biotin synthesis pathway, screening for potential inhibitors, and producing biotin precursors for various research and development applications.

Introduction

This compound, also known as 7,8-diaminopelargonic acid (DAPA), is a crucial precursor in the conserved biotin biosynthetic pathway.[1][2][3] The synthesis of this diamino acid is catalyzed by the enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA AT), encoded by the bioA gene.[4][5][6][7] This enzyme facilitates the transamination of 7-oxo-8-aminopelargonic acid (KAPA) using S-adenosyl-L-methionine (SAM) as the primary amino donor and pyridoxal-5'-phosphate (PLP) as an essential cofactor.[6][8][9]

Cell-free systems provide a versatile platform for the synthesis and study of metabolic pathways, offering greater control over reaction conditions compared to in vivo systems.[10] The protocols outlined below describe the preparation of a competent E. coli cell-free extract and the subsequent enzymatic synthesis and quantification of this compound.

Biochemical Pathway

The synthesis of this compound is an integral step in the later stages of biotin biosynthesis. The pathway is highly conserved across many bacteria.[2][4]

Biotin_Biosynthesis_Pathway cluster_pimelate Pimelate Moiety Synthesis cluster_biotin_ring Biotin Ring Assembly Pimeloyl-CoA Pimeloyl-CoA KAPA 7-oxo-8-aminopelargonic acid (KAPA) Pimeloyl-CoA->KAPA BioF + L-alanine DAPA This compound (DAPA) KAPA->DAPA BioA (DAPA AT) + S-adenosyl-L-methionine + Pyridoxal-5'-phosphate DTB Dethiobiotin DAPA->DTB BioD + ATP + CO2 Biotin Biotin DTB->Biotin BioB

Figure 1: The conserved biotin biosynthesis pathway leading to this compound.

Experimental Data

The enzymatic activity of 7,8-diaminopelargonic acid aminotransferase (BioA) from E. coli has been characterized, and the kinetic parameters are summarized below. This data is crucial for designing and optimizing the cell-free synthesis reaction.

ParameterValueReference
Michaelis Constants
Km (S-adenosyl-L-methionine)0.20 mM[9]
Km (7-keto-8-aminopelargonic acid)1.2 µM[9]
Km (pyridoxal 5'-phosphate)32 µM[9]
Km (pyridoxamine 5'-phosphate)21 µM[9]
Maximum Velocity
Vmax0.16 µmol/mg/min[9]

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of the cell-free extract and the synthesis of this compound.

Protocol 1: Preparation of E. coli Cell-Free Extract

This protocol is adapted from standard procedures for preparing extracts for cell-free protein synthesis and metabolic engineering.[10][11]

Cell_Free_Extract_Workflow start Start: E. coli Culture growth 1. Grow E. coli cells to mid-log phase start->growth harvest 2. Harvest cells by centrifugation growth->harvest wash1 3. Wash cell pellet with S30 buffer (x2) harvest->wash1 resuspend 4. Resuspend pellet in S30 buffer wash1->resuspend lyse 5. Lyse cells by high-pressure homogenization resuspend->lyse centrifuge1 6. Centrifuge lysate to remove cell debris lyse->centrifuge1 preincubate 7. Pre-incubate supernatant for endogenous nucleic acid degradation centrifuge1->preincubate centrifuge2 8. Centrifuge to remove residual debris preincubate->centrifuge2 dialyze 9. Dialyze against S30 buffer centrifuge2->dialyze aliquot 10. Aliquot and store at -80°C dialyze->aliquot end End: Competent Cell-Free Extract aliquot->end

Figure 2: Workflow for the preparation of E. coli cell-free extract.

Materials:

  • E. coli strain (a biotin auxotroph may be used to increase enzyme levels)[1]

  • Luria-Bertani (LB) medium

  • S30 Buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT)

  • Centrifuge and rotor

  • High-pressure homogenizer or sonicator

  • Dialysis tubing (10-12 kDa MWCO)

  • Spectrophotometer

Procedure:

  • Cell Culture: Inoculate a suitable volume of LB medium with the desired E. coli strain and grow at 37°C with shaking to an OD600 of 0.8-1.0 (mid-log phase).

  • Harvesting: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold S30 buffer.

  • Resuspension: Resuspend the washed cell pellet in a minimal volume of S30 buffer.

  • Lysis: Lyse the cells using a high-pressure homogenizer or sonicator while keeping the sample on ice to prevent protein denaturation.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Pre-incubation: Transfer the supernatant to a new tube and incubate at 37°C for 60 minutes to allow for the degradation of endogenous nucleic acids.

  • Final Clarification: Centrifuge again at 30,000 x g for 30 minutes at 4°C.

  • Dialysis: Dialyze the supernatant against 100 volumes of S30 buffer overnight at 4°C.

  • Storage: Aliquot the final cell-free extract, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Cell-Free Synthesis of this compound

This protocol describes the enzymatic reaction for the production of this compound from its precursor, KAPA.

Materials:

  • Prepared E. coli cell-free extract

  • 7-oxo-8-aminopelargonic acid (KAPA)

  • S-adenosyl-L-methionine (SAM)

  • Pyridoxal-5'-phosphate (PLP)

  • L-methionine (optional, but stimulates the reaction)[1][8]

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • Incubator or water bath

Reaction Mixture Components:

ComponentFinal Concentration
E. coli Cell-Free Extract5-10 mg/mL protein
7-oxo-8-aminopelargonic acid (KAPA)5-10 µM
S-adenosyl-L-methionine (SAM)0.5-1 mM
Pyridoxal-5'-phosphate (PLP)50 µM
L-methionine (optional)1-2 mM
Reaction BufferTo final volume

Procedure:

  • Reaction Setup: On ice, combine the reaction buffer, KAPA, SAM, PLP, and L-methionine (if used) in a microcentrifuge tube.

  • Initiation: Add the cell-free extract to the reaction mixture to initiate the synthesis.

  • Incubation: Incubate the reaction at 37°C for 1-4 hours. The optimal time may need to be determined empirically.

  • Termination: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid).

  • Analysis: The product, this compound, can be quantified. Due to the lack of a strong chromophore, analysis is often performed by coupling the reaction to the next step in the biotin synthesis pathway (conversion to dethiobiotin) and using a microbiological assay, or by using analytical techniques such as LC-MS.[1]

Protocol 3: Quantification of this compound (Coupled Assay)

This method relies on the conversion of the synthesized this compound to dethiobiotin, which can be more readily assayed.

Materials:

  • Product from Protocol 2

  • Dethiobiotin synthetase (BioD)

  • ATP

  • Sodium Bicarbonate (as a source of CO2)

  • Biotin-auxotrophic strain of E. coli or other suitable microorganism for microbiological assay

  • Minimal medium agar plates

Procedure:

  • Coupled Reaction: To the completed reaction from Protocol 2, add purified dethiobiotin synthetase, ATP (1-2 mM), and sodium bicarbonate (10-20 mM).

  • Incubation: Incubate this second reaction at 37°C for 1-2 hours.

  • Microbiological Assay:

    • Prepare serial dilutions of the coupled reaction product.

    • Plate the biotin-auxotrophic bacteria on minimal medium agar plates.

    • Spot the dilutions of the reaction product onto the plates.

    • Incubate the plates at 37°C for 24-48 hours.

    • The growth of the auxotrophic strain will be proportional to the amount of dethiobiotin (and thus the originally synthesized this compound) present.

    • Compare the growth zones to a standard curve prepared with known concentrations of dethiobiotin.

Conclusion

The cell-free synthesis of this compound provides a robust and controllable system for studying the biotin biosynthetic pathway. The protocols and data presented here offer a foundation for researchers to produce this key intermediate, investigate the kinetics of the BioA enzyme, and screen for potential inhibitors that could be developed as novel antimicrobial agents. The flexibility of cell-free systems also allows for the future incorporation of pathway engineering strategies to enhance production yields.

References

Application Notes and Protocols for the Purification of 7,8-Diaminopelargonic Acid Aminotransferase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the purification of 7,8-diaminopelargonic acid aminotransferase (DAPA AT), also known as 7,8-diaminopelargonic acid synthase. DAPA AT is a pyridoxal phosphate (PLP)-dependent transaminase that plays a crucial role in the biotin biosynthesis pathway.[1] It catalyzes the transfer of an amino group from S-adenosyl-L-methionine (SAM) to 7-keto-8-aminopelargonic acid (KAPA), forming 7,8-diaminopelargonic acid (DAPA).[1][2] This pathway's absence in humans makes its enzymes, including DAPA AT, attractive targets for developing novel antimicrobial agents, particularly against pathogens like Mycobacterium tuberculosis.[3][4] The following sections detail a classical purification protocol from Escherichia coli and provide an overview of modern recombinant protein purification strategies.

Introduction to DAPA Aminotransferase

7,8-Diaminopelargonic acid aminotransferase (EC 2.6.1.62) is a key enzyme in the metabolic pathway responsible for biotin synthesis.[5] It is unique among aminotransferases for its utilization of S-adenosyl-L-methionine as the amino donor.[2] The enzyme from E. coli is a dimer, with a total molecular weight of approximately 94,000 daltons, composed of two identical subunits of about 47,000 daltons each.[6] The enzyme requires pyridoxal phosphate as a cofactor for its catalytic activity.[5][6]

Signaling Pathway: Biotin Biosynthesis

The reaction catalyzed by DAPA AT is an essential step in the conversion of KAPA to biotin. The pathway is a critical metabolic route for many microorganisms.

Biotin_Pathway cluster_DAPA_reaction DAPA Aminotransferase Reaction KAPA 7-Keto-8-aminopelargonic acid (KAPA) DAPA_AT DAPA Aminotransferase (EC 2.6.1.62) KAPA->DAPA_AT SAM S-Adenosyl-L-methionine (SAM) SAM->DAPA_AT DAPA 7,8-Diaminopelargonic acid (DAPA) DAPA_AT->DAPA SAOKMB S-Adenosyl-2-oxo- 4-methylthiobutyric acid DAPA_AT->SAOKMB PLP Pyridoxal Phosphate (Cofactor) PLP->DAPA_AT DTB_Synthase Dethiobiotin Synthetase DAPA->DTB_Synthase DTB Dethiobiotin DTB_Synthase->DTB Biotin_Synthase Biotin Synthase DTB->Biotin_Synthase Biotin Biotin Biotin_Synthase->Biotin

Caption: Reaction catalyzed by DAPA aminotransferase in the biotin biosynthesis pathway.

Classical Purification Protocol from E. coli

The following protocol is based on the method described by Stoner and Eisenberg (1975) for the purification of DAPA aminotransferase from a derepressed regulatory mutant of Escherichia coli.[6] This procedure results in a nearly 1000-fold purification.[6]

Data Presentation: Purification Table

The table below summarizes the results of a typical purification process.

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification (n-fold)
1. Crude Extract18,8001,7700.0941001
2. Protamine Sulfate Supernatant13,9001,7400.125981.3
3. Ammonium Sulfate (30-50%)3,8801,6300.42924.5
4. Acid Treatment (pH 5.0)1,4401,2100.84688.9
5. Heat Treatment (50°C)5291,0602.06021
6. DEAE-Cellulose Chromatography1017607.54380
7. Phosphocellulose Chromatography11.24824327457
8. Hydroxylapatite Chromatography2.5295118171255
9. Sephadex G-100 (I)1.2212177121883
10. Sephadex G-100 (II)0.51302607.32766

Data adapted from Stoner, G. L., & Eisenberg, M. A. (1975). J Biol Chem, 250(11), 4029-36.[6]

Experimental Workflow Diagram

Purification_Workflow start E. coli Cell Culture (Derepressed Mutant) lysis Cell Lysis (Sonication) start->lysis crude_extract Crude Extract lysis->crude_extract protamine Protamine Sulfate Precipitation crude_extract->protamine supernatant1 Supernatant protamine->supernatant1 ammonium Ammonium Sulfate Fractionation (30-50%) supernatant1->ammonium pellet Pellet Resuspension ammonium->pellet acid Acid Treatment (pH 5.0) pellet->acid supernatant2 Supernatant acid->supernatant2 heat Heat Treatment (50°C, 15 min) supernatant2->heat supernatant3 Supernatant heat->supernatant3 deae DEAE-Cellulose Chromatography supernatant3->deae phospho Phosphocellulose Chromatography deae->phospho hydroxyl Hydroxylapatite Chromatography phospho->hydroxyl g100_1 Sephadex G-100 (Gel Filtration I) hydroxyl->g100_1 g100_2 Sephadex G-100 (Gel Filtration II) g100_1->g100_2 final_product Purified DAPA AT (~86% Homogeneity) g100_2->final_product

Caption: Classical purification workflow for DAPA aminotransferase from E. coli.[6]

Detailed Methodologies

Materials:

  • Buffers:

    • Buffer A: 0.05 M potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol, 10 µM pyridoxal phosphate.

    • Buffer B: 0.01 M potassium phosphate buffer (pH 7.0) with same additions as Buffer A.

  • Protamine sulfate solution (2% w/v)

  • Saturated ammonium sulfate solution

  • DEAE-cellulose, Phosphocellulose, Hydroxylapatite, and Sephadex G-100 resins.

Protocol Steps:

  • Cell Lysis and Crude Extract Preparation:

    • Harvest E. coli cells from a large-scale fermentation.

    • Resuspend the cell paste in Buffer A.

    • Lyse the cells by sonication while maintaining the temperature below 10°C.

    • Centrifuge the lysate at 16,000 x g for 30 minutes to remove cell debris. The supernatant is the crude extract.

  • Protamine Sulfate Precipitation:

    • To the crude extract, slowly add 2% protamine sulfate solution with stirring to a final concentration of 0.25 mg per mg of protein.

    • Stir for an additional 15 minutes at 4°C.

    • Centrifuge at 16,000 x g for 20 minutes to pellet the nucleic acid-protamine sulfate complexes. The supernatant contains the enzyme.

  • Ammonium Sulfate Fractionation:

    • Slowly add solid ammonium sulfate to the supernatant to achieve 30% saturation. Stir for 30 minutes and centrifuge.

    • Discard the pellet. Add more ammonium sulfate to the supernatant to bring it to 50% saturation.

    • Stir for 30 minutes and collect the precipitate by centrifugation.

    • Resuspend the pellet in a minimal volume of Buffer A.

  • Acid and Heat Treatment:

    • Adjust the pH of the resuspended pellet to 5.0 with 1 N acetic acid. Stir for 10 minutes.

    • Centrifuge to remove the precipitate.

    • Adjust the supernatant pH back to 7.0 with 1 N KOH.

    • Heat the solution in a water bath to 50°C for 15 minutes.

    • Cool rapidly in an ice bath and centrifuge to remove denatured proteins.

  • Chromatography Steps:

    • DEAE-Cellulose: Load the supernatant onto a DEAE-cellulose column equilibrated with Buffer B. Elute with a linear gradient of KCl (0 to 0.3 M) in Buffer B.

    • Phosphocellulose: Pool active fractions, dialyze against Buffer B, and load onto a phosphocellulose column. Elute with a linear gradient of potassium phosphate buffer (0.01 M to 0.2 M, pH 7.0).

    • Hydroxylapatite: Pool and concentrate active fractions. Load onto a hydroxylapatite column and elute with a phosphate buffer gradient.

    • Sephadex G-100 Gel Filtration: Perform two consecutive gel filtration steps on a Sephadex G-100 column using Buffer A to achieve the final purified enzyme.[6]

Modern Recombinant Protein Purification

Advances in molecular biology allow for the high-yield production of DAPA AT using recombinant expression systems, often in E. coli.[7][8] This approach typically involves cloning the gene encoding DAPA AT into an expression vector that appends an affinity tag (e.g., His-tag, GST-tag) to the protein.[9][10]

General Recombinant Purification Protocol
  • Expression: Transform E. coli BL21(DE3) cells with the expression plasmid. Grow the culture to mid-log phase (OD600 ≈ 0.6) and induce protein expression with IPTG.[11]

  • Lysis: Harvest and lyse the cells as described in the classical protocol.

  • Affinity Chromatography: This single step replaces multiple steps of the classical method.

    • For His-tagged protein: Use a Nickel-NTA or other immobilized metal affinity chromatography (IMAC) column.

    • For GST-tagged protein: Use a Glutathione-Sepharose column.[11]

  • Elution: Elute the bound protein using a specific eluting agent (e.g., imidazole for His-tags, reduced glutathione for GST-tags).[11]

  • Tag Removal (Optional): If required, the affinity tag can be cleaved using a specific protease (e.g., TEV, thrombin) if a cleavage site is engineered between the tag and the protein.

  • Polishing Step: A final gel filtration step (e.g., Superdex 200) can be performed to remove aggregates and ensure homogeneity.

Enzyme Activity Assay

The activity of DAPA aminotransferase can be measured using various methods. A sensitive and high-throughput compatible method involves the fluorescent detection of the product, DAPA.[4]

  • Principle: The vicinal diamine group of DAPA reacts with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME) to form a stable, fluorescent adduct.[4][12]

  • Procedure:

    • Incubate the enzyme with its substrates (KAPA and SAM) in a suitable buffer.

    • Stop the reaction (e.g., by adding acid).

    • Add the OPA/2ME reagent.

    • Measure the fluorescence (Excitation ~340 nm, Emission ~455 nm).

    • Quantify the amount of DAPA produced by comparing to a standard curve.[4]

This assay allows for linear detection of DAPA in the nanomolar to low micromolar range and is suitable for inhibitor screening.[4]

Conclusion

The purification of 7,8-diaminopelargonic acid aminotransferase is a critical step for its biochemical characterization and for screening potential inhibitors. While classical methods provide a robust framework for obtaining active enzyme from native sources, modern recombinant techniques offer a more streamlined and high-yield alternative. The choice of protocol will depend on the specific research goals, available resources, and the required purity and quantity of the enzyme.

References

Assay for 7,8-Diaminononanoate Synthase Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-Diaminononanoate synthase (DANS), also known as BioA, is a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase that plays a crucial role in the biotin biosynthesis pathway. This enzyme catalyzes the transfer of an amino group from S-adenosyl-L-methionine (SAM) to 7-keto-8-aminopelargonic acid (KAPA), yielding this compound (DAPA). The biotin synthesis pathway is essential for the viability of many microorganisms but is absent in humans, making DANS an attractive target for the development of novel antimicrobial agents. Accurate and efficient methods for measuring DANS activity are therefore critical for basic research, enzyme characterization, and high-throughput screening of potential inhibitors.

This document provides detailed application notes and protocols for two established methods to determine DANS activity: a continuous coupled fluorescence displacement assay and a discontinuous high-performance liquid chromatography (HPLC)-based assay.

Biotin Biosynthesis Pathway

The synthesis of biotin from pimeloyl-CoA involves a series of enzymatic steps. DANS (BioA) catalyzes the third step in this pathway, the conversion of KAPA to DAPA.

Biotin_Pathway Pimeloyl_CoA Pimeloyl-CoA KAPA 7-Keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF DAPA This compound (DAPA) KAPA->DAPA BioA (DANS) + SAM - SAH DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB

Caption: The biotin biosynthesis pathway, highlighting the role of this compound synthase (BioA).

Quantitative Data Summary

The following table summarizes the kinetic parameters of this compound synthase from different microbial sources. This data is essential for designing kinetic experiments and for comparing the enzymatic properties across species.

OrganismSubstrateKm (µM)kcat (s-1)Vmax (µmol/mg/min)Reference
Escherichia coli7-keto-8-aminopelargonic acid (KAPA)1.2-0.16[1]
S-adenosyl-L-methionine (SAM)200-0.16[1]
Mycobacterium tuberculosis7-keto-8-aminopelargonic acid (KAPA)2.830.003-
S-adenosyl-L-methionine (SAM)308.280.003-
Bacillus sphaericus7-keto-8-aminopelargonic acid (KAPA)---[2]
L-alanine (as amino donor)---[2]

Note: The Vmax for E. coli DANS corresponds to a turnover number of 17 molecules/molecule of enzyme/min.[1]

Experimental Protocols

Protocol 1: Continuous Coupled Fluorescence Displacement Assay

This high-throughput assay continuously monitors DANS activity by coupling the formation of DAPA to a fluorescent signal. The DAPA produced is converted to dethiobiotin (DTB) by dethiobiotin synthetase (BioD). The DTB then displaces a fluorescently labeled DTB probe from streptavidin, leading to an increase in fluorescence.

Fluorescence_Assay_Workflow cluster_reaction Enzymatic Reactions cluster_detection Fluorescence Detection KAPA_SAM KAPA + SAM DAPA DAPA KAPA_SAM->DAPA BioA (DANS) DTB Dethiobiotin (DTB) DAPA->DTB BioD Probe_Streptavidin Fluorescent Probe-Streptavidin Complex (Quenched Fluorescence) DTB->Probe_Streptavidin Free_Probe Free Fluorescent Probe (High Fluorescence) Probe_Streptavidin->Free_Probe Displacement by DTB Measurement Measurement Free_Probe->Measurement Measure Fluorescence (Ex: 485 nm, Em: 530 nm)

Caption: Workflow of the continuous coupled fluorescence displacement assay for DANS activity.

  • Assay Buffer: 100 mM Bicine, 50 mM NaHCO₃, 1 mM MgCl₂, 0.0025% Igepal CA630, pH 8.6.

  • 7-keto-8-aminopelargonic acid (KAPA): Synthesized enzymatically (see Appendix). Prepare a 10 mM stock solution in water.

  • S-adenosyl-L-methionine (SAM): Prepare a 50 mM stock solution in 5 mM H₂SO₄ and adjust the pH to 4.0.

  • This compound Synthase (DANS/BioA): Purified recombinant enzyme.

  • Dethiobiotin Synthetase (BioD): Purified recombinant enzyme.

  • Streptavidin: Prepare a 1 mg/mL stock solution in water.

  • Fluorescent Dethiobiotin Probe: A commercially available or custom-synthesized fluorescently labeled dethiobiotin analog. Prepare a 1 µM stock solution in DMSO.

  • Prepare the reaction mixture: In a 96-well or 384-well black plate, prepare a master mix containing assay buffer, BioD, streptavidin, and the fluorescent dethiobiotin probe.

  • Add substrates: Add KAPA and SAM to the wells.

  • Initiate the reaction: Start the reaction by adding DANS to each well. The final reaction volume is typically 100 µL.

  • Incubate and measure fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 25 °C).

  • Monitor fluorescence: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm over a specified time course (e.g., 30-60 minutes).

  • Data analysis: Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot. A standard curve using known concentrations of dethiobiotin should be generated to convert the fluorescence signal to the concentration of the product formed.

Protocol 2: Discontinuous HPLC-Based Assay

This method directly measures the formation of DAPA by separating the reaction mixture using reverse-phase HPLC followed by fluorescence detection of DAPA after derivatization with o-phthalaldehyde (OPA).

HPLC_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_analysis HPLC Analysis Reaction_Mix Incubate DANS with KAPA and SAM Quench Quench Reaction (e.g., with acid) Reaction_Mix->Quench Derivatization Derivatize with OPA Quench->Derivatization HPLC_Separation Reverse-Phase HPLC Separation Derivatization->HPLC_Separation Fluorescence_Detection Fluorescence Detection (Ex: 340 nm, Em: 455 nm) HPLC_Separation->Fluorescence_Detection Quantification Quantification Fluorescence_Detection->Quantification Quantify DAPA peak area

Caption: Workflow of the discontinuous HPLC-based assay for DANS activity.

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM 2-mercaptoethanol, 100 µM PLP.

  • KAPA and SAM: Prepare stock solutions as described in Protocol 1.

  • DANS/BioA: Purified recombinant enzyme.

  • Quenching Solution: 1 M HCl.

  • OPA Derivatization Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol.[3][4] Add 50 µL of 2-mercaptoethanol and 11.2 mL of 0.4 M sodium borate buffer (pH 9.5).[3][4] This solution should be prepared fresh.

  • HPLC Mobile Phase A: 20 mM ammonium bicarbonate, pH 6.9.

  • HPLC Mobile Phase B: Acetonitrile.

  • Set up the reaction: In a microcentrifuge tube, combine the reaction buffer, KAPA, and SAM.

  • Initiate the reaction: Start the reaction by adding DANS. The final reaction volume is typically 50-100 µL.

  • Incubate: Incubate the reaction at the desired temperature (e.g., 37 °C) for a specific time (e.g., 15-60 minutes).

  • Stop the reaction: Terminate the reaction by adding an equal volume of the quenching solution.

  • Derivatization: To a defined volume of the quenched reaction mixture, add the OPA derivatization reagent and incubate at room temperature for 1-2 minutes.

  • HPLC analysis: Inject the derivatized sample onto a C18 reverse-phase HPLC column.

  • Separation and detection: Elute the derivatized DAPA using a gradient of mobile phase B in A. Monitor the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 455 nm.

  • Data analysis: Quantify the amount of DAPA produced by comparing the peak area to a standard curve generated with known concentrations of DAPA.

Appendix: Enzymatic Synthesis of 7-Keto-8-aminopelargonic Acid (KAPA)

Since KAPA is not readily commercially available, it can be synthesized enzymatically using 7-keto-8-aminopelargonic acid synthase (KAPA synthase or BioF).[2][5]

Reagents
  • Pimeloyl-CoA: Can be synthesized from pimelic acid and coenzyme A or obtained commercially.

  • L-alanine

  • Pyridoxal 5'-phosphate (PLP)

  • KAPA Synthase (BioF): Purified recombinant enzyme.

  • Reaction Buffer: 100 mM Tris-HCl, pH 7.5.

Procedure
  • Reaction setup: In a suitable reaction vessel, combine the reaction buffer, pimeloyl-CoA, L-alanine, and PLP.

  • Enzymatic reaction: Initiate the reaction by adding BioF and incubate at 37 °C for several hours to overnight.

  • Monitoring the reaction: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by HPLC.

  • Purification of KAPA: After the reaction is complete, the KAPA product can be purified from the reaction mixture using techniques such as solid-phase extraction or preparative HPLC.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and enzyme sources.

References

Application Notes and Protocols: Utilizing 7,8-Diaminononanoate as a Substrate for Dethiobiotin Synthetase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dethiobiotin synthetase (DTBS) is a crucial enzyme in the biotin biosynthesis pathway, catalyzing the ATP-dependent conversion of 7,8-diaminononanoate (also known as 7,8-diaminopelargonic acid or DAPA) and carbon dioxide into dethiobiotin.[1][2] This reaction constitutes the penultimate step in the synthesis of dethiobiotin, a key intermediate that is subsequently converted to biotin.[3][4] The formation of the ureido ring in dethiobiotin is a unique carboxylation reaction, making DTBS a subject of significant interest for mechanistic studies and as a potential target for the development of novel antimicrobial agents. These application notes provide detailed protocols for the expression and purification of recombinant dethiobiotin synthetase, and for performing enzymatic assays using this compound as a substrate.

Data Presentation

The kinetic parameters of dethiobiotin synthetase vary across different species. The following table summarizes the key kinetic constants for the substrate this compound.

OrganismEnzymeKm for this compound (µM)Vmax (µM min⁻¹ mg⁻¹)kcat (min⁻¹)Reference
Escherichia coliDethiobiotin Synthetase (BioD)15.2Not Reported0.78
Mycobacterium tuberculosisDethiobiotin Synthetase (DTBS)261 ± 0.2
Escherichia coliDethiobiotin Synthetase (YnfK)~30Not ReportedNot Reported[3]

Signaling Pathway and Experimental Workflow

Biotin Biosynthesis Pathway

The synthesis of biotin from pimeloyl-CoA involves a series of enzymatic steps, with the conversion of this compound to dethiobiotin being a critical stage.

Biotin_Biosynthesis_Pathway cluster_enzymes Pimeloyl_CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA DAPA This compound (DAPA) KAPA->DAPA Dethiobiotin Dethiobiotin DAPA->Dethiobiotin Biotin Biotin Dethiobiotin->Biotin BioF BioF BioA BioA BioD BioD (DTBS) BioB BioB

Caption: The biotin biosynthesis pathway.

Dethiobiotin Synthetase Experimental Workflow

A typical workflow for studying dethiobiotin synthetase involves gene cloning, protein expression and purification, followed by an enzymatic assay to determine its activity.

DTBS_Workflow Start Start Cloning Cloning of bioD gene into expression vector Start->Cloning Transformation Transformation into E. coli expression strain Cloning->Transformation Expression Overexpression of recombinant DTBS Transformation->Expression Purification Purification of DTBS (e.g., Affinity Chromatography) Expression->Purification Assay Dethiobiotin Synthetase Enzymatic Assay Purification->Assay Analysis Data Analysis (Kinetic Parameters) Assay->Analysis End End Analysis->End

Caption: Experimental workflow for DTBS analysis.

Experimental Protocols

Protocol 1: Overexpression and Purification of Recombinant E. coli Dethiobiotin Synthetase (BioD)

This protocol describes the overexpression of His-tagged E. coli BioD in an E. coli expression system and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli BL21(DE3) cells

  • pET expression vector containing the E. coli bioD gene with an N-terminal His6-tag

  • Luria-Bertani (LB) medium

  • Kanamycin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole

  • Ni-NTA agarose resin

  • Dialysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT

  • SDS-PAGE reagents

Procedure:

  • Transformation: Transform the pET-bioD plasmid into competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.

  • Expression:

    • Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate 1 L of LB medium with antibiotic. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to grow the culture for 4-6 hours at 30°C with shaking.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Purification:

    • Equilibrate the Ni-NTA resin with Lysis Buffer.

    • Load the clarified lysate onto the equilibrated resin and incubate with gentle agitation for 1 hour at 4°C.

    • Wash the resin with 10 column volumes of Wash Buffer.

    • Elute the His-tagged BioD with 5 column volumes of Elution Buffer.

  • Dialysis and Storage:

    • Dialyze the eluted protein against Dialysis Buffer overnight at 4°C.

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

    • Assess the purity of the protein by SDS-PAGE.

    • Aliquot the purified enzyme and store at -80°C.

Protocol 2: Dethiobiotin Synthetase Coupled Spectrophotometric Assay

This protocol outlines a continuous enzyme-coupled assay to measure the activity of dethiobiotin synthetase by monitoring the production of ADP. The ADP produced is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is then reduced to lactate by lactate dehydrogenase, consuming NADH. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Materials:

  • Purified dethiobiotin synthetase

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM NaHCO₃, 5 mM MgCl₂

  • This compound (DAPA) stock solution

  • ATP stock solution

  • Phosphoenolpyruvate (PEP) stock solution

  • NADH stock solution

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing all components except the enzyme to be assayed. For a 200 µL final reaction volume, the final concentrations should be:

    • 50 mM Tris-HCl pH 7.5

    • 150 mM NaCl

    • 10 mM NaHCO₃

    • 5 mM MgCl₂

    • 1 mM ATP

    • 1 mM PEP

    • 0.2 mM NADH

    • 5 units of Pyruvate Kinase

    • 10 units of Lactate Dehydrogenase

    • Varying concentrations of this compound (e.g., 0.5 µM to 50 µM for determining Km).

  • Initiate the Reaction:

    • Add the reaction mixture to the wells of a 96-well plate or a cuvette.

    • Initiate the reaction by adding a known amount of purified dethiobiotin synthetase.

  • Measure Activity:

    • Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹ cm⁻¹).

    • To determine the kinetic parameters (Km and Vmax), plot the initial reaction rates against the corresponding this compound concentrations and fit the data to the Michaelis-Menten equation.

Note: A control reaction lacking this compound should be performed to account for any background ATPase activity.

References

Application Notes and Protocols for Studying Biotin Auxotrophs of E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biotin, also known as vitamin B7, is an essential cofactor for a variety of carboxylase enzymes involved in critical metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid degradation.[1] While animals must obtain biotin from their diet, many bacteria, fungi, and plants can synthesize it de novo. In Escherichia coli, the biotin biosynthetic pathway is well-characterized and encoded by the bio operon.[2][3] The study of E. coli biotin auxotrophs—mutants unable to synthesize their own biotin—is crucial for understanding the intricacies of biotin metabolism, transport, and its regulation. These auxotrophs are also invaluable tools for identifying novel biotin transporters and for quantifying biotin levels in various samples.[1]

This document provides detailed protocols for the isolation, characterization, and utilization of E. coli biotin auxotrophs. It includes methodologies for creating and identifying auxotrophic mutants, performing growth and complementation assays, and characterizing biotin transport.

Key Concepts and Signaling Pathways

Biotin Biosynthesis Pathway in E. coli

The biosynthesis of biotin in E. coli is a multi-step process involving a series of enzymatic reactions encoded by the bio genes. The pathway can be broadly divided into two stages: the synthesis of the pimelate moiety and the subsequent assembly of the biotin rings.[3][4] The key genes and intermediates are:

  • bioC and bioH : Involved in the synthesis of pimeloyl-ACP, a key precursor, through a modified fatty acid synthesis pathway.[3]

  • bioF : Encodes 7-keto-8-aminopelargonic acid (KAPA) synthetase.

  • bioA : Encodes 7,8-diaminopelargonic acid (DAPA) aminotransferase.[5][6]

  • bioD : Encodes dethiobiotin (DTB) synthetase.

  • bioB : Encodes biotin synthase, which catalyzes the final step to produce biotin.

The bioA, B, F, C, and D genes are clustered in a divergently transcribed operon.[2]

Biotin_Biosynthesis_Pathway cluster_synthesis Pimeloyl-ACP Synthesis cluster_ring Biotin Ring Assembly Malonyl-ACP Malonyl-ACP Methyl Ester Pimeloyl-ACP_ME Pimeloyl-ACP Methyl Ester Malonyl-ACP->Pimeloyl-ACP_ME bioC, Fatty Acid Synthesis (2 rounds) Pimeloyl-ACP Pimeloyl-ACP Pimeloyl-ACP_ME->Pimeloyl-ACP bioH KAPA 7-keto-8-amino- pelargonic acid (KAPA) Pimeloyl-ACP->KAPA bioF DAPA 7,8-diamino- pelargonic acid (DAPA) KAPA->DAPA bioA Dethiobiotin Dethiobiotin DAPA->Dethiobiotin bioD Biotin Biotin Dethiobiotin->Biotin bioB Cross_Feeding_Assay cluster_plate Petri Dish cluster_growth Feeder Feeder Strain (e.g., bioB mutant) (excretes Dethiobiotin) Test1 Test Strain 1 (e.g., bioD mutant) Test2 Test Strain 2 (e.g., bioA mutant) GrowthZone Zone of Enhanced Growth Complementation_Assay cluster_workflow Complementation Workflow Start E. coli Auxotroph (e.g., ΔbioA) Transform Transform with Plasmids Start->Transform Plasmid1 Plasmid with Wild-Type Gene (bioA) Plasmid2 Empty Vector (Control) Plate Plate on Minimal Medium (No Biotin + Inducer) Plasmid1->Plate Plasmid2->Plate Result1 Growth Restored (Complementation) Plate->Result1 Result2 No Growth Plate->Result2

References

Application Notes and Protocols: S-adenosyl-L-methionine (SAM) as an Amino Donor for DAPA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-adenosyl-L-methionine (SAM) is a crucial biomolecule primarily known for its role as a methyl group donor in various metabolic pathways. However, its functional diversity extends beyond methylation. In the biosynthesis of biotin (Vitamin B7), SAM uniquely serves as an amino donor in a key reaction catalyzed by 7,8-diaminopelargonic acid (DAPA) synthase, also known as BioA. This enzyme facilitates the conversion of 7-keto-8-aminopelargonic acid (KAPA) to DAPA. This step is a critical juncture in the biotin synthesis pathway, which is essential for all domains of life. Notably, this pathway is absent in mammals, making its constituent enzymes, including DAPA synthase, attractive targets for the development of novel antimicrobial agents. These application notes provide a detailed overview of the role of SAM in DAPA synthesis, quantitative data on enzyme kinetics, and comprehensive experimental protocols for studying this reaction.

Biotin Synthesis Pathway and the Role of DAPA Synthase

The synthesis of biotin from the precursor pimeloyl-CoA involves a conserved four-step enzymatic cascade. DAPA synthase (BioA) catalyzes the second committed step in this pathway. It is a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase that transfers the amino group from SAM to KAPA, yielding DAPA.[1] The subsequent steps involve the conversion of DAPA to dethiobiotin (DTB) by dethiobiotin synthase (BioD), and finally, the insertion of sulfur to form biotin, a reaction catalyzed by biotin synthase (BioB).

Biotin_Synthesis_Pathway cluster_0 Biotin Synthesis Pathway Pimeloyl_CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA (DAPA Synthase) DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB SAM S-adenosyl-L-methionine (SAM) SAH S-adenosyl-homocysteine derivative SAM->SAH SAH->DAPA Amino Group Transfer

Figure 1. The biotin biosynthesis pathway highlighting the role of DAPA synthase (BioA) and SAM.

Quantitative Data: DAPA Synthase Kinetics

The enzymatic activity of DAPA synthase has been characterized, particularly for the enzyme from Escherichia coli. The following table summarizes the kinetic parameters for the substrates SAM and KAPA. Understanding these parameters is essential for designing enzyme assays and for the development of inhibitors.

OrganismEnzymeSubstrateKm (µM)Vmax (µmol/mg/min)kcat (s-1)Reference
Escherichia coliDAPA Synthase (BioA)S-adenosyl-L-methionine (SAM)2000.160.013[2]
Escherichia coliDAPA Synthase (BioA)7-keto-8-aminopelargonic acid (KAPA)1.20.160.013[2]

Note: The Vmax corresponds to a turnover number of approximately 17 molecules per molecule of enzyme per minute.[2] KAPA has been observed to exhibit strong substrate inhibition, which is competitive with SAM.[2]

Experimental Protocols

Coupled Enzymatic Assay for DAPA Synthase (BioA) Activity

A continuous coupled assay is a common method to determine the activity of DAPA synthase. This assay links the production of DAPA to the subsequent reaction catalyzed by dethiobiotin synthase (BioD), which produces the fluorescent molecule dethiobiotin (DTB). The rate of DTB formation, monitored by fluorescence, is proportional to the activity of BioA.

Materials:

  • Purified DAPA synthase (BioA)

  • Purified dethiobiotin synthase (BioD)

  • 7-keto-8-aminopelargonic acid (KAPA)

  • S-adenosyl-L-methionine (SAM)

  • ATP

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 50 mM KCl)

  • Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~430 nm for dethiobiotin)

Protocol:

  • Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing the reaction buffer, a saturating concentration of KAPA, ATP, and an excess of BioD enzyme.

  • Enzyme Addition: Add a known amount of purified BioA to the reaction mixture.

  • Initiation of Reaction: Initiate the reaction by adding SAM to the mixture.

  • Fluorescence Monitoring: Immediately place the microplate in a fluorescence reader and monitor the increase in fluorescence over time.

  • Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the fluorescence versus time plot. The rate of DTB production is directly proportional to the activity of BioA.

DAPA_Synthase_Assay_Workflow cluster_workflow Coupled Enzymatic Assay Workflow Start Prepare Reaction Mixture (Buffer, KAPA, ATP, BioD) Add_BioA Add Purified BioA Start->Add_BioA Add_SAM Initiate with SAM Add_BioA->Add_SAM Monitor Monitor Fluorescence Increase (DTB production) Add_SAM->Monitor Analyze Calculate Initial Velocity Monitor->Analyze

References

Application Notes and Protocols for the Microbiological Assay of Dethiobiotin Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dethiobiotin is a crucial intermediate in the biosynthesis of biotin (Vitamin B7), an essential cofactor for a variety of carboxylation reactions in all domains of life. The formation of dethiobiotin from 7,8-diaminopelargonic acid (DAPA) is catalyzed by the enzyme dethiobiotin synthase, encoded by the bioD gene in organisms like Escherichia coli.[1] The subsequent conversion of dethiobiotin to biotin is carried out by biotin synthase (bioB). Understanding and quantifying the formation of dethiobiotin is critical for research in metabolic engineering, antibiotic discovery, and the industrial production of biotin.

This document provides detailed application notes and protocols for a microbiological assay to quantify dethiobiotin. The assay utilizes an E. coli strain deficient in dethiobiotin synthase (ΔbioD), which is therefore auxotrophic for dethiobiotin. The growth of this strain is directly proportional to the concentration of dethiobiotin in the culture medium, allowing for its quantification.

Principle of the Assay

The microbiological assay for dethiobiotin is based on the principle of auxotrophy. An E. coli mutant strain lacking a functional bioD gene is unable to synthesize dethiobiotin and, consequently, cannot produce biotin. This strain's growth in a minimal medium is therefore dependent on the external supply of dethiobiotin. By measuring the extent of bacterial growth (typically by turbidity) in the presence of varying known concentrations of a dethiobiotin standard, a standard curve can be generated. The concentration of dethiobiotin in an unknown sample can then be determined by interpolating its corresponding growth response on this standard curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the biochemical pathway of biotin synthesis and the workflow of the microbiological assay for dethiobiotin.

dethiobiotin_biosynthesis cluster_pathway Biotin Biosynthesis Pathway Pimeloyl-CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl-CoA->KAPA BioF/Bio6 DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA/Bio3 Dethiobiotin Dethiobiotin DAPA->Dethiobiotin BioD/Bio4 Biotin Biotin Dethiobiotin->Biotin BioB/Bio2

Caption: Simplified biotin biosynthesis pathway in E. coli and yeast.

experimental_workflow cluster_workflow Microbiological Assay Workflow prep_inoculum 1. Prepare Inoculum (E. coli ΔbioD) assay_setup 4. Set up Assay (96-well plate) prep_inoculum->assay_setup prep_media 2. Prepare Assay Medium (Minimal Medium) prep_media->assay_setup prep_standards 3. Prepare Dethiobiotin Standards and Samples prep_standards->assay_setup incubation 5. Incubate (e.g., 37°C, 18-24h) assay_setup->incubation measurement 6. Measure Turbidity (OD600) incubation->measurement analysis 7. Data Analysis (Standard Curve & Calculation) measurement->analysis

Caption: Experimental workflow for the dethiobiotin microbiological assay.

Experimental Protocols

Preparation of Minimal Medium (M9 Medium)

This protocol describes the preparation of 1 liter of M9 minimal medium, which serves as the basal medium for the assay.

Materials:

  • Na₂HPO₄·7H₂O

  • KH₂PO₄

  • NaCl

  • NH₄Cl

  • Agar (for solid medium)

  • MgSO₄

  • CaCl₂

  • Glucose (or other carbon source)

  • Vitamin-free casamino acids

  • Deionized water

Procedure:

  • Prepare 5x M9 Salts: Dissolve the following in 1 liter of deionized water:

    • 64 g Na₂HPO₄·7H₂O

    • 15 g KH₂PO₄

    • 2.5 g NaCl

    • 5.0 g NH₄Cl Sterilize by autoclaving.[2]

  • Prepare 1x M9 Medium: To 800 mL of sterile deionized water, add:

    • 200 mL of sterile 5x M9 salts

  • Add Supplements: After autoclaving the 1x M9 medium and cooling to approximately 50°C, add the following sterile solutions:

    • 2 mL of 1 M MgSO₄

    • 0.1 mL of 1 M CaCl₂

    • 20 mL of 20% (w/v) glucose solution

    • 10 mL of 10% (w/v) vitamin-free casamino acids solution

  • For solid medium, add 15 g of agar to the 1x M9 medium before autoclaving.

Inoculum Preparation

This protocol details the preparation of the E. coli ΔbioD inoculum for the assay.

Materials:

  • E. coli ΔbioD strain

  • M9 minimal medium agar plate with a low concentration of dethiobiotin (e.g., 10 ng/mL) or biotin

  • M9 minimal liquid medium (without dethiobiotin)

  • Sterile saline solution (0.9% NaCl)

Procedure:

  • Streak the E. coli ΔbioD strain from a glycerol stock onto an M9 minimal medium agar plate supplemented with a growth-limiting amount of dethiobiotin or biotin.

  • Incubate at 37°C for 24-48 hours until single colonies are visible.

  • Inoculate a single colony into 5 mL of M9 minimal liquid medium supplemented with a low concentration of dethiobiotin (e.g., 10 ng/mL).

  • Incubate overnight at 37°C with shaking (200-250 rpm).

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the cell pellet twice with sterile saline solution to remove any residual dethiobiotin.

  • Resuspend the final cell pellet in sterile saline solution and adjust the optical density at 600 nm (OD₆₀₀) to a standardized value (e.g., 0.5). This suspension will serve as the inoculum.

Dethiobiotin Standard Curve and Assay Procedure

This protocol describes the setup of the microbiological assay in a 96-well plate format.

Materials:

  • D-dethiobiotin standard

  • Sterile deionized water

  • Prepared E. coli ΔbioD inoculum

  • Prepared M9 minimal medium

  • Sterile 96-well microtiter plate

  • Plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare Dethiobiotin Stock Solution: Prepare a 1 mg/mL stock solution of D-dethiobiotin in sterile deionized water and sterilize by filtration (0.22 µm filter).

  • Prepare Dethiobiotin Standards: Perform serial dilutions of the stock solution to prepare standards with concentrations ranging from 0 to 100 ng/mL (e.g., 0, 1, 2, 5, 10, 20, 50, 100 ng/mL).

  • Prepare Samples: Prepare dilutions of the unknown samples to be tested so that their expected dethiobiotin concentration falls within the range of the standard curve.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 20 µL of dethiobiotin standard or unknown sample

    • 180 µL of M9 minimal medium inoculated with the prepared E. coli ΔbioD suspension (dilute the OD₆₀₀ = 0.5 suspension 1:100 into the medium).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours with shaking, or until sufficient turbidity has developed in the wells with the highest standard concentration.

  • Measurement: Measure the absorbance at 600 nm (OD₆₀₀) using a microplate reader.

Data Analysis
  • Calculate the average OD₆₀₀ for each set of triplicates.

  • Subtract the average OD₆₀₀ of the blank (0 ng/mL dethiobiotin) from all other average OD₆₀₀ values.

  • Plot the corrected OD₆₀₀ values against the corresponding dethiobiotin concentrations to generate a standard curve.

  • Determine the concentration of dethiobiotin in the unknown samples by interpolating their corrected OD₆₀₀ values on the standard curve. Remember to account for any dilution factors.

Data Presentation

The following tables present representative data from a microbiological assay for dethiobiotin.

Table 1: Dethiobiotin Standard Curve Data

Dethiobiotin Concentration (ng/mL)Average OD₆₀₀Corrected OD₆₀₀
00.0520.000
10.1150.063
20.1780.126
50.3540.302
100.6210.569
200.9850.933
501.2561.204
1001.3101.258

Table 2: Quantification of Dethiobiotin in Unknown Samples

Sample IDDilution FactorCorrected OD₆₀₀Dethiobiotin Concentration (ng/mL)
Sample A100.4887.5
Sample B500.75315.2

(Note: The data presented in these tables are for illustrative purposes and may not represent actual experimental results.)

Troubleshooting

  • No growth or very low growth:

    • Check the viability of the E. coli ΔbioD strain.

    • Ensure the M9 minimal medium was prepared correctly and is not contaminated.

    • Verify the concentration of the dethiobiotin standard.

  • High background growth (high OD in 0 ng/mL wells):

    • Ensure the inoculum is thoroughly washed to remove any residual dethiobiotin.

    • Check the components of the minimal medium for biotin or dethiobiotin contamination. Vitamin-free casamino acids are essential.

  • Inconsistent results:

    • Ensure accurate pipetting and proper mixing in the wells.

    • Maintain consistent incubation conditions (temperature and shaking).

    • Use a fresh inoculum for each assay.

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can accurately and reliably quantify dethiobiotin formation in various samples.

References

Application Notes and Protocols for the Expression and Purification of Recombinant BioA Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BioA, or 7,8-diaminopelargonic acid (DAPA) synthase, is a key enzyme in the biotin biosynthesis pathway.[1][2][3][4] This pathway is essential for the viability of many microorganisms, including pathogens like Mycobacterium tuberculosis, but is absent in humans. This makes BioA an attractive target for the development of novel antimicrobial agents.[4] The production of pure, active recombinant BioA is crucial for structural studies, inhibitor screening, and detailed kinetic analysis. These application notes provide a comprehensive overview and detailed protocols for the expression of recombinant BioA synthase in Escherichia coli and its subsequent purification, primarily using immobilized metal affinity chromatography (IMAC) for His-tagged constructs.

Data Presentation

Table 1: Representative Purification of Recombinant His-tagged BioA Synthase
Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Lysate50010002.01001
Ni-NTA Affinity Chromatography2580032.08016
Size Exclusion Chromatography2070035.07017.5

Note: The values presented in this table are representative and may vary depending on the specific BioA synthase, expression system, and experimental conditions.

Table 2: Kinetic Parameters of E. coli BioA Synthase
SubstrateKm (µM)kcat (s-1)
7-keto-8-aminopelargonic acid (KAPA)<20.013
S-adenosyl-l-methionine (SAM)1500.013

These kinetic parameters are for the wild-type enzyme and can be influenced by assay conditions.[5]

Experimental Protocols

I. Expression of Recombinant His-tagged BioA Synthase in E. coli

This protocol describes the expression of N- or C-terminally His-tagged BioA synthase in E. coli BL21(DE3), a commonly used strain for recombinant protein expression.

1. Transformation:

  • Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.

  • Add 1-5 µL of the expression vector (e.g., pET series) containing the BioA gene to the cells.

  • Gently mix and incubate on ice for 30 minutes.

  • Heat-shock the cells at 42°C for 45-60 seconds and immediately return to ice for 2 minutes.[6]

  • Add 950 µL of SOC or LB medium and incubate at 37°C for 1 hour with shaking.

  • Plate 100 µL of the transformed cells onto an LB agar plate containing the appropriate antibiotic (e.g., kanamycin for pET vectors) and incubate overnight at 37°C.

2. Expression Culture:

  • Inoculate a single colony from the plate into 10 mL of LB medium with the corresponding antibiotic.

  • Grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.1.

  • Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

3. Induction:

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Reduce the temperature to 18-25°C and continue to incubate for 16-20 hours with shaking. This lower temperature often improves the solubility of the recombinant protein.

4. Cell Harvesting:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

II. Purification of Recombinant His-tagged BioA Synthase

This protocol utilizes Immobilized Metal Affinity Chromatography (IMAC) to purify the His-tagged BioA synthase.

1. Cell Lysis:

  • Resuspend the frozen cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

  • Incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to ensure complete lysis and to shear the DNA.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant (soluble fraction).

2. Immobilized Metal Affinity Chromatography (IMAC):

  • Equilibrate a Ni-NTA resin column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Load the soluble fraction onto the column.

  • Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged BioA synthase with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

3. (Optional) Size Exclusion Chromatography (SEC):

  • For higher purity, pool the fractions containing BioA synthase and concentrate them.

  • Load the concentrated protein onto a size exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Collect fractions and analyze by SDS-PAGE. Pool the purest fractions.

4. Protein Characterization:

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm with the calculated extinction coefficient.

  • Assess the purity of the final protein preparation by SDS-PAGE.

  • Confirm the identity of the protein by Western blot analysis using an anti-His tag antibody or by mass spectrometry.

III. Enzymatic Assay for BioA Synthase Activity

This protocol is a fluorescence-based assay that measures the formation of the product, 7,8-diaminopelargonic acid (DAPA).

1. Reaction Mixture:

  • Prepare a reaction mixture containing:

    • 50 mM HEPES buffer, pH 7.5

    • 100 µM 7-keto-8-aminopelargonic acid (KAPA)

    • 500 µM S-adenosyl-l-methionine (SAM)

    • 50 µM Pyridoxal 5'-phosphate (PLP)

    • Purified BioA synthase (e.g., 1-5 µM)

2. Enzymatic Reaction:

  • Initiate the reaction by adding the BioA synthase to the reaction mixture.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

3. DAPA Detection:

  • Centrifuge the stopped reaction to pellet the precipitated protein.

  • To the supernatant, add a derivatizing solution containing o-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME).[1][2] This solution reacts with the vicinal diamine group of DAPA to form a fluorescent adduct.[1][2]

  • Incubate in the dark at room temperature for 10 minutes.

4. Fluorescence Measurement:

  • Measure the fluorescence using a microplate reader with an excitation wavelength of 410 nm and an emission wavelength of 470 nm.[1]

  • A standard curve using known concentrations of DAPA should be prepared to quantify the amount of product formed.

Visualizations

Expression_Workflow cluster_cloning Cloning cluster_expression Expression Cloning BioA Gene into pET Vector Transformation Transformation into E. coli BL21(DE3) Cloning->Transformation Culture Growth of E. coli Culture Transformation->Culture Induction Induction with IPTG Culture->Induction Harvest Cell Harvesting Induction->Harvest

Caption: Workflow for recombinant BioA synthase expression.

Purification_Workflow cluster_lysis Cell Lysis cluster_purification Purification cluster_analysis Analysis Lysis Cell Resuspension & Lysis Clarification Centrifugation Lysis->Clarification IMAC Ni-NTA Affinity Chromatography Clarification->IMAC SEC Size Exclusion Chromatography (Optional) IMAC->SEC Analysis SDS-PAGE & Concentration Measurement IMAC->Analysis SEC->Analysis

Caption: Purification workflow for His-tagged BioA synthase.

BioA_Enzymatic_Reaction KAPA KAPA BioA BioA Synthase KAPA->BioA SAM SAM SAM->BioA PLP PLP (Cofactor) PLP->BioA DAPA DAPA BioA->DAPA

Caption: BioA synthase enzymatic reaction pathway.

References

Troubleshooting & Optimization

Technical Support Center: 7,8-Diaminononanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low yields in the chemical synthesis of 7,8-diaminononanoate.

Troubleshooting Guides

This section addresses specific issues that can lead to low yields during the synthesis of this compound. A plausible generalized synthetic pathway is assumed, starting from a 9-carbon chain and introducing the amino functionalities.

Question: My overall yield is very low after the final deprotection step. What are the likely causes?

Answer: Low overall yield is a common issue and can stem from several stages of the synthesis. The most common culprits are inefficient purification of the highly polar final product, incomplete reactions in the preceding steps, or degradation of the product during the final deprotection.

To troubleshoot, consider the following:

  • Purification Losses: this compound is a polar, basic compound, which makes it challenging to purify via standard silica gel chromatography.[1][2] Significant product loss can occur during this step.

  • Incomplete Deprotection: If you are using protecting groups (e.g., Boc, Cbz), their removal may be incomplete.[3] This results in a mixture of partially and fully deprotected products, complicating purification and lowering the yield of the desired compound.

  • Side Reactions: The amino groups are nucleophilic and can participate in unwanted side reactions if not properly protected during the synthesis.[3][4]

Question: I am having difficulty purifying my final this compound product. My compound seems to be sticking to the silica gel column or streaking badly.

Answer: This is a frequent problem when purifying polar and basic compounds like diamino acids on standard silica gel.[2] The free amino groups can interact strongly with the acidic silica surface, leading to poor separation and low recovery.

Here are some alternative purification strategies:

  • Ion-Exchange Chromatography: This is a highly effective method for purifying charged molecules like amino acids.[5]

  • Reversed-Phase Chromatography (C18): While seemingly counterintuitive for a polar compound, with the right mobile phase (e.g., water with a small amount of organic solvent and a modifier like TFA or formic acid), it can provide good separation.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of polar compounds and can be an excellent alternative.[6]

  • Alumina Chromatography: Using a more basic stationary phase like alumina can mitigate the issues of strong adsorption seen with silica gel for basic compounds.[2]

  • Protection/Deprotection Strategy: An alternative approach is to purify a protected intermediate, which is likely less polar, and then carry out the deprotection step on the purified material.[2]

Question: My reaction to introduce the second amino group has a low yield. How can I improve this?

Answer: Introducing a second amino group into a molecule that already contains one can be challenging due to the reactivity of the existing amine. The success of this step heavily relies on your protecting group strategy.

  • Orthogonal Protecting Groups: Ensure you are using an orthogonal protection scheme.[7] This means each protecting group can be removed selectively without affecting the other. For example, using a Boc group (acid-labile) and a Cbz group (hydrogenolysis-labile) allows for selective manipulation.

  • Reaction Conditions: The reaction conditions for introducing the second amino group (e.g., reductive amination, substitution) might need optimization. Consider factors like temperature, reaction time, and stoichiometry of reagents.

Frequently Asked Questions (FAQs)

Q1: Why are protecting groups necessary for the synthesis of this compound?

A1: Amino acids are bifunctional, containing both an amino (nucleophilic) and a carboxylic acid (electrophilic, after activation) group.[3] During synthesis, these groups can react with each other, leading to undesired oligomerization or other side reactions.[3][8] Protecting groups temporarily mask the reactivity of one functional group while another is being modified, ensuring the desired reaction occurs.[4][7]

Q2: What are the best protecting groups for a diamino acid synthesis?

A2: The choice of protecting groups depends on the overall synthetic strategy. An orthogonal strategy is often preferred. Common amino-protecting groups include tert-butyloxycarbonyl (Boc), which is removed with acid, and benzyloxycarbonyl (Cbz or Z), which is removed by catalytic hydrogenation.[7][9] For the carboxylic acid, esterification (e.g., to a methyl or ethyl ester) is a common protection method.

Q3: How can I confirm the identity and purity of my final this compound product?

A3: A combination of analytical techniques should be used. High-Resolution Mass Spectrometry (HRMS) will confirm the molecular weight and elemental composition. 1H and 13C NMR spectroscopy will elucidate the structure and confirm the absence of protecting groups. Purity can be assessed by HPLC, ideally using a method suitable for polar compounds like HILIC or reversed-phase with an appropriate mobile phase.

Data Presentation

Table 1: Impact of Purification Method on Final Yield (Illustrative)

Purification MethodStationary PhaseTypical Recovery for Polar AminesAdvantagesDisadvantages
Normal Phase ChromatographySilica Gel10-40%Inexpensive, readily availableStrong adsorption, streaking, low recovery[2]
Reversed-Phase HPLC (RP-HPLC)C18 Silica60-85%Good resolution for polar compounds with appropriate mobile phaseCan require volatile ion-pairing agents
Ion-Exchange ChromatographyAnion/Cation Exchange Resin75-95%Highly specific for charged molecules, high capacity[5]Can require high salt concentrations for elution
HILICAmide or other polar bonded silica70-90%Excellent retention and separation of very polar compounds[6]May require specific column and solvent systems

Table 2: Common Protecting Groups and Their Removal Conditions

Protecting GroupAbbreviationTarget Functional GroupCleavage ConditionsOrthogonal To
tert-ButyloxycarbonylBocAmineStrong Acid (e.g., TFA, HCl in dioxane)[8]Cbz, Fmoc, Esters
BenzyloxycarbonylCbz, ZAmineCatalytic Hydrogenation (H2, Pd/C)[9]Boc, Fmoc, Esters
9-FluorenylmethoxycarbonylFmocAmineBase (e.g., Piperidine)Boc, Cbz, Esters
Methyl/Ethyl Ester-Carboxylic AcidSaponification (e.g., NaOH, LiOH)Boc, Cbz, Fmoc

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of an Amino Group

This protocol describes a general method for protecting a primary or secondary amine with a Boc group, a common step in amino acid synthesis.

  • Dissolve the amino acid (1 equivalent) in a suitable solvent mixture, such as 1:1 dioxane/water or THF/water.

  • Add sodium hydroxide (1.1 equivalents) to deprotonate the carboxylic acid and create a basic environment.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) portion-wise or dissolved in the organic solvent.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify with a cold solution of 1M HCl or citric acid to pH ~3.[3]

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.

Protocol 2: Purification of a Polar Amine using Solid-Phase Extraction (SPE) with an Ion-Exchange Cartridge

This is a representative protocol for a lab-scale purification to isolate the final product, avoiding the pitfalls of standard silica chromatography.

  • Cartridge Selection: Choose a strong cation exchange (SCX) cartridge. SCX resins are negatively charged and will retain the positively charged (protonated) this compound.

  • Conditioning: Condition the SCX cartridge by washing with methanol, followed by water, and then an acidic buffer (e.g., 0.1 M acetic acid) to ensure the resin is in the correct protonated form.

  • Loading: Dissolve the crude reaction mixture in a minimal amount of the acidic buffer and load it onto the conditioned cartridge. The this compound will bind to the resin.

  • Washing: Wash the cartridge with the acidic buffer and then with methanol to remove uncharged and acidic impurities.

  • Elution: Elute the desired product by washing the cartridge with a basic solution, such as 2-5% ammonium hydroxide in methanol. The ammonia will deprotonate the product, releasing it from the resin.

  • Concentration: Collect the basic elution fractions and concentrate under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis_Pathway cluster_protection Protection cluster_amination Introduction of Amino Groups cluster_deprotection Deprotection & Purification A Nonanoic Acid Derivative B Protected Intermediate A->B Protecting Group (e.g., Esterification) C First Amination B->C e.g., α-bromination, followed by azide substitution D Second Amination (with protected amine) C->D e.g., Reductive Amination E Fully Protected Diaminononanoate D->E Protection of second amine (if needed) F This compound E->F Final Deprotection (e.g., Acid Hydrolysis)

Caption: A generalized, plausible chemical synthesis workflow for this compound.

Troubleshooting_Workflow Start Low Final Yield CheckPurity Analyze crude product by LC-MS. Is there a single major product? Start->CheckPurity IncompleteReaction Issue: Incomplete Reaction Troubleshoot: Optimize reaction conditions (time, temp, reagents). Verify starting material purity. CheckPurity->IncompleteReaction No SideReactions Issue: Multiple Side Products Troubleshoot: Review protecting group strategy. Ensure full protection. Lower reaction temp. CheckPurity->SideReactions No (multiple products) DeprotectionIssue Analyze purified product by NMR/MS. Are protecting groups still present? CheckPurity->DeprotectionIssue Yes FinalProductOK Yield calculation is correct. Consider inherent losses in multi-step synthesis. IncompleteReaction->FinalProductOK SideReactions->FinalProductOK PurificationProblem Issue: Product Loss During Purification Troubleshoot: Switch to a more suitable purification method (Ion Exchange, HILIC). Purify protected intermediate instead. PurificationProblem->FinalProductOK DeprotectionIssue->PurificationProblem No IncompleteDeprotection Issue: Incomplete Deprotection Troubleshoot: Extend deprotection time. Use stronger deprotection reagent. Ensure catalyst is active (for H2). DeprotectionIssue->IncompleteDeprotection Yes IncompleteDeprotection->FinalProductOK

Caption: A logical workflow for troubleshooting low yields in synthesis.

Protecting_Groups Molecule Amine 1 Carbon Backbone Amine 2 Protect1 Protect Amine 1 (e.g., with Boc) Protect1->Molecule:f0 React2 Chemically Modify Amine 2 React2->Molecule:f2 Deprotect1 Deprotect Amine 1 Deprotect1->Molecule:f0

Caption: Logic of using protecting groups to achieve site-selective reactions.

References

Technical Support Center: 7,8-Diaminopelargonic Acid (DAPA) Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 7,8-diaminopelargonic acid (DAPA) in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is 7,8-diaminopelargonic acid (DAPA) in aqueous solutions?

While specific comprehensive stability data for DAPA is limited in publicly available literature, general knowledge of amino acids suggests that DAPA, as a diamino acid, is reasonably stable in aqueous solutions. However, its stability can be influenced by several factors including pH, temperature, light exposure, and the presence of oxidizing agents. For many amino acids, refrigeration of stock solutions is recommended to slow down potential degradation over time, which may include slow oligomerization.[1] It is best practice to prepare fresh solutions for critical experiments or to validate the stability of stored solutions.

Q2: What are the optimal storage conditions for DAPA solutions?

Based on general recommendations for amino acid solutions, DAPA solutions should be stored at low temperatures (2-8°C) to minimize degradation.[2] For longer-term storage, freezing at -20°C or below may be considered, although freeze-thaw cycles should be avoided.[3] To protect against potential photodegradation, it is advisable to store solutions in amber or opaque containers.[4]

Q3: What factors can lead to the degradation of DAPA in solution?

Several factors can contribute to the degradation of DAPA in solution:

  • pH: Extreme pH values (highly acidic or alkaline) can potentially lead to hydrolysis or other degradation reactions. The stability of related compounds can be pH-dependent.[5]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[6][7]

  • Oxidation: As a molecule with two primary amine groups, DAPA may be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents.[8]

  • Light: Exposure to light, particularly UV light, can promote the degradation of many organic molecules, including amino acids.[4]

  • Microbial Contamination: Microbial growth can alter the composition of the solution and degrade the target compound.[9]

Q4: Are there any known degradation products of DAPA?

Specific degradation products of DAPA have not been extensively documented in the available literature. However, potential degradation pathways for a vicinal diamine like DAPA could include oxidation of the amine groups, deamination, or cleavage of the carbon backbone under harsh conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results using DAPA solutions. DAPA degradation in stored solutions.Prepare fresh DAPA solutions before each experiment. If using stored solutions, perform a quality control check (e.g., HPLC analysis) to confirm concentration and purity.
Inaccurate initial concentration of DAPA solution.Verify the accuracy of the initial weighing and dissolution of the DAPA solid. Use a calibrated analytical balance.
Visible changes in the DAPA solution (e.g., color change, precipitation). Chemical degradation or microbial contamination.Discard the solution. Prepare a fresh solution using sterile techniques and sterile, high-purity water or buffer. Filter-sterilize the solution if appropriate for the application.
pH shift in the solution.Measure the pH of the solution. If it has changed significantly, prepare a fresh, buffered solution.
Low signal or no detection of DAPA in an analytical assay. Complete degradation of DAPA.Review the storage conditions and age of the solution. Prepare a fresh solution and re-analyze immediately.
Issues with the analytical method.Verify the performance of your analytical method with a freshly prepared standard of known concentration. A microplate fluorescence assay using ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME) is a sensitive method for DAPA detection.[10]

Experimental Protocols

General Protocol for Assessing DAPA Stability in Solution

This protocol provides a framework for systematically evaluating the stability of DAPA under various experimental conditions.

1. Objective: To determine the stability of DAPA in a specific solution over time under defined conditions (e.g., pH, temperature, light exposure).

2. Materials:

  • 7,8-diaminopelargonic acid (DAPA)
  • High-purity water (e.g., Milli-Q) or desired buffer
  • pH meter
  • Sterile, amber, and clear vials
  • Incubators or water baths set to desired temperatures
  • HPLC system with a suitable detector (e.g., UV or fluorescence)
  • Analytical column (e.g., C18)
  • Mobile phase reagents

3. Experimental Workflow Diagram:

DAPA_Stability_Workflow cluster_prep Solution Preparation cluster_incubation Incubation Conditions cluster_sampling Time-Point Sampling cluster_analysis Analysis prep Prepare fresh DAPA stock solution in desired buffer ph_adjust Adjust pH to target values prep->ph_adjust aliquot Aliquot into amber and clear vials ph_adjust->aliquot temp_light Incubate at different temperatures (e.g., 4°C, 25°C, 40°C) with and without light exposure aliquot->temp_light sampling Collect samples at defined time points (e.g., 0, 24, 48, 72 hours, 1 week) temp_light->sampling analysis Analyze DAPA concentration and purity by HPLC sampling->analysis data Record and plot DAPA concentration vs. time analysis->data

Caption: Experimental workflow for assessing DAPA stability.

4. Procedure: a. Solution Preparation: Prepare a stock solution of DAPA of known concentration in the desired buffer. Divide the stock solution into several aliquots and adjust the pH to the desired levels for the study. b. Aliquoting: Transfer the pH-adjusted solutions into both amber and clear vials to test for light sensitivity. c. Incubation: Place the vials at different temperatures (e.g., 4°C, 25°C, 40°C). For the clear vials, expose them to ambient light, while the amber vials serve as the dark control. d. Sampling: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each condition. e. Analysis: Immediately analyze the samples for DAPA concentration and the appearance of any degradation products using a validated analytical method, such as HPLC. f. Data Analysis: Plot the concentration of DAPA as a function of time for each condition to determine the degradation rate.

Analytical Methodology: Quantification of DAPA using HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying DAPA and detecting potential degradation products.[11][12][13][14]

1. Principle: DAPA can be separated from other components in the solution using a reversed-phase HPLC column and quantified by detecting its UV absorbance or by derivatizing it to produce a fluorescent compound for more sensitive detection.

2. Instrumentation and Columns:

  • HPLC system with a pump, autosampler, column oven, and detector (UV or fluorescence).
  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

3. Reagents:

  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • High-purity water
  • Acid (e.g., phosphoric acid or formic acid) for mobile phase modification.
  • (Optional, for fluorescence detection) o-Phthalaldehyde (OPA) and 2-mercaptoethanol (2ME) for pre-column derivatization.[10]

4. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol).
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection: UV at 210 nm (for non-derivatized DAPA) or fluorescence (Ex/Em specific to the DAPA-OPA adduct).
  • Injection Volume: 10-20 µL

5. Quantification: Create a standard curve by injecting known concentrations of a freshly prepared DAPA standard. The concentration of DAPA in the stability samples can be determined by comparing their peak areas to the standard curve.

Data Presentation

The following table is a template for summarizing the quantitative data obtained from a DAPA stability study.

Table 1: Stability of 7,8-Diaminopelargonic Acid (DAPA) under Various Conditions

ConditionTime (hours)DAPA Concentration (µg/mL)% of Initial ConcentrationAppearance of Degradation Products (Peak Area)
4°C, Dark 0100.2100.00
2499.899.60
4899.599.3< 0.1
7299.198.9< 0.1
25°C, Dark 0100.2100.00
2495.395.11.2
4890.189.92.5
7285.685.44.1
25°C, Light 0100.2100.00
2492.191.91.8
4884.584.33.9
7278.278.06.2
40°C, Dark 0100.2100.00
2481.481.25.3
4865.765.610.8
7252.352.215.4

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Potential Degradation Pathway of DAPA

The following diagram illustrates a hypothetical degradation pathway for DAPA, focusing on oxidation, a common degradation route for amines.

DAPA_Degradation DAPA 7,8-Diaminopelargonic Acid (DAPA) Intermediate1 Oxidized Intermediate (e.g., Imine) DAPA->Intermediate1 Oxidation Oxidant Oxidizing Agent (e.g., O2, metal ions) Oxidant->Intermediate1 Degradation_Products Various Degradation Products (e.g., smaller chain acids, aldehydes) Intermediate1->Degradation_Products Further Reactions (e.g., Hydrolysis, Fragmentation)

Caption: A potential oxidative degradation pathway for DAPA.

References

overcoming substrate inhibition in DAPA aminotransferase kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DAPA Aminotransferase Kinetics

This guide provides troubleshooting advice and frequently asked questions for researchers studying the kinetics of 7,8-diaminopelargonic acid (DAPA) aminotransferase, with a specific focus on identifying and overcoming substrate inhibition.

Frequently Asked Questions (FAQs)

Q1: What is DAPA aminotransferase and why is it studied?

A1: 7,8-Diaminopelargonic acid (DAPA) aminotransferase is an essential enzyme in the biotin (Vitamin B7) biosynthetic pathway.[1][2] It is a target for drug development, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis, because inhibiting this enzyme could disrupt a vital metabolic pathway for the pathogen.[1][2]

Q2: What is substrate inhibition in the context of enzyme kinetics?

A2: Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at excessively high substrate concentrations, after initially following a typical Michaelis-Menten curve.[3][4] This "atypical" kinetic pattern can be caused by multiple mechanisms, such as the formation of a non-productive, dead-end complex when a second substrate molecule binds to the enzyme-substrate complex, or by inducing conformational changes that reduce catalytic efficiency.[4][5]

Q3: Why is it critical to address substrate inhibition when studying DAPA aminotransferase?

A3: Failing to account for substrate inhibition can lead to a significant underestimation of the enzyme's maximum velocity (Vmax) and incorrect calculation of other kinetic parameters. For drug development professionals, this can obscure the true efficacy of potential inhibitors and lead to flawed structure-activity relationship (SAR) studies. Understanding the optimal substrate concentration is essential for reliable and reproducible high-throughput screening (HTS) of new inhibitors.[1]

Troubleshooting Guide

Issue 1: The reaction rate decreases as I increase the substrate concentration.

  • Question: My initial reaction velocity increases with substrate concentration up to a certain point, but then starts to decline. Is this substrate inhibition?

  • Answer: This pattern is the classic indicator of substrate inhibition. To confirm this, you should perform a substrate titration experiment over a very wide range of concentrations. A true substrate inhibition profile will show a clear peak velocity, followed by a decrease at higher concentrations. Ensure that other factors are not causing the decrease:

    • Substrate Solubility: At very high concentrations, your substrate may be precipitating out of the solution, effectively lowering its available concentration.[6] Visually inspect your reaction wells for any precipitate.

    • pH Changes: Check if high concentrations of your substrate stock solution are altering the pH of the final reaction buffer.[7]

    • Contaminants: Ensure your substrate is pure. A contaminant that inhibits the enzyme could become more potent at higher substrate stock volumes.

Issue 2: My enzyme activity is very low or non-existent across all substrate concentrations.

  • Question: I am not observing a signal, or it is indistinguishable from the background. What should I check?

  • Answer: Low or no activity can stem from several issues. Systematically check the following:[6][7]

    • Enzyme Viability: Confirm your enzyme is active with a positive control if available. Improper storage or repeated freeze-thaw cycles can denature the enzyme.[7]

    • Missing Cofactors: DAPA aminotransferase is a pyridoxal-phosphate-dependent enzyme.[8] Ensure that pyridoxal 5'-phosphate (PLP) is included in your reaction buffer at an appropriate concentration.

    • Incorrect Assay Conditions: Verify the pH and temperature of your assay. Most enzyme assays are sensitive to deviations from their optimal conditions.[7]

    • Suboptimal Concentrations: Your enzyme or substrate concentrations may be too low to generate a detectable signal.[6] Try increasing the enzyme concentration first.

Issue 3: My experimental results are not reproducible.

  • Question: I am getting significant variability between identical assays run on different days. What could be the cause?

  • Answer: Poor reproducibility is often due to subtle variations in protocol execution or reagent stability.

    • Reagent Preparation: Prepare master mixes for your buffer, enzyme, and substrate solutions to minimize pipetting errors. Always prepare fresh substrate solutions if stability is a concern.[6]

    • Temperature Control: Ensure all components are equilibrated to the assay temperature before initiating the reaction.[7] Using ice-cold buffers can significantly slow down enzyme activity.[7]

    • Plate Effects: If using a microplate reader, be aware of potential evaporation from the edge wells.[7] It is recommended to fill the outer wells with water or buffer and not use them for experimental data points.

    • Instrument Settings: Verify that the spectrophotometer or fluorometer is set to the correct wavelengths for your assay.[7]

Issue 4: The background signal in my fluorescence assay is too high.

  • Question: In my fluorescence-based assay for DAPA detection, the blank (no enzyme) wells have a very high reading, reducing my signal-to-noise ratio. How can I fix this?

  • Answer: High background in fluorescence assays can be due to several factors:

    • Autofluorescence: Individual assay components (buffer, substrate, cofactors) may be autofluorescent. Measure the signal of each component separately to identify the source.[6]

    • Microplates: For fluorescence assays, always use black, opaque-walled plates to minimize light scatter and bleed-through between wells.[6]

    • Contamination: Ensure your buffer and water are free from fluorescent contaminants.

Data Presentation

Table 1: Typical Reaction Conditions for DAPA Aminotransferase Fluorescence Assay

ParameterRecommended ConditionNotes
Buffer100 mM EPPS, pH 8.6pH is critical for enzyme activity.[2]
PLP (Cofactor)0.1 mMEssential for aminotransferase activity.[2]
KAPA (Substrate)4 µM (starting point)Optimize based on your enzyme; test a wide range to identify inhibition.[2]
Enzyme (BioA)30 nM (example)Titrate to find a concentration that gives a linear response over time.[2]
Temperature25-37 °CMaintain a consistent temperature.[7]
Incubation Time60 min (example)Ensure the reaction is in the linear range (initial velocity).[2]

Table 2: Example Data Template for Identifying Substrate Inhibition

[Substrate] (µM)Initial Velocity (RFU/min) - Replicate 1Initial Velocity (RFU/min) - Replicate 2Initial Velocity (RFU/min) - Replicate 3Average VelocityStd. Deviation
0
1
5
10
25
50
100
200
400
800

Experimental Protocols

Protocol: Microplate Fluorescence Assay for DAPA Aminotransferase Activity

This protocol is adapted from a method for detecting the product DAPA by derivatization with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME).[1][2] This reaction produces a highly fluorescent adduct that can be measured.

Reagents:

  • Assay Buffer: 100 mM EPPS, pH 8.6, 0.1 mM PLP.

  • Enzyme Stock: Purified DAPA aminotransferase (BioA) in a suitable storage buffer.

  • Substrate Stock: 7-keto-8-aminopelargonic acid (KAPA) dissolved in assay buffer.

  • OPA Reagent: ortho-phthalaldehyde and 2-mercaptoethanol in a suitable buffer (prepare fresh as it is light-sensitive and unstable).

Procedure:

  • Prepare a Master Mix: In a microcentrifuge tube, prepare a reaction master mix containing the assay buffer and the desired final concentration of the enzyme.

  • Set Up Reactions: In a 96-well black microplate, add the substrate (KAPA) at varying concentrations.

  • Initiate Reaction: Add the enzyme master mix to each well to start the reaction. Include "no enzyme" and "no substrate" controls. The typical reaction volume is 40-100 µL.[2]

  • Incubate: Incubate the plate at a constant temperature (e.g., 37 °C) for a set period (e.g., 60 minutes). Ensure this time point falls within the linear phase of the reaction.

  • Stop Reaction & Derivatize: Stop the reaction by adding the OPA/2ME reagent. This will react with the DAPA product to form a fluorescent adduct.

  • Read Fluorescence: Measure the fluorescence on a plate reader with excitation and emission wavelengths appropriate for the OPA-DAPA adduct (e.g., λex = 340 nm / λem = 455 nm, but verify for your specific conditions).

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagents Prepare Buffers, Enzyme, Substrate Plate Prepare 96-Well Plate Initiate Initiate Reaction (Add Enzyme) Plate->Initiate Incubate Incubate at Constant Temperature Initiate->Incubate Stop Stop Reaction & Add Detection Reagent Incubate->Stop Read Read Fluorescence/ Absorbance Stop->Read Plot Plot Velocity vs. [Substrate] Read->Plot Analyze Analyze Kinetics (Check for Inhibition) Plot->Analyze

Caption: General workflow for a DAPA aminotransferase kinetics experiment.

Troubleshooting_Flow Start Problem: Rate decreases at high [S] Check_Sol Is substrate fully dissolved at high [S]? Start->Check_Sol Check_pH Does high [S] alter the reaction pH? Check_Sol->Check_pH Yes Fix_Sol Troubleshoot Solubility: Use co-solvent (check enzyme tolerance) or find solubility limit. Check_Sol->Fix_Sol No Conclusion_Inhibition Likely Substrate Inhibition: Optimize [S] to be below the inhibitory range. Check_pH->Conclusion_Inhibition Yes Fix_pH Re-buffer substrate stock or adjust final reaction pH. Check_pH->Fix_pH No

Caption: Troubleshooting logic for decreased reaction rates at high substrate levels.

Substrate_Inhibition_Mechanism E Enzyme ES ES (Active) E->ES + S (catalytic site) S Substrate ES->E + Product ESS ESS (Inactive) ES->ESS + S (inhibitory site) P Product ESS->ES - S

References

Technical Support Center: Optimizing S-adenosyl-L-methionine (SAM) in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of S-adenosyl-L-methionine (SAM) in their enzyme assays.

Troubleshooting Guide

This guide addresses common issues encountered during enzyme assays involving SAM.

Problem / ObservationPossible Cause(s)Suggested Solution(s)
No or Low Enzyme Activity SAM Degradation: SAM is unstable, especially in aqueous solutions at neutral or alkaline pH and at room temperature or higher.[1][2]- Prepare fresh SAM stock solutions for each experiment.[1] - If longer-term storage of a solution is necessary, dissolve SAM in an acidic buffer (e.g., 20 mM HCl) to minimize decomposition.[1] - Store stock solutions at -80°C.[1][3] - Thaw SAM solutions on ice and keep them cold until use.
Sub-optimal SAM Concentration: The concentration of SAM may be too far below the enzyme's Michaelis constant (Km), leading to a low reaction rate.- Perform a SAM titration experiment to determine the optimal concentration. A typical starting point is to test concentrations ranging from 0.1x to 10x the reported or expected Km value.
Product Inhibition by S-adenosyl-L-homocysteine (SAH): SAH, a product of the methyltransferase reaction, is a known inhibitor of most SAM-dependent methyltransferases.[1][4]- Use highly pure SAM with minimal SAH contamination.[1] - Consider using a coupled-enzyme assay system that removes SAH as it is formed.[5][6]
Interfering Substances in Assay Buffer: Components in your buffer or sample may be inhibiting the enzyme.- Avoid reducing agents (e.g., DTT, β-mercaptoethanol) and metal chelators (e.g., EDTA) unless they are known to be required for your specific enzyme, as they can interfere with some assay formats.[7][8] - If EDTA is necessary, consider supplementing the reaction with additional divalent metal ions if they are required by a coupling enzyme.[7]
High Background Signal Contaminants in SAM Preparation: Commercially available SAM can contain contaminants like 5'-methylthioadenosine, which may act as a substrate in some enzyme-coupled assays.[1]- Use high-purity SAM from a reputable supplier.[1] - Run a control reaction without your enzyme to measure the background signal from the SAM solution itself.
Non-Enzymatic Degradation of SAM: Spontaneous degradation of SAM can sometimes produce a signal in certain assay formats.- Run a no-enzyme control to quantify the rate of non-enzymatic SAM degradation under your assay conditions. Subtract this rate from your enzyme-catalyzed reaction rate.
Inconsistent or Irreproducible Results Inconsistent SAM Concentration: Repeated freeze-thaw cycles of SAM stock solutions can lead to degradation and variability in concentration.- Aliquot SAM stock solutions into single-use volumes to avoid repeated freeze-thawing.[7]
Variable Assay Conditions: Fluctuations in temperature or pH can significantly impact both enzyme activity and SAM stability.[9][10]- Ensure all assay components, including the buffer, are equilibrated to the correct temperature before starting the reaction.[8][11] - Use a buffer with a stable pH at the desired reaction temperature.
Pipetting Errors: Inaccurate pipetting, especially of viscous enzyme or substrate solutions, can introduce significant variability.- Use calibrated pipettes and proper pipetting techniques.[8]

Frequently Asked Questions (FAQs)

1. How should I store S-adenosyl-L-methionine (SAM)?

For long-term storage, solid SAM should be stored at -80°C, where it is stable for at least a year.[1] Aqueous stock solutions are not recommended for storage for more than a day due to rapid decomposition.[1] If an aqueous stock must be stored, preparing it in 20 mM HCl can minimize decomposition.[1] For immediate use, aliquot your stock solution to avoid multiple freeze-thaw cycles and keep it on ice.

2. What is a good starting concentration for SAM in my assay?

A good starting point is to use a concentration close to the known Michaelis constant (Km) of your enzyme for SAM. If the Km is unknown, a common starting range is 1-10 µM. It is highly recommended to perform a SAM titration (testing a range of concentrations, for example, from 0.1 µM to 100 µM) to determine the optimal concentration for your specific enzyme and conditions.

3. My enzyme activity is decreasing over time, even with substrate present. What could be the cause?

This could be due to product inhibition by S-adenosyl-L-homocysteine (SAH), which is a common issue with SAM-dependent methyltransferases.[1][4] As the reaction proceeds, SAH accumulates and inhibits the enzyme. Using a coupled-enzyme system to continuously remove SAH can alleviate this problem.[5][6] Another possibility is enzyme instability under the assay conditions.

4. Can the buffer I use affect my results?

Yes, the choice of buffer is critical. The pH of the buffer directly impacts enzyme activity, with most enzymes having an optimal pH range.[9][12] Furthermore, some buffer components can interfere with the assay. For instance, phosphate buffers can sometimes be problematic, and high concentrations of certain buffers can inhibit enzyme activity.[13][14] It is crucial to use a buffer that maintains a stable pH at the experimental temperature and does not contain substances that inhibit your enzyme or interfere with your detection method.[8][12]

5. What are the main degradation products of SAM and are they problematic?

Under neutral or slightly acidic conditions, SAM can undergo intramolecular cyclization to yield 5'-methylthioadenosine (MTA) and homoserine lactone.[15] In aqueous solutions, it also readily decomposes into SAH and MTA.[1] Both SAH and MTA can be problematic; SAH is a potent inhibitor of methyltransferases, and MTA can interfere with certain coupled-assay formats, leading to increased background signals.[1]

Quantitative Data Summary

Table 1: Stability of S-adenosyl-L-methionine (SAM) in Solution
ConditionStabilityKey FindingsReference
Aqueous Solution (Neutral pH) LowNot recommended for storage for more than one day due to rapid decomposition into SAH and MTA.[1]
Acidic Solution (20 mM HCl) ImprovedRecommended for longer storage of aqueous solutions to minimize decomposition.[1]
Storage at 4°C vs. 25°C Higher at 4°CIn liver tissue samples, the SAM/SAH ratio dropped by 34% after 5 minutes at 4°C, and by 48% after 2 minutes at 25°C, highlighting temperature sensitivity.[16]
Long-term Storage at -80°C HighSolid SAM is stable for at least one year. However, even in tissue stored at -80°C, the SAM/SAH ratio can decrease over months.[1][16]
Table 2: Representative Kₘ Values of SAM for Various Methyltransferases
EnzymeSubstrateKₘ for SAM (µM)Reference
Protein Arginine Methyltransferase (PRMT5)Histone H4 Peptide~35[5]
Protein Arginine Methyltransferase (PRMT7)Histone H4 Peptide1.1 ± 0.2[5]
Sarcosine/Dimethylglycine N-Methyltransferase (SDMT)Sarcosine95 ± 18[5]
Protein Methylase I (Protein-Arginine Methyltransferase)Histone H47.6[4]

Note: Kₘ values are highly dependent on the specific enzyme, substrate, and assay conditions.

Experimental Protocols

Protocol: Determination of Optimal SAM Concentration

This protocol outlines a general method for determining the optimal SAM concentration for a SAM-dependent methyltransferase assay using a typical 96-well plate format.

1. Reagent Preparation:

  • Enzyme Stock: Prepare a concentrated stock of your purified enzyme in a suitable, stable buffer. Store on ice.
  • Substrate Stock: Prepare a concentrated stock of the methyl-acceptor substrate. The final concentration in the assay should be saturating (typically 5-10 times its Kₘ, if known).
  • SAM Stock Solution: Prepare a fresh, concentrated stock solution of high-purity SAM (e.g., 10 mM) in an appropriate acidic solution (e.g., 20 mM HCl). Determine the precise concentration using its extinction coefficient (ε₂₆₀ = 15,400 M⁻¹cm⁻¹). Keep on ice.
  • Assay Buffer: Prepare a 2X stock of your assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂). Ensure all components are compatible with your enzyme and detection method.

2. SAM Dilution Series:

  • Perform a serial dilution of your SAM stock solution to create a range of concentrations to test. For example, to test final concentrations from 0.5 µM to 100 µM, you can prepare a series of intermediate dilutions.

3. Assay Setup (96-well plate):

  • In each well, combine the following in this order:
  • Assay Buffer (to bring the final volume to 100 µL).
  • Methyl-acceptor substrate (at a fixed, saturating concentration).
  • Varying concentrations of SAM from your dilution series.
  • A "no-enzyme" control well for each SAM concentration to measure background.
  • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.[11]

4. Initiate the Reaction:

  • Initiate the reaction by adding a fixed amount of your enzyme to each well (except the no-enzyme controls). Mix gently by pipetting or using a plate shaker.

5. Data Collection:

  • Measure the reaction progress over time using your chosen detection method (e.g., fluorescence, absorbance, radioactivity). For continuous assays, take readings at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 15-30 minutes). For endpoint assays, stop the reaction at a specific time point where the reaction is still in the linear range.

6. Data Analysis:

  • For each SAM concentration, calculate the initial reaction velocity (rate). Be sure to subtract the rate from the corresponding "no-enzyme" control.
  • Plot the initial velocity as a function of SAM concentration.
  • Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ for SAM. The optimal SAM concentration for routine assays is typically chosen to be saturating (e.g., 5-10 times the determined Kₘ) to ensure the reaction rate is not limited by SAM availability.

Visualizations

SAM_Optimization_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup & Execution cluster_analysis 3. Data Analysis cluster_result 4. Result prep_enzyme Enzyme Stock sam_dilution Create SAM Dilution Series prep_substrate Substrate Stock prep_sam Fresh SAM Stock prep_buffer Assay Buffer plate_setup Combine Reagents in 96-well Plate sam_dilution->plate_setup pre_incubate Pre-incubate at Reaction Temperature plate_setup->pre_incubate initiate Initiate with Enzyme pre_incubate->initiate data_collection Collect Data (Continuous or Endpoint) initiate->data_collection calc_rate Calculate Initial Reaction Velocity data_collection->calc_rate plot_data Plot Velocity vs. [SAM] calc_rate->plot_data fit_curve Fit to Michaelis-Menten Equation plot_data->fit_curve determine_km Determine Km and Vmax fit_curve->determine_km optimal_sam Optimal SAM Concentration (e.g., 5-10x Km) determine_km->optimal_sam

Caption: Workflow for determining the optimal SAM concentration in an enzyme assay.

SAM_Cycle SAM S-adenosyl-L-methionine (SAM) Enzyme SAM-Dependent Methyltransferase SAM->Enzyme Binds SAH S-adenosyl-L-homocysteine (SAH) SAH->Enzyme Product Inhibition Substrate Substrate (e.g., Protein, DNA) Substrate->Enzyme Binds Methylated_Substrate Methylated Substrate Enzyme->SAH Releases Enzyme->Methylated_Substrate Releases

Caption: The SAM cycle illustrating product inhibition by SAH.

References

resolving pyridoxal phosphate from 7,8-diaminopelargonic acid aminotransferase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with 7,8-diaminopelargonic acid (DAPA) aminotransferase, with a specific focus on the experimental challenge of resolving the pyridoxal phosphate (PLP) cofactor to generate the apoenzyme.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind resolving pyridoxal phosphate (PLP) from DAPA aminotransferase?

The resolution of PLP from DAPA aminotransferase, a PLP-dependent enzyme, involves shifting the equilibrium of the enzyme-cofactor interaction towards dissociation. This is typically achieved by creating conditions that destabilize the internal aldimine linkage, which covalently attaches PLP to a lysine residue in the enzyme's active site. For DAPA aminotransferase, this has been shown to be facilitated by incubation with a high concentration of phosphate buffer in the presence of the amino donor, S-adenosyl-L-methionine (SAM).[1] The phosphate ions are thought to compete for the binding site of the phosphate group of PLP, while the presence of the substrate (SAM) can help to open up the active site and make the PLP more accessible.

Q2: Why is the apoenzyme of DAPA aminotransferase unstable?

The apo-forms of many aminotransferases are known to be less stable than their holo-counterparts (the form with the cofactor bound). The PLP cofactor often plays a structural role, contributing to the proper folding and stability of the active site and the overall protein structure. Its removal can expose hydrophobic regions and lead to aggregation or denaturation. Therefore, it is crucial to handle the apoenzyme with care, typically at low temperatures and often in the presence of stabilizing agents.

Q3: How can I confirm that I have successfully removed PLP from my DAPA aminotransferase preparation?

Successful removal of PLP can be confirmed through several methods:

  • Spectrophotometric Analysis: The holoenzyme typically has a characteristic absorbance peak around 410-430 nm due to the internal aldimine linkage with PLP. Upon successful removal of PLP, this peak should disappear.

  • Activity Assays: The enzymatic activity of the apoenzyme should be negligible. This can be tested using a standard DAPA aminotransferase activity assay.

  • Reconstitution of Activity: The activity of the apoenzyme should be fully or largely restorable upon the addition of exogenous PLP. This is a key control to ensure that the protein has not been irreversibly denatured during the resolution process.

Q4: Can I use other methods to remove PLP from aminotransferases?

Yes, other methods have been successfully used for other aminotransferases and may be adaptable for DAPA aminotransferase. One common method involves treatment with a carbonyl-modifying reagent, such as phenylhydrazine, followed by dialysis or gel filtration to remove the reagent and the modified cofactor. However, these reagents can sometimes lead to irreversible inactivation, so the milder method using phosphate buffer and substrate is often preferred as a starting point.

Troubleshooting Guides

IssuePossible Cause(s)Suggested Solution(s)
Incomplete removal of PLP, as indicated by a residual absorbance peak at ~420 nm. 1. Insufficient concentration of phosphate.2. Incubation time is too short.3. Sub-optimal pH.4. Insufficient concentration of S-adenosyl-L-methionine (SAM).1. Increase the concentration of the phosphate buffer (e.g., up to 0.5 M).2. Increase the incubation time. Monitor the decrease in the ~420 nm peak over time to determine the optimal duration.3. Ensure the pH of the buffer is optimal for PLP resolution. This may require some empirical testing around the reported pH of the experimental protocol.4. Increase the concentration of SAM.
Significant loss of protein due to precipitation during the procedure. 1. The apoenzyme is unstable under the experimental conditions.2. The rate of PLP removal is too rapid, leading to misfolding and aggregation.3. The protein concentration is too high.1. Perform all steps at a lower temperature (e.g., 4°C).2. Consider adding a stabilizing agent, such as glycerol (5-10%), to the buffer.3. Attempt the resolution at a lower protein concentration.4. Use a more gradual method for PLP removal, such as dialysis against a phosphate-containing buffer.
The apoenzyme shows no activity, but activity cannot be restored by adding exogenous PLP. 1. The enzyme has been irreversibly denatured during the resolution process.2. The conditions used for PLP removal have chemically modified the active site.1. Use milder conditions for PLP removal (e.g., lower phosphate concentration, shorter incubation time, lower temperature).2. Ensure that all reagents are fresh and free of contaminants.3. Confirm that the lack of reconstitution is not due to an issue with the PLP solution or the reconstitution protocol itself.
Variability in the efficiency of PLP removal between batches. 1. Inconsistent preparation of the holoenzyme starting material.2. Age and quality of the S-adenosyl-L-methionine (SAM).3. Minor variations in buffer preparation.1. Ensure that the starting holoenzyme is of consistent purity and concentration.2. Use fresh, high-quality SAM for each experiment.3. Prepare buffers carefully and consistently, checking the pH at the temperature of the experiment.

Experimental Protocols

Protocol 1: Resolution of Pyridoxal Phosphate from DAPA Aminotransferase

This protocol is based on the method described for E. coli DAPA aminotransferase and may require optimization for enzymes from other sources.[1]

Materials:

  • Purified DAPA aminotransferase holoenzyme

  • Potassium phosphate buffer (e.g., 0.5 M, pH 7.5)

  • S-adenosyl-L-methionine (SAM)

  • Dialysis tubing (with an appropriate molecular weight cutoff)

  • Storage buffer (e.g., 50 mM HEPES, pH 7.5, containing 10% glycerol)

  • Spectrophotometer

Procedure:

  • Preparation: Start with a purified solution of DAPA aminotransferase holoenzyme at a known concentration (e.g., 1-5 mg/mL).

  • Incubation: Add SAM to the enzyme solution to a final concentration that is saturating (e.g., 5-10 times the Km). Then, dialyze the enzyme solution against a large volume of high-concentration potassium phosphate buffer (e.g., 0.5 M, pH 7.5) at 4°C.

  • Monitoring: Monitor the removal of PLP by taking aliquots at various time points (e.g., 2, 4, 8, 12 hours) and measuring the absorbance spectrum from 300 to 500 nm. The peak at ~420 nm should decrease over time.

  • Buffer Exchange: Once the ~420 nm peak is minimal, dialyze the apoenzyme solution against the desired storage buffer to remove the phosphate and SAM.

  • Quantification and Storage: Determine the final concentration of the apoenzyme and store it at -80°C. It is advisable to flash-freeze the aliquots in liquid nitrogen.

ParameterRecommended Starting ConditionRange for Optimization
Phosphate Buffer Concentration 0.5 M0.1 M - 1.0 M
pH 7.57.0 - 8.5
S-adenosyl-L-methionine (SAM) Concentration 5 x Km2x - 10x Km
Temperature 4°C4°C - 25°C
Incubation Time 12 hours2 - 24 hours
Protocol 2: Reconstitution of Apo-DAPA Aminotransferase with PLP

Materials:

  • Prepared apo-DAPA aminotransferase

  • Pyridoxal phosphate (PLP) solution (freshly prepared)

  • Storage buffer

Procedure:

  • Incubation: To a solution of the apoenzyme, add a 5-10 fold molar excess of PLP.

  • Incubation: Incubate the mixture at room temperature for 30-60 minutes, or at 4°C for a few hours.

  • Removal of Excess PLP: Remove the unbound PLP by dialysis or using a desalting column.

  • Activity Assay: Measure the enzymatic activity to confirm reconstitution.

Visualizations

experimental_workflow Workflow for PLP Resolution and Reconstitution holoenzyme DAPA Aminotransferase (Holoenzyme) incubation Incubate with High Phosphate Buffer + SAM holoenzyme->incubation dialysis1 Dialysis to Remove Phosphate and SAM incubation->dialysis1 apoenzyme Apo-DAPA Aminotransferase dialysis1->apoenzyme reconstitution Add Excess PLP apoenzyme->reconstitution dialysis2 Dialysis to Remove Excess PLP reconstitution->dialysis2 reconstituted_holoenzyme Reconstituted Holoenzyme dialysis2->reconstituted_holoenzyme

Caption: Experimental workflow for resolving PLP and reconstituting the holoenzyme.

troubleshooting_logic Troubleshooting Logic for Incomplete PLP Removal start Incomplete PLP Removal? increase_phosphate Increase Phosphate Concentration start->increase_phosphate Yes increase_time Increase Incubation Time increase_phosphate->increase_time check_sam Check SAM Concentration/Quality increase_time->check_sam re_evaluate Re-evaluate Results check_sam->re_evaluate success Successful Removal re_evaluate->success Problem Solved failure Consider Alternative Methods re_evaluate->failure Problem Persists

Caption: A logical approach to troubleshooting incomplete PLP removal.

References

Technical Support Center: Purification of Biotin Synthesis Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the purification of biotin synthesis enzymes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of these vital enzymes.

Frequently Asked Questions (FAQs)

Q1: Why is the expression of my recombinant biotin synthesis enzyme so low?

A1: Low expression levels are a common challenge as biotin biosynthesis is a tightly regulated and low-demand metabolic pathway.[1][2] In organisms like E. coli, the bio operon is transcriptionally regulated by the BirA protein, which acts as both a biotin protein ligase and a repressor.[3] When biotin levels are sufficient, BirA binds to the bio operator and represses transcription. To overcome this, consider the following:

  • Use a strong, inducible promoter: Employ expression vectors with promoters like T7 or arabinose-inducible promoters to drive high-level expression of your target enzyme.

  • Optimize codon usage: Ensure the codon usage of your gene is optimized for your expression host (e.g., E. coli).

  • Co-express with a biotin-accepting protein: Overproduction of a biotin acceptor protein can titrate out the BirA repressor, leading to derepression of the bio operon.[3]

  • Use a host strain with a mutated BirA: Employing a host strain with a superrepressor mutant of BirA might alter the regulation and potentially increase expression.[3]

Q2: My biotin synthesis enzyme is insoluble and forms inclusion bodies. What can I do?

A2: Insoluble protein expression is a frequent issue, especially with high-level recombinant expression. For example, E. coli BioC has been reported to invariably form inclusion bodies under a wide range of expression conditions.[2] Here are some strategies to improve solubility:

  • Lower expression temperature: Reducing the induction temperature (e.g., to 16-25°C) can slow down protein synthesis, allowing more time for proper folding.

  • Use a solubility-enhancing fusion tag: N-terminal fusion tags like Maltose Binding Protein (MBP) or Thioredoxin (Trx) can improve the solubility of the target protein.[4]

  • Co-express with chaperones: Co-expression of molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) can assist in the proper folding of your enzyme.

  • Optimize lysis buffer: Include additives in your lysis buffer that can help solubilize proteins, such as non-ionic detergents (e.g., Triton X-100, Tween-20) or a low concentration of a mild denaturant like Sarkosyl (up to 0.2%).[5]

  • Refolding from inclusion bodies: If the above methods fail, you can purify the inclusion bodies and then refold the protein using dialysis or rapid dilution methods to remove the denaturant.

Q3: The activity of my purified biotin synthase (BioB) is very low or absent. What is the problem?

A3: Biotin synthase (BioB) is a notoriously unstable and oxygen-sensitive enzyme.[2] It contains iron-sulfur ([Fe-S]) clusters that are essential for its catalytic activity but are susceptible to oxidative damage.[1][6]

  • Anaerobic purification: It is crucial to perform all purification steps under strictly anaerobic conditions to protect the [Fe-S] clusters.[1] This includes using degassed buffers and performing chromatography in an anaerobic chamber.

  • In vitro assay conditions: The in vitro assay for BioB requires an auxiliary protein reducing system and must be carried out under anaerobic conditions.[1]

  • Iron-sulfur cluster reconstitution: If the [Fe-S] clusters have been damaged, you may need to perform an in vitro reconstitution of the clusters.

Q4: My affinity-tagged biotin synthesis enzyme does not bind to the column. What should I do?

A4: Failure to bind to an affinity column can be due to several factors:

  • Inaccessible tag: The affinity tag might be buried within the folded protein. Consider moving the tag to the other terminus or using a longer, more flexible linker between the tag and the protein.

  • Incorrect buffer conditions: Ensure your binding and wash buffers have the correct pH and ionic strength for optimal binding. For His-tagged proteins, avoid high concentrations of imidazole in the binding buffer.[5] For MBP-tagged proteins, ensure the absence of maltose in the binding buffer.[7]

  • Column capacity exceeded: You may be loading too much protein for the capacity of your column.

  • Protein precipitation: Your protein may be precipitating in the loading buffer. Try adding solubility-enhancing agents as mentioned in A2.

Q5: I have issues with cleaving the affinity tag from my purified enzyme. What are some common causes and solutions?

A5: Inefficient or non-specific cleavage of affinity tags is a common problem.

  • Protease inactivity: Ensure your protease is active and stored correctly.[5]

  • Inaccessible cleavage site: The protease cleavage site may be sterically hindered. You can try cleaving the fusion protein while it is still bound to the affinity resin (on-column cleavage) if the system allows, as this can sometimes improve accessibility. However, this is not always effective for all tag systems (e.g., MBP).[7]

  • Non-specific cleavage: Your protein may have cryptic cleavage sites for the protease you are using.[8] If this is a persistent issue, you may need to re-engineer your construct with a different protease cleavage site.

  • Sub-optimal cleavage conditions: Optimize the cleavage reaction by adjusting the temperature, incubation time, and protease-to-protein ratio.

Troubleshooting Guides

Problem: Low Yield of Purified Enzyme

This guide will help you troubleshoot the common causes of low protein yield during purification.

Caption: Troubleshooting workflow for low yield of purified biotin synthesis enzymes.

Problem: Enzyme Inactivity After Purification

This guide addresses potential reasons for the loss of enzyme activity post-purification.

References

Technical Support Center: S-adenosyl-2-oxo-4-methylthiobutyric acid (KMTB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the non-enzymatic degradation of S-adenosyl-2-oxo-4-methylthiobutyric acid (KMTB). This resource is intended for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is S-adenosyl-2-oxo-4-methylthiobutyric acid (KMTB) and why is its stability a concern?

A1: S-adenosyl-2-oxo-4-methylthiobutyric acid (KMTB) is a sulfonium compound containing an alpha-keto acid moiety.[1] Due to the presence of these reactive functional groups, KMTB is susceptible to non-enzymatic degradation, which can impact experimental results and the shelf-life of solutions. Understanding its stability is crucial for accurate and reproducible research.

Q2: What are the primary factors that can cause non-enzymatic degradation of KMTB?

A2: The main factors contributing to the degradation of alpha-keto acids like KMTB are elevated temperatures, exposure to light, moisture, and oxygen.[2] The pH of the solution is also a critical factor, with greater instability often observed at neutral to alkaline pH.[2][3]

Q3: What are the likely non-enzymatic degradation pathways for KMTB?

A3: While specific studies on KMTB are limited, based on the chemistry of alpha-keto acids and sulfonium compounds, likely degradation pathways include hydrolysis of the S-adenosyl bond, and decarboxylation of the alpha-keto acid. At neutral or alkaline pH, aldol-like condensation reactions may also occur.[4]

Q4: What are the typical signs that my KMTB solution has degraded?

A4: Visual signs of degradation can include a change in color or the appearance of particulate matter. However, significant degradation can occur without any visible changes.[2] The most reliable way to assess the purity and degradation of your KMTB is by analytical techniques such as High-Performance Liquid Chromatography (HPLC).[2] Inconsistent experimental results or a loss of expected biological activity can also be indicators of degradation.

Q5: What are the ideal storage conditions for KMTB?

A5: To minimize degradation, solid KMTB should be stored at low temperatures (e.g., -20°C or -80°C), protected from light in a tightly sealed container, and preferably under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen and moisture.[2]

Q6: Is it advisable to store KMTB in solution?

A6: Storing KMTB in solution for extended periods is generally not recommended as it can accelerate degradation.[2] If storage in solution is necessary, use an acidic buffer (if compatible with your experiment), store at low temperatures (2-8°C), and use the solution as quickly as possible.[2] It is always best to prepare solutions fresh before use.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with KMTB.

Problem Potential Cause Recommended Solution
Loss of biological activity or inconsistent experimental results. Degradation of KMTB stock.1. Verify the storage conditions of your solid KMTB and solutions. 2. Perform a purity check of your KMTB stock using a suitable analytical method like HPLC. 3. If degradation is confirmed, discard the old stock and use a fresh, properly stored batch.[2]
Precipitate forms in a neutral or alkaline buffered solution. Polymerization or other degradation reactions.1. Alpha-keto acids can be unstable and undergo aldol-like condensation at neutral or alkaline pH.[4] 2. Prepare solutions fresh before each experiment. 3. If a buffered solution is necessary, use an acidic pH if it is compatible with your experimental design.[2]
Discoloration of the solid KMTB compound. Exposure to light, oxygen, or impurities.1. Discard the discolored compound as it indicates significant degradation. 2. Ensure future storage is in a dark, airtight container, preferably under an inert atmosphere.
High background signal in assays. Presence of degradation products that interfere with the assay.1. Confirm the purity of your KMTB. 2. If degradation is suspected, purify the KMTB before use. 3. Run appropriate controls with potentially degraded KMTB to assess its contribution to the background signal.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for KMTB

This protocol provides a general framework for developing a stability-indicating HPLC method for KMTB. Method optimization and validation are crucial for specific applications.

Objective: To separate and quantify KMTB from its potential degradation products.

Materials:

  • S-adenosyl-2-oxo-4-methylthiobutyric acid (KMTB)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid or trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid (or TFA) in water.

    • Mobile Phase B: 0.1% formic acid (or TFA) in acetonitrile.

  • Chromatographic Conditions (starting point for optimization):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 260 nm (for the adenine moiety) and a secondary wavelength appropriate for the alpha-keto acid chromophore.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

  • Sample Preparation:

    • Prepare a stock solution of KMTB in Mobile Phase A.

    • For stability studies, incubate KMTB solutions under various conditions (e.g., different pH, temperature, light exposure).

    • At specified time points, take an aliquot of the sample, dilute it with Mobile Phase A if necessary, and inject it into the HPLC system.

  • Data Analysis:

    • Monitor the decrease in the peak area of KMTB and the appearance of new peaks corresponding to degradation products over time.

    • Calculate the percentage of KMTB remaining at each time point.

Visualizations

Non_Enzymatic_Degradation_of_KMTB cluster_products Degradation Products KMTB S-adenosyl-2-oxo-4- methylthiobutyric acid (KMTB) Hydrolysis Hydrolysis KMTB->Hydrolysis H₂O (pH dependent) Decarboxylation Decarboxylation KMTB->Decarboxylation Heat, Light (non-enzymatic) Product1 Adenosine derivative + 2-oxo-4-methylthiobutyric acid Hydrolysis->Product1 Product2 S-adenosyl-3-methylthiopropionaldehyde Decarboxylation->Product2

Caption: Proposed non-enzymatic degradation pathways of KMTB.

Experimental_Workflow_for_KMTB_Stability cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_KMTB Prepare fresh KMTB solution in desired buffer Incubate Incubate aliquots under different conditions (pH, Temp, Light) Prep_KMTB->Incubate Sampling Take samples at defined time points Incubate->Sampling HPLC Analyze by stability-indicating HPLC method Sampling->HPLC Data Quantify KMTB remaining and degradation products HPLC->Data

Caption: General workflow for assessing KMTB stability.

References

Technical Support Center: Optimizing Dethiobiotin Synthesis from DAPA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dethiobiotin (DTB) from 7,8-diaminopelargonic acid (DAPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the enzymatic synthesis of dethiobiotin from DAPA using dethiobiotin synthase (BioD).

Q1: My overall yield of dethiobiotin is significantly lower than expected. What are the potential causes?

Low yield in the enzymatic synthesis of dethiobiotin can stem from several factors, ranging from suboptimal reaction conditions to enzyme inactivity. A systematic approach to troubleshooting is crucial. The primary areas to investigate are:

  • Enzyme Activity and Stability: Ensure that your dethiobiotin synthase (BioD) is active and stable under the reaction conditions.

  • Reaction Conditions: Verify that the pH, temperature, and buffer composition are optimal for the enzyme.

  • Substrate and Cofactor Availability: Confirm the correct concentrations and purity of DAPA, ATP, a carbon source (like bicarbonate), and magnesium ions (Mg²⁺).

  • Presence of Inhibitors: Contaminants in reagents or glassware can inhibit BioD.

  • Product Degradation: While generally stable, prolonged incubation under non-ideal conditions could potentially affect dethiobiotin.

Q2: How can I determine if my dethiobiotin synthase (BioD) is inactive or has low activity?

To pinpoint a problem with your enzyme, it is recommended to perform an enzyme activity assay. This typically involves monitoring the consumption of a substrate or the formation of a product over time. For BioD, a common method is a coupled enzyme assay that measures ADP formation, which is directly proportional to dethiobiotin synthesis.[1]

Troubleshooting Workflow for Low BioD Activity:

  • Control Reaction: Perform a reaction with a previously validated batch of BioD, if available, to ensure the issue is not with the assay setup or reagents.

  • Enzyme Concentration: Increase the concentration of BioD in your reaction to see if the yield improves.

  • Purification Issues: If you are purifying BioD yourself, impurities from the expression system could co-elute and inhibit the enzyme. Consider an additional purification step.

  • Storage and Handling: Ensure that BioD has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles, which can denature the enzyme.

Q3: The reaction starts well but then plateaus quickly. What could be the cause?

This often points to one of the following issues:

  • Substrate Limitation: One of the substrates (DAPA, ATP, or the CO₂ source) is being depleted. Ensure you are starting with saturating concentrations.

  • Product Inhibition: Although not extensively reported as a strong inhibitor, high concentrations of dethiobiotin or ADP could potentially cause feedback inhibition. Try analyzing samples at earlier time points to determine the initial reaction rate.

  • Enzyme Instability: The enzyme may not be stable for the entire duration of the reaction under your experimental conditions. Consider running the reaction for a shorter period or at a lower temperature.

  • pH Shift: The reaction consumes protons, which can lead to a change in the pH of the buffer, moving it away from the optimal range for the enzyme. Ensure your buffer has sufficient buffering capacity.

Q4: I am observing inconsistent results between experiments. What are the likely sources of variability?

Inconsistent results are often due to a lack of precision in one or more of the experimental steps:

  • Reagent Preparation: Ensure that all stock solutions are prepared accurately and are not degraded. ATP solutions, in particular, can be prone to hydrolysis.

  • Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate dispensing of all reaction components, especially the enzyme.

  • Temperature Fluctuations: Use a reliable incubator or water bath to maintain a constant and accurate reaction temperature.

  • Mixing: Ensure all components are thoroughly mixed at the start of the reaction.

Data Presentation

Table 1: Kinetic Parameters of Dethiobiotin Synthase (BioD) from Mycobacterium tuberculosis [1]

SubstrateKm (µM)Vmax (µM min⁻¹ mg⁻¹)
ATP293.5
DAPA26

Note: Kinetic parameters can vary depending on the source of the enzyme and the specific assay conditions.

Table 2: Troubleshooting Guide for Low Dethiobiotin Yield

Symptom Possible Cause Recommended Action
No or very low product formation Inactive enzyme- Perform an activity assay with a positive control.- Check enzyme storage conditions.- Purify a fresh batch of enzyme.
Missing essential cofactor (ATP, Mg²⁺, CO₂)- Verify the presence and concentration of all cofactors in the reaction mixture.
Incorrect buffer pH- Measure the pH of your buffer and adjust if necessary. The optimal pH is typically around 7.5-8.5.
Reaction stops prematurely Substrate depletion- Increase the initial concentration of the limiting substrate.
Product inhibition- Analyze the reaction at earlier time points to determine the initial rate.- Consider a fed-batch approach for substrate addition.
Enzyme instability- Lower the reaction temperature.- Reduce the incubation time.
Inconsistent results Inaccurate reagent preparation- Prepare fresh stock solutions and verify their concentrations.
Pipetting errors- Use calibrated pipettes and ensure proper technique.
Temperature fluctuations- Use a calibrated and stable incubator or water bath.

Experimental Protocols

Protocol 1: Expression and Purification of Dethiobiotin Synthase (BioD)

This protocol is a general guideline and may need to be optimized for your specific expression system and equipment.

  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the bioD gene.

  • Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB broth) with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding a suitable inducer (e.g., IPTG) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells using a sonicator or a French press.

  • Clarification: Centrifuge the lysate at high speed to pellet the cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column (if using a His-tagged protein). Wash the column with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).

  • Elution: Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.

  • Purity Analysis: Analyze the purity of the protein by SDS-PAGE.

  • Concentration Determination: Determine the protein concentration using a standard method such as the Bradford assay or by measuring the absorbance at 280 nm.[1]

  • Storage: Aliquot the purified enzyme and store at -80°C.

Protocol 2: Dethiobiotin Synthase (BioD) Activity Assay

This protocol describes a coupled enzyme assay to measure BioD activity by monitoring NADH oxidation.[1]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the following components in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5):

    • 150 mM NaCl

    • 10 mM NaHCO₃

    • 5 mM MgCl₂

    • Phosphoenolpyruvate (PEP)

    • NADH

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

    • ATP

    • DAPA

  • Initiation: Start the reaction by adding the purified BioD enzyme to the reaction mixture.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ADP formation, and thus to the activity of BioD.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. One mole of ADP produced corresponds to the oxidation of one mole of NADH.

Protocol 3: Analysis of Dethiobiotin by HPLC

This protocol provides a general framework for the analysis of dethiobiotin. The specific conditions may need to be optimized for your HPLC system and column.

  • Sample Preparation: Stop the enzymatic reaction at various time points by adding a quenching solution (e.g., an acid like trifluoroacetic acid to a final concentration of 0.1%). Centrifuge the samples to pellet any precipitated protein.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A common mobile phase is a gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: Monitor the elution of dethiobiotin using a UV detector at a wavelength of 210-220 nm.

  • Quantification: Create a standard curve using known concentrations of pure dethiobiotin to quantify the amount of product in your reaction samples.

Visualizations

Biotin_Synthesis_Pathway cluster_0 Dethiobiotin Synthase (BioD) DAPA 7,8-Diaminopelargonic Acid (DAPA) BioD_reaction BioD DAPA->BioD_reaction CO2 CO2 CO2->BioD_reaction ATP ATP ATP->BioD_reaction ADP_Pi ADP + Pi DTB Dethiobiotin (DTB) BioD_reaction->ADP_Pi BioD_reaction->DTB

Caption: Enzymatic conversion of DAPA to Dethiobiotin.

Troubleshooting_Workflow Start Low Dethiobiotin Yield Check_Enzyme Is the BioD enzyme active? Start->Check_Enzyme Check_Conditions Are reaction conditions optimal? Check_Enzyme->Check_Conditions Yes Troubleshoot_Enzyme Troubleshoot Enzyme: - Perform activity assay - Check storage - Re-purify Check_Enzyme->Troubleshoot_Enzyme No Check_Reagents Are substrates/cofactors correct? Check_Conditions->Check_Reagents Yes Troubleshoot_Conditions Troubleshoot Conditions: - Optimize pH - Optimize temperature - Check buffer capacity Check_Conditions->Troubleshoot_Conditions No Troubleshoot_Reagents Troubleshoot Reagents: - Verify concentrations - Check purity - Prepare fresh stocks Check_Reagents->Troubleshoot_Reagents No Success Improved Yield Check_Reagents->Success Yes Troubleshoot_Enzyme->Check_Enzyme Troubleshoot_Conditions->Check_Conditions Troubleshoot_Reagents->Check_Reagents

Caption: Troubleshooting workflow for low dethiobiotin yield.

Experimental_Workflow cluster_purification Enzyme Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Expression BioD Expression Purification Purification Expression->Purification Characterization Characterization Purification->Characterization Setup Reaction Setup Characterization->Setup Incubation Incubation Setup->Incubation Quenching Reaction Quenching Incubation->Quenching HPLC HPLC Analysis Quenching->HPLC Quantification Quantification HPLC->Quantification

Caption: General experimental workflow for dethiobiotin synthesis.

References

troubleshooting cell-free extract preparation for biotin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on cell-free extract preparation for biotin synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the critical components of a cell-free extract for biotin synthesis?

A1: A successful cell-free system for biotin synthesis requires a robust cell extract containing the necessary translational machinery (ribosomes, tRNAs, etc.), the complete set of biotin synthesis enzymes (e.g., BioA, BioB, BioD, BioF, and enzymes for pimeloyl-CoA synthesis like BioC and BioH in E. coli), and a sufficient supply of energy sources, amino acids, and specific cofactors. Key cofactors for the biotin synthesis pathway include S-adenosylmethionine (SAM), ATP, and NADPH.[1]

Q2: Which host organism is best for preparing the cell-free extract?

A2: Escherichia coli is a common choice for preparing cell-free extracts for biotin synthesis due to its well-characterized genetics and the presence of a complete biotin biosynthetic pathway. Strains overexpressing the biotin synthesis enzymes can be used to enhance yield. However, other organisms like Bacillus subtilis or even yeast can be used, though their biotin synthesis pathways may differ, requiring different precursors and enzymes.

Q3: My biotin yield is low. What are the most likely causes?

A3: Low biotin yield can stem from several factors:

  • Poor quality cell-free extract: Inactive enzymes or ribosomes, or the presence of nucleases can significantly reduce yield.

  • Suboptimal reaction conditions: Incorrect temperature, pH, or buffer composition can inhibit enzyme activity.

  • Limiting precursors or cofactors: Insufficient amounts of key molecules like pimeloyl-CoA precursors, L-alanine, SAM, or ATP will create bottlenecks in the pathway.[1][2]

  • Enzyme instability: Some enzymes in the pathway, like biotin synthase (BioB), are known to be unstable and oxygen-sensitive, which can be a rate-limiting step.[1]

  • Inefficient energy regeneration: The synthesis of biotin is an energy-intensive process, and inadequate ATP regeneration can halt the process.[2]

Q4: How can I measure the amount of biotin produced in my cell-free reaction?

A4: Direct measurement of biotin can be challenging due to the low amounts produced. A common method is a bioassay using a biotin-auxotrophic strain of E. coli (a strain that cannot produce its own biotin). The growth of this strain in a minimal medium is proportional to the amount of biotin or its precursors, like dethiobiotin (DTB), present in the cell-free reaction mixture.[1][3] Alternatively, analytical methods such as HPLC or mass spectrometry can be used for quantification if appropriately sensitive methods are developed.

Troubleshooting Guides

Problem 1: Low or No Biotin Synthesis
Possible Cause Recommended Solution
Inactive Cell-Free Extract Prepare fresh extract, ensuring proper cell lysis and removal of cellular debris. Store extracts at -80°C in small aliquots to avoid multiple freeze-thaw cycles.
Degraded DNA Template Use high-quality plasmid DNA encoding the necessary biotin synthesis enzymes. Verify DNA integrity and concentration before adding to the reaction.
Insufficient Energy Source Ensure an adequate and balanced energy regeneration system (e.g., creatine phosphate/creatine kinase, or phosphoenolpyruvate).
Limiting Precursors Supplement the reaction with precursors for the pimeloyl-CoA pathway, such as pimelic acid or malonyl-CoA, depending on the enzymatic pathway in your extract.[1][4]
Cofactor Depletion Add fresh cofactors, particularly SAM, ATP, and NADPH, at optimal concentrations. See the table below for recommended concentrations in an in vitro DTB synthesis assay.[1]
Oxygen Sensitivity of BioB If measuring biotin (and not just DTB), perform the reaction under anaerobic or microaerobic conditions to protect the oxygen-sensitive biotin synthase (BioB).[1]
Problem 2: Inconsistent Results Between Batches of Cell-Free Extract
Possible Cause Recommended Solution
Variability in Cell Growth and Lysis Standardize cell growth conditions (medium, temperature, harvest time) and lysis procedure (e.g., sonication, French press) to ensure consistency.
Residual Nucleases Add RNase inhibitors to the reaction mixture to protect mRNA transcripts from degradation.[5]
Batch-to-Batch Buffer Variation Prepare large batches of buffers and reagents to minimize variability between experiments.

Quantitative Data Summary

The following table summarizes the component concentrations for an in vitro dethiobiotin (DTB) synthesis assay using an E. coli cell-free extract.[1]

ComponentFinal Concentration
Cell-Free Extract Protein25 mg/mL
MgCl₂10 mM
Dithiothreitol (DTT)5 mM
Pyridoxal-5'-phosphate0.1 mM
Acyl Carrier Protein (ACP)0.5 mg/mL
BioC (if supplemented)20 µg/mL
L-alanine1 mM
KHCO₃1 mM
NADPH1 mM
ATP1 mM
Glucose-6-phosphate1 mM
S-adenosylmethionine (SAM)1 mM
Malonyl-CoA2 mM
Pimeloyl-ACP methyl ester (or other acyl-ACP substrate)0.5 mg/mL

Experimental Protocols

Protocol 1: Preparation of E. coli Cell-Free Extract
  • Cell Culture: Grow an appropriate E. coli strain (e.g., BL21(DE3)) in a rich medium to mid-log phase. To enhance the levels of biotin synthesis enzymes, the cells can be grown in a minimal medium with a limiting amount of biotin to derepress the bio operon.

  • Cell Harvest: Harvest the cells by centrifugation at 4°C.

  • Washing: Wash the cell pellet multiple times with a suitable buffer (e.g., S30 buffer: 10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, and 1 mM DTT) to remove residual medium.

  • Cell Lysis: Resuspend the cell pellet in S30 buffer and lyse the cells using a high-pressure homogenizer (French press) or sonication. Keep the sample on ice throughout the lysis process.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Pre-incubation (Run-off Reaction): Transfer the supernatant to a new tube and incubate at 37°C for 60-80 minutes to degrade endogenous mRNA and DNA.

  • Dialysis: Dialyze the extract against S30 buffer overnight at 4°C to remove small molecules.

  • Final Clarification and Storage: Centrifuge the dialyzed extract at 4,000 x g for 10 minutes at 4°C. Aliquot the supernatant and store at -80°C.

Protocol 2: In Vitro Dethiobiotin (DTB) Synthesis Assay

This assay is adapted from a published protocol and measures the synthesis of DTB, the precursor to biotin.[1]

  • Reaction Setup: In a microcentrifuge tube, combine the components listed in the quantitative data table above. The final reaction volume is typically 100 µL.

  • Initiation: Start the reaction by adding the cell-free extract and the substrate (e.g., pimeloyl-ACP methyl ester).

  • Incubation: Incubate the reaction mixture at 37°C for 3 hours.

  • Quenching: Stop the reaction by heating the tube in a boiling water bath for 10 minutes.

  • Analysis: Centrifuge the quenched reaction to pellet precipitated protein. The supernatant, containing any synthesized DTB, can then be analyzed using a bioassay with an E. coli strain that requires DTB or biotin for growth (e.g., a ΔbioB mutant).

Visualizations

Biotin_Synthesis_Pathway cluster_early Pimeloyl-ACP Synthesis (E. coli) cluster_late Biotin Ring Assembly Malonyl-CoA Malonyl-CoA Pimeloyl-ACP Pimeloyl-ACP Malonyl-CoA->Pimeloyl-ACP BioC, BioH, Fatty Acid Synthesis Enzymes KAPA KAPA Pimeloyl-ACP->KAPA BioF DAPA DAPA KAPA->DAPA BioA DTB DTB DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB

Caption: The E. coli biotin synthesis pathway, divided into early and late stages.

Troubleshooting_Workflow start Start: Low/No Biotin Yield check_extract Is the cell-free extract active? (e.g., control protein expression) start->check_extract remake_extract Prepare fresh extract. Handle carefully, store at -80°C. check_extract->remake_extract No check_dna Is the DNA template intact and correct? check_extract->check_dna Yes remake_extract->check_extract purify_dna Re-purify DNA template. Verify sequence and concentration. check_dna->purify_dna No check_energy Is the energy source and regeneration system optimal? check_dna->check_energy Yes purify_dna->check_dna optimize_energy Optimize concentration of ATP, GTP, and regeneration components. check_energy->optimize_energy No check_precursors Are precursors and cofactors (SAM, NADPH, etc.) sufficient? check_energy->check_precursors Yes optimize_energy->check_energy supplement Supplement with limiting precursors and cofactors. check_precursors->supplement No success Successful Biotin Synthesis check_precursors->success Yes supplement->check_precursors

Caption: A logical workflow for troubleshooting low biotin yield in a cell-free system.

References

Technical Support Center: Enhancing the Stability of Purified 7,8-Diaminopelargonic Acid Synthase (DAPAS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification and handling of 7,8-diaminopelargonic acid synthase (DAPAS).

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the purification and storage of DAPAS.

Issue Potential Cause Troubleshooting Steps
Low Yield of Purified DAPAS Inefficient cell lysisOptimize lysis method (e.g., sonication parameters, lysozyme concentration). Ensure complete cell disruption.
Suboptimal binding to chromatography resinVerify that the pH and ionic strength of the lysis and wash buffers are optimal for the chosen chromatography method (e.g., Ni-NTA, ion exchange). For His-tagged DAPAS, ensure the tag is accessible.
Protein degradationAdd protease inhibitors to the lysis buffer. Keep the protein sample on ice or at 4°C throughout the purification process.[1]
Protein in insoluble fractionOptimize expression conditions (e.g., lower temperature, different E. coli strain). Test different lysis buffers with varying salt concentrations or non-denaturing detergents.
Purified DAPAS is Inactive or Has Low Activity Loss of cofactor (Pyridoxal Phosphate - PLP)Supplement purification buffers and final storage buffer with 0.01-0.1 mM PLP. DAPAS is a PLP-dependent enzyme.[2]
Incorrect buffer pHThe pH profile of M. tuberculosis DAPAS shows a pKa of 8.0, suggesting optimal activity around this pH.[3] Perform a pH curve to determine the optimal pH for your specific DAPAS construct.
Protein denaturation or misfoldingHandle the purified protein gently, avoiding vigorous vortexing. Minimize freeze-thaw cycles.[4] Store at an appropriate concentration (0.5-1 mg/mL) to reduce aggregation upon freezing.
Presence of inhibitors in the final bufferEnsure no contaminating metal ions or other inhibitory substances are present. Dialyze extensively against the final storage buffer.
Purified DAPAS Precipitates or Aggregates Over Time Suboptimal buffer conditionsScreen different buffer components. Consider adding stabilizing agents such as glycerol (10-50%), polyethylene glycol (PEG), or low concentrations of non-ionic detergents.[5]
High protein concentrationStore the protein at a lower concentration. If a high concentration is necessary, screen for additives that increase solubility.
Improper storage temperatureFor short-term storage (days to weeks), 4°C is often suitable. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.[6]
Oxidation of cysteine residuesIf the DAPAS sequence contains exposed cysteines, consider adding a reducing agent like DTT or TCEP (0.1-1 mM) to the storage buffer.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for purified DAPAS stability and activity?

A1: The optimal pH can vary between DAPAS from different organisms. For instance, the pH profile for Mycobacterium tuberculosis DAPAS shows a pKa of 8.0, indicating that a buffer with a pH around 8.0 is likely suitable for its activity.[3] It is recommended to perform a pH stability and activity screen for your specific DAPAS construct, typically in the range of pH 6.5 to 9.0.

Q2: What are the best storage conditions for purified DAPAS?

A2: For short-term storage (a few days), keeping the purified DAPAS at 4°C in a suitable buffer is often sufficient. For long-term storage, it is best to aliquot the purified enzyme into single-use volumes, flash-freeze them in liquid nitrogen, and store them at -80°C.[6] Avoid repeated freeze-thaw cycles as this can lead to protein denaturation and aggregation.[4]

Q3: Should I add any stabilizing agents to my purified DAPAS?

A3: Yes, adding stabilizing agents can significantly enhance the long-term stability of purified DAPAS. Common additives to consider include:

  • Glycerol: at a final concentration of 10-50% (v/v) acts as a cryoprotectant and can stabilize the protein structure.

  • Sugars: such as sucrose or trehalose can also act as cryoprotectants.

  • Salts: Maintaining an appropriate ionic strength (e.g., 50-150 mM NaCl) can help prevent aggregation.

  • Reducing agents: If your DAPAS has exposed cysteine residues, adding DTT or TCEP (0.1-1 mM) can prevent oxidation.

Q4: My purified DAPAS has a yellowish color. Is this normal?

A4: Yes, a yellowish color is often normal for purified DAPAS. This is because DAPAS is a pyridoxal phosphate (PLP)-dependent enzyme, and the PLP cofactor can impart a yellow hue to the protein solution.[3]

Q5: How can I confirm that my purified DAPAS is active?

A5: Several activity assays can be used for DAPAS. A common method involves monitoring the production of 7,8-diaminopelargonic acid (DAPA). One such assay uses ortho-phthalaldehyde (OPA) and 2-mercaptoethanol, which react with the vicinal diamine of DAPA to produce a fluorescent adduct that can be measured.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for DAPAS from E. coli and M. tuberculosis.

Table 1: Kinetic Parameters of DAPAS

Organism Substrate Km kcat Reference
E. coliS-adenosyl-L-methionine (SAM)150 µM0.013 s-1[8]
7-keto-8-aminopelargonic acid (KAPA)<2 µM-[8]
M. tuberculosisS-adenosyl-L-methionine (AdoMet)0.78 ± 0.20 mM1.0 ± 0.2 min-1[3]
8-amino-7-oxononanoic acid (KAPA)3.8 ± 1.0 µM-[3]

Table 2: Recommended Storage Conditions for Purified DAPAS

Storage Duration Temperature Recommended Buffer Additives
Short-term (1-7 days)4°C0.05 mM PLP, Protease Inhibitors
Long-term (weeks to months)-80°C10-50% Glycerol, 0.05 mM PLP, 0.1-1 mM DTT/TCEP (optional)

Experimental Protocols

Protocol 1: Purification of His-tagged DAPAS from E. coli
  • Cell Lysis:

    • Resuspend the E. coli cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 0.05 mM PLP).

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 0.05 mM PLP).

    • Elute the bound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 0.05 mM PLP).

  • Dialysis and Storage:

    • Dialyze the eluted fractions against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 0.05 mM PLP) overnight at 4°C.

    • Concentrate the protein to the desired concentration.

    • Aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: DAPAS Activity Assay using OPA
  • Reaction Setup:

    • Prepare a reaction mixture containing 50 mM Tris-HCl pH 8.0, 1 mM KAPA, 2 mM SAM, and 0.05 mM PLP.

    • Initiate the reaction by adding the purified DAPAS enzyme.

    • Incubate at the desired temperature (e.g., 37°C) for a set period (e.g., 30 minutes).

  • Derivatization and Detection:

    • Stop the reaction (e.g., by adding an acid).

    • To a sample of the reaction mixture, add the OPA/2-mercaptoethanol reagent.

    • Incubate in the dark for a few minutes.

    • Measure the fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~455 nm.[7]

  • Quantification:

    • Generate a standard curve using known concentrations of DAPA to quantify the amount of product formed.

Visualizations

experimental_workflow cluster_purification DAPAS Purification Workflow cell_lysis Cell Lysis clarification Clarification (Centrifugation) cell_lysis->clarification affinity_chrom Affinity Chromatography (Ni-NTA) clarification->affinity_chrom dialysis Dialysis & Concentration affinity_chrom->dialysis storage Storage (-80°C) dialysis->storage

Caption: Workflow for the purification of His-tagged DAPAS.

logical_relationship cluster_troubleshooting Troubleshooting Logic for Low DAPAS Activity low_activity Low/No DAPAS Activity check_plp Is PLP in Buffers? low_activity->check_plp check_ph Is Buffer pH Optimal (~8.0)? check_plp->check_ph Yes add_plp Add 0.05 mM PLP check_plp->add_plp No check_storage Proper Storage & Handling? check_ph->check_storage Yes optimize_ph Optimize Buffer pH check_ph->optimize_ph No aliquot_freeze Aliquot & Flash-Freeze check_storage->aliquot_freeze No active_enzyme Active DAPAS check_storage->active_enzyme Yes add_plp->check_ph optimize_ph->check_storage aliquot_freeze->active_enzyme

Caption: Decision tree for troubleshooting low DAPAS activity.

References

Validation & Comparative

A Comparative Guide to 7,8-Diaminononanoate (DAPA) Synthesis in Escherichia coli and Bacillus subtilis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthesis of 7,8-diaminononanoate (DAPA), a key intermediate in the biotin biosynthesis pathway, in two well-characterized bacterial species: Escherichia coli and Bacillus subtilis. This document outlines the differences in their synthetic pathways, compares the kinetics of the key enzyme, this compound synthase (BioA), and provides detailed experimental protocols for the production, purification, and quantification of DAPA.

Introduction to this compound Synthesis

This compound (DAPA), also known as 7,8-diaminopelargonic acid, is a crucial precursor in the de novo biosynthesis of biotin (Vitamin B7). This essential cofactor is involved in a variety of metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1] The synthesis of DAPA is catalyzed by the enzyme this compound synthase (DAPA synthase), encoded by the bioA gene.[1][2] This enzyme facilitates the transamination of 7-keto-8-aminopelargonic acid (KAPA) to DAPA. While the core reaction catalyzed by BioA is conserved across many bacterial species, the upstream pathways for the synthesis of its substrate, KAPA, and the preferred amino donor can differ significantly. This guide focuses on the comparison between the Gram-negative bacterium E. coli and the Gram-positive bacterium B. subtilis, two model organisms extensively used in biotechnological applications.

Comparison of DAPA Synthesis Pathways

The primary distinction in DAPA synthesis between E. coli and B. subtilis lies in the initial stages of the biotin pathway, specifically the synthesis of the pimelate moiety, a C7 dicarboxylic acid that forms the backbone of DAPA.

In Escherichia coli , the synthesis of the pimelate moiety is initiated from malonyl-ACP and proceeds via the BioC-BioH pathway . This pathway involves a series of reactions that are integrated with fatty acid synthesis.[1] The resulting pimeloyl-ACP is then utilized by 8-amino-7-oxononanoate synthase (BioF) to condense with L-alanine, forming KAPA, the substrate for BioA.[3]

In contrast, Bacillus subtilis employs a different strategy for pimelate synthesis. It utilizes a BioW-dependent pathway , where the enzyme BioW, a pimeloyl-CoA synthetase, activates free pimelic acid to pimeloyl-CoA.[3][4] The B. subtilis BioF enzyme then specifically utilizes this pimeloyl-CoA, not pimeloyl-ACP, to synthesize KAPA.[3][5][6]

The final step in DAPA synthesis, the conversion of KAPA to DAPA, is catalyzed by the highly conserved enzyme BioA. In both E. coli and B. subtilis, BioA is a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[1][7] The primary amino donor for this reaction is S-adenosyl-L-methionine (SAM).[1][8] However, a notable difference in B. subtilis is its ability to also utilize L-lysine as an amino donor for this transamination reaction, a feature not reported for E. coli BioA.[2]

Table 1: Key Differences in the DAPA Synthesis Pathway

FeatureEscherichia coliBacillus subtilis
Pimelate Moiety Synthesis BioC-BioH pathwayBioW-dependent pathway
BioF Substrate Pimeloyl-ACPPimeloyl-CoA[3][5][6]
BioA Amino Donor S-adenosyl-L-methionine (SAM)[8]S-adenosyl-L-methionine (SAM), L-lysine[2]

Quantitative Data on BioA Enzyme Kinetics

Table 2: Kinetic Parameters of E. coli this compound Synthase (BioA)

SubstrateKm (µM)kcat (s-1)Reference
S-adenosyl-L-methionine (SAM)1500.013[7]
7-keto-8-aminopelargonic acid (KAPA)<20.013[7]

Note: Kinetic data for B. subtilis BioA, particularly with L-lysine as a substrate, is not available in the reviewed literature. This represents a key area for future research to enable a complete comparative analysis.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of DAPA synthesis.

Overexpression and Purification of BioA

This protocol is adapted from a method for purifying His-tagged BioA from E. coli.[1]

1. Gene Cloning and Expression Vector Construction:

  • Amplify the bioA gene from the genomic DNA of E. coli or B. subtilis using PCR with primers containing appropriate restriction sites.
  • Ligate the PCR product into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).
  • Transform the ligation product into a competent E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

  • Inoculate a single colony of the transformed E. coli into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
  • Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
  • Resuspend the cell pellet in lysis buffer (50 mM HEPES, 300 mM NaCl, 10 mM imidazole, pH 8.0).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with wash buffer (50 mM HEPES, 300 mM NaCl, 20 mM imidazole, pH 8.0).
  • Elute the His-tagged BioA protein with elution buffer (50 mM HEPES, 300 mM NaCl, 250 mM imidazole, pH 8.0).
  • Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT) and store at -80°C.

BioA Enzyme Assay

A coupled fluorescence displacement assay is a sensitive method to measure BioA activity.[1][3] This assay couples the production of DAPA to the synthesis of dethiobiotin (DTB) by BioD, which then displaces a fluorescently labeled DTB probe from streptavidin, leading to an increase in fluorescence.

Materials:

  • Purified BioA and BioD enzymes

  • KAPA (substrate for BioA)

  • SAM (amino donor)

  • ATP

  • Fluorescently labeled dethiobiotin (Fl-DTB)

  • Streptavidin

  • Reaction buffer (e.g., 100 mM Bicine, 50 mM NaHCO3, 1 mM MgCl2, pH 8.6)

Procedure:

  • Prepare a reaction mixture containing reaction buffer, ATP, SAM, KAPA, BioD, streptavidin, and Fl-DTB in a 96-well black plate.

  • Initiate the reaction by adding the purified BioA enzyme.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • Calculate the initial reaction velocity from the linear phase of the fluorescence increase.

  • To determine kinetic parameters, vary the concentration of one substrate (KAPA or SAM) while keeping the other constant and measure the initial velocities. Fit the data to the Michaelis-Menten equation.

Quantification of DAPA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules like DAPA from complex biological matrices.

1. Sample Preparation from Bacterial Culture:

  • Quenching: Rapidly quench the metabolism of a bacterial culture sample by mixing with a cold solvent (e.g., 60% methanol at -40°C).
  • Cell Lysis: Pellet the cells by centrifugation and lyse them using a suitable method (e.g., sonication, bead beating) in an appropriate extraction solvent (e.g., acetonitrile/methanol/water mixture).
  • Protein Precipitation: Remove proteins from the cell lysate by adding a precipitating agent (e.g., cold acetonitrile) and centrifuging at high speed.
  • Supernatant Collection: Collect the supernatant containing the metabolites.
  • Derivatization (Optional): Depending on the chromatographic method, derivatization may be necessary to improve the retention and ionization of DAPA.

2. LC-MS/MS Analysis:

  • Chromatography: Use a reversed-phase C18 column for separation. The mobile phase can consist of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) run in a gradient.
  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
  • Multiple Reaction Monitoring (MRM): For quantitative analysis, use MRM mode. The precursor ion for DAPA would be its protonated molecular ion [M+H]+. Specific fragment ions would be selected for quantification (quantifier ion) and confirmation (qualifier ion).
  • Quantification: Create a standard curve using known concentrations of a DAPA standard. The concentration of DAPA in the samples can be determined by comparing their peak areas to the standard curve. An internal standard (e.g., a stable isotope-labeled DAPA) should be used to correct for matrix effects and variations in sample preparation and injection volume.

Visualization of Pathways and Workflows

DAPA Synthesis Pathways in E. coli and B. subtilis

DAPA_Synthesis_Pathways cluster_ecoli Escherichia coli cluster_bsubtilis Bacillus subtilis Malonyl-ACP Malonyl-ACP BioC_BioH BioC-BioH Pathway Malonyl-ACP->BioC_BioH Pimeloyl-ACP Pimeloyl-ACP BioF_Ecoli BioF Pimeloyl-ACP->BioF_Ecoli KAPA_Ecoli KAPA BioA_Ecoli BioA KAPA_Ecoli->BioA_Ecoli DAPA_Ecoli DAPA BioC_BioH->Pimeloyl-ACP BioF_Ecoli->KAPA_Ecoli BioA_Ecoli->DAPA_Ecoli SAM_Ecoli SAM SAM_Ecoli->BioA_Ecoli Pimelic Acid Pimelic Acid BioW BioW Pimelic Acid->BioW Pimeloyl-CoA Pimeloyl-CoA BioF_Bsubtilis BioF Pimeloyl-CoA->BioF_Bsubtilis KAPA_Bsubtilis KAPA BioA_Bsubtilis BioA KAPA_Bsubtilis->BioA_Bsubtilis DAPA_Bsubtilis DAPA BioW->Pimeloyl-CoA BioF_Bsubtilis->KAPA_Bsubtilis BioA_Bsubtilis->DAPA_Bsubtilis SAM_Bsubtilis SAM / L-lysine SAM_Bsubtilis->BioA_Bsubtilis

Caption: Comparative pathways of DAPA synthesis in E. coli and B. subtilis.

Experimental Workflow for DAPA Production and Analysis

DAPA_Workflow cluster_production DAPA Production cluster_analysis Analysis Cloning Gene Cloning (bioA in pET) Expression Protein Expression (E. coli BL21) Cloning->Expression Purification Purification (Ni-NTA) Expression->Purification Quantification Quantification (LC-MS/MS) Expression->Quantification Assay Enzyme Assay (Fluorescence) Purification->Assay Kinetics Kinetic Analysis Assay->Kinetics

References

Comparative Kinetic Analysis of 7,8-Diaminopelargonic Acid Aminotransferase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of 7,8-diaminopelargonic acid aminotransferase (DAPA AT), a key enzyme in the biotin biosynthesis pathway. DAPA AT catalyzes the pyridoxal 5'-phosphate (PLP)-dependent transamination of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), utilizing S-adenosyl-L-methionine (SAM) as the amino donor.[1][2] Understanding the kinetic properties of this enzyme from various sources is crucial for applications in metabolic engineering and as a potential target for antimicrobial drug development.[3][4]

Kinetic Parameters of DAPA Aminotransferase from Various Organisms

The kinetic efficiency of DAPA AT varies across different microbial species. A summary of the key kinetic parameters, including the Michaelis constant (Km) for the substrates (KAPA and SAM), the maximum reaction velocity (Vmax), and the catalytic rate constant (kcat), is presented below. A lower Km value indicates a higher affinity of the enzyme for its substrate.[5][6][7]

OrganismSubstrateKmVmaxkcatReference
Escherichia coliS-adenosyl-L-methionine0.20 mM0.16 µmol/mg/min17 min⁻¹[8]
7-keto-8-aminopelargonic acid1.2 µM[8]
Escherichia coli (wild-type)S-adenosyl-L-methionine150 µM0.013 s⁻¹[2]
7-keto-8-aminopelargonic acid<2 µM[2]
Mycobacterium tuberculosisS-adenosyl-L-methionine0.78 ± 0.20 mM1.0 ± 0.2 min⁻¹[3]
7-keto-8-aminopelargonic acid3.8 ± 1.0 µM[3]
Brevibacterium divaricatumS-adenosyl-L-methionine---[9]
7-keto-8-aminopelargonic acid---[9]

Note: Data for Brevibacterium divaricatum was not quantitatively specified in the reviewed literature.

The data reveals that DAPA AT from E. coli exhibits a significantly higher affinity for KAPA (lower Km) compared to the enzyme from Mycobacterium tuberculosis. The catalytic efficiency (kcat) also varies, highlighting species-specific differences in enzyme performance.

Reaction Mechanism

Initial velocity studies of the DAPA AT from Escherichia coli have revealed a parallel pattern of reciprocal plots, which is characteristic of a Ping Pong Bi Bi kinetic mechanism.[8] In this mechanism, the first substrate (SAM) binds to the enzyme and donates its amino group to the PLP cofactor, forming pyridoxamine 5'-phosphate (PMP) and releasing the first product. Subsequently, the second substrate (KAPA) binds to the modified enzyme and accepts the amino group, forming the second product (DAPA) and regenerating the PLP-bound enzyme.

PingPongMechanism cluster_enzyme Enzyme Cycle E_PLP E-PLP E_PMP E-PMP E_PLP->E_PMP SAM -> Product 1 DAPA DAPA E_PLP->DAPA E_PMP->E_PLP KAPA -> DAPA Product1 S-adenosyl-2-oxo- 4-methylthiobutyric acid E_PMP->Product1 SAM SAM SAM->E_PLP KAPA KAPA KAPA->E_PMP experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Reaction Mixture (Buffer, PLP, KAPA, SAM) enzyme Add Purified DAPA AT reagents->enzyme incubation Incubate at 37°C enzyme->incubation termination Terminate Reaction incubation->termination derivatization Derivatize with OPA/2ME termination->derivatization measurement Measure Fluorescence derivatization->measurement analysis Calculate Kinetic Parameters (Km, Vmax) measurement->analysis

References

A Comparative Structural Analysis of BioA Synthase Across Different Biological Kingdoms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive structural and functional comparison of dethiobiotin synthase (BioA), a key enzyme in the biotin biosynthesis pathway, reveals significant variations and conserved features across different organisms. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed analysis of BioA synthase from bacteria, plants, and fungi, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate further research and therapeutic development.

Biotin, or vitamin B7, is an essential cofactor for a variety of metabolic reactions. As the penultimate enzyme in its synthesis, BioA presents a promising target for the development of novel antimicrobial and herbicidal agents, given its absence in humans. This guide delves into the structural architecture, kinetic properties, and experimental methodologies used to characterize this vital enzyme.

Structural Overview: A Tale of Conservation and Divergence

Dethiobiotin synthase is a homodimeric enzyme that catalyzes the ATP-dependent conversion of 7,8-diaminopelargonic acid (DAPA) and bicarbonate into dethiobiotin.[1] While the overall fold and the active site architecture are largely conserved, notable differences exist, particularly between prokaryotic and eukaryotic forms of the enzyme.

In bacteria such as Escherichia coli and Mycobacterium tuberculosis, BioA is a monofunctional enzyme. Crystal structures reveal a core domain responsible for ATP and DAPA binding, with the active site located at the interface of the two monomers.[2][3] Key catalytic residues involved in substrate binding and catalysis are highly conserved within the bacterial kingdom.

In contrast, plants and most fungi possess a bifunctional enzyme where the dethiobiotin synthase domain is fused with diaminopelargonic acid aminotransferase (DAPA-AT), the enzyme responsible for the preceding step in the biotin synthesis pathway.[4] This fusion protein in organisms like Arabidopsis thaliana is targeted to the mitochondria and is believed to facilitate substrate channeling, increasing the efficiency of the metabolic pathway.[4] Structural analyses of the A. thaliana enzyme have provided insights into the spatial arrangement of the two active sites and the potential tunnel for the DAPA intermediate.[4]

Comparative Data Summary

The following table summarizes key structural and kinetic parameters for BioA synthase from representative organisms. This quantitative data highlights the differences in substrate affinity and catalytic efficiency across species.

Organism KingdomOrganismPDB IDQuaternary StructureKm (ATP) (µM)Km (DAPA) (µM)kcat/Vmax
Bacteria Escherichia coli1DBS, 1A82Homodimer7--
Bacteria Mycobacterium tuberculosis3FGN, 6NU6Homodimer2923.5 µM min-1 mg-1 (Vmax)
Plantae Arabidopsis thaliana-Bifunctional Homodimer-30 (for DTB in BioB)-

Note: Kinetic data for the bifunctional plant enzyme often pertains to the overall coupled reaction.

Experimental Workflow for BioA Synthase Characterization

The structural and functional characterization of BioA synthase typically follows a standardized workflow, from gene cloning to detailed enzymatic analysis. The following diagram illustrates the key steps involved in this process.

experimental_workflow cloning Gene Identification & Cloning expression Heterologous Expression (e.g., E. coli) cloning->expression cell_lysis Cell Lysis & Lysate Clarification expression->cell_lysis affinity_chrom Affinity Chromatography (e.g., Ni-NTA) cell_lysis->affinity_chrom sec Size-Exclusion Chromatography affinity_chrom->sec crystallization Crystallization sec->crystallization enzyme_assay Enzyme Kinetics Assay sec->enzyme_assay xray X-ray Diffraction crystallization->xray structure Structure Determination xray->structure kinetics Kinetic Parameter Determination enzyme_assay->kinetics

References

The Crucial Role of 7,8-Diaminononanoate in Biotin Synthesis: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 7,8-diaminononanoate (DAPA) as a precursor in the biotin biosynthesis pathway, evaluating its performance against other key intermediates. By presenting supporting experimental data and detailed protocols, we aim to validate the essential role of DAPA in the synthesis of biotin, a vital coenzyme in numerous metabolic processes.

Comparative Analysis of Biotin Precursors

The biosynthesis of biotin is a highly conserved pathway in microorganisms and plants, involving a series of enzymatic conversions. Understanding the efficiency of different precursors is critical for applications in metabolic engineering, synthetic biology, and as a target for antimicrobial drug development. This section compares this compound with its upstream precursors, pimelic acid and 7-keto-8-aminopelargonic acid (KAPA).

The conversion of KAPA to DAPA is a critical step catalyzed by 7,8-diaminopelargonic acid aminotransferase (DAPA aminotransferase or BioA).[1][2] This enzyme exhibits a high degree of specificity for its substrates. Studies have shown that while S-adenosyl-L-methionine (SAM) is the primary amino donor, the enzyme's affinity for the amino acceptor is highly specific to KAPA. For instance, the structurally similar compound 7-amino-8-ketopelargonic acid is only one-hundredth as active as KAPA as a substrate for DAPA aminotransferase, highlighting the enzyme's stringent requirement for the correct precursor.[1]

The subsequent step in the pathway is the conversion of DAPA to dethiobiotin, catalyzed by dethiobiotin synthetase (BioD). This reaction involves the ATP-dependent carboxylation of DAPA to form the ureido ring of dethiobiotin.[3][4][5] The efficiency of this step is dependent on the availability and recognition of DAPA by the enzyme.

PrecursorKey EnzymeProductKinetic Parameters (DAPA Synthase)Notes
Pimelic AcidMultiple enzymesKAPANot directly applicableSynthesis of KAPA from pimelic acid involves a multi-step pathway, making direct kinetic comparison complex.[6][7][8]
7-keto-8-aminopelargonic acid (KAPA)DAPA aminotransferase (BioA)This compound (DAPA)kcat: 0.013 s⁻¹ Km (for KAPA): <2 µM Km (for SAM): 150 µM[9]The low Km value for KAPA indicates a high affinity of the enzyme for this substrate. The reaction is considered a key regulatory point in the pathway.
This compound (DAPA)Dethiobiotin synthetase (BioD)DethiobiotinNot directly comparable to DAPA synthaseDethiobiotin synthetase catalyzes the subsequent step, and its activity is dependent on the DAPA concentration.

Table 1: Comparison of Key Precursors in the Biotin Biosynthesis Pathway. This table summarizes the enzymatic conversion of major biotin precursors and highlights the kinetic parameters of DAPA synthase, demonstrating its high affinity for KAPA.

Experimental Protocols

To facilitate further research and validation of this compound as a biotin precursor, detailed protocols for key experiments are provided below.

Microbiological Assay for Biotin Precursor Activity

This assay is used to determine the ability of a precursor to support the growth of a biotin-auxotrophic microorganism.

Principle: A bacterial strain unable to synthesize biotin (e.g., Lactobacillus plantarum or a specific E. coli mutant) is cultured in a biotin-free medium supplemented with the test precursor. The extent of bacterial growth is proportional to the amount of biotin synthesized from the precursor.

Materials:

  • Biotin-auxotrophic bacterial strain (e.g., Lactobacillus plantarum ATCC 8014)

  • Biotin-free assay medium

  • Sterile saline solution (0.9% NaCl)

  • Solutions of biotin (for standard curve), this compound, KAPA, and pimelic acid of known concentrations

  • Sterile test tubes

  • Incubator

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum:

    • Culture the biotin-auxotrophic strain in a suitable broth medium containing a suboptimal amount of biotin overnight.

    • Harvest the cells by centrifugation, wash them twice with sterile saline, and resuspend in sterile saline to a standardized optical density (e.g., OD600 of 0.1).

  • Assay Setup:

    • Prepare a series of sterile test tubes containing 5 mL of biotin-free assay medium.

    • To create a standard curve, add known concentrations of biotin to a set of tubes.

    • To the experimental tubes, add different concentrations of the test precursors (this compound, KAPA, pimelic acid).

    • Include a negative control tube with no added biotin or precursor.

  • Inoculation and Incubation:

    • Inoculate each tube with a small volume (e.g., 50 µL) of the prepared bacterial inoculum.

    • Incubate the tubes at the optimal growth temperature for the bacterial strain (e.g., 37°C for L. plantarum) for 18-24 hours.

  • Measurement of Growth:

    • After incubation, measure the turbidity of each culture using a spectrophotometer at 600 nm.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance values against the known biotin concentrations.

    • Determine the amount of biotin synthesized from each precursor by comparing the absorbance of the experimental tubes to the standard curve.

    • Compare the growth-promoting activity of this compound to that of other precursors.

Cell-Free Extract Biotin Synthesis Assay

This in vitro assay allows for the direct measurement of the enzymatic conversion of precursors to biotin or its intermediates.

Principle: A cell-free extract containing the necessary enzymes for biotin synthesis is incubated with a specific precursor and required cofactors. The production of the downstream product is then quantified.

Materials:

  • Bacterial strain overexpressing the biotin synthesis enzymes (e.g., a derepressed E. coli mutant)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Ultrasonic homogenizer or French press

  • Centrifuge

  • Reaction buffer (containing ATP, S-adenosyl-L-methionine, and other necessary cofactors)

  • Solutions of this compound, KAPA, and pimeloyl-CoA

  • Method for product detection (e.g., HPLC, LC-MS, or a coupled enzymatic assay)

Procedure:

  • Preparation of Cell-Free Extract:

    • Grow the bacterial strain to mid-log phase and harvest the cells by centrifugation.

    • Wash the cell pellet with lysis buffer and resuspend in a small volume of the same buffer.

    • Lyse the cells using sonication or a French press on ice.

    • Centrifuge the lysate at high speed (e.g., 30,000 x g) for 30 minutes at 4°C to remove cell debris. The supernatant is the cell-free extract.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the cell-free extract, reaction buffer, and the specific precursor to be tested (e.g., this compound).

    • Include a control reaction without the precursor.

    • Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 37°C) for a defined period (e.g., 1-2 hours).

  • Reaction Termination and Product Analysis:

    • Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid) or by heat inactivation.

    • Analyze the reaction mixture for the presence of the expected product (e.g., dethiobiotin or biotin) using a suitable analytical method like HPLC or LC-MS.

  • Data Analysis:

    • Quantify the amount of product formed in each reaction.

    • Compare the rate of product formation from this compound with that from other precursors to determine the relative efficiency.

Visualizing the Biotin Synthesis Pathway

The following diagrams illustrate the key stages of the biotin biosynthesis pathway and a typical experimental workflow for validating precursor activity.

Biotin_Synthesis_Pathway cluster_pimelate_synthesis Pimelate Moiety Synthesis cluster_ring_assembly Biotin Ring Assembly Malonyl-ACP Malonyl-ACP Pimeloyl-ACP Pimeloyl-ACP Malonyl-ACP->Pimeloyl-ACP Fatty Acid Synthesis (FAS) Pathway KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl-ACP->KAPA BioF DAPA This compound (DAPA) KAPA->DAPA BioA (DAPA aminotransferase) DTB Dethiobiotin DAPA->DTB BioD (Dethiobiotin synthetase) Biotin Biotin DTB->Biotin BioB

Figure 1: Biotin Biosynthesis Pathway. This diagram illustrates the conversion of early precursors to biotin, highlighting the central role of this compound (DAPA).

Experimental_Workflow cluster_preparation Preparation cluster_assay Microbiological Assay cluster_analysis Data Analysis Precursor Prepare Precursor Solutions (DAPA, KAPA, etc.) Inoculate Inoculate Biotin-Free Medium with Bacteria and Precursors Precursor->Inoculate Culture Prepare Auxotrophic Bacterial Culture Culture->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Bacterial Growth (OD600) Incubate->Measure StandardCurve Generate Biotin Standard Curve Measure->StandardCurve Compare Compare Growth Promotion by Different Precursors StandardCurve->Compare Validate Validate Precursor Efficiency Compare->Validate

Figure 2: Microbiological Assay Workflow. This diagram outlines the key steps for validating the activity of biotin precursors using a microbiological assay.

References

Comparative Inhibition of DAPA Synthase by Substrate Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in drug development, and the broader scientific community, understanding the nuances of enzyme inhibition is critical for the design of novel therapeutics. This guide provides a comparative analysis of substrate analog inhibitors for two key enzymes, both colloquially referred to as "DAPA synthase": 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) and dihydrodipicolinate synthase (DapA). Both are vital enzymes in essential biosynthetic pathways and represent promising targets for antimicrobial agent development.

This publication details the inhibitory effects of various substrate analogs on these enzymes, presenting key quantitative data in a comparative format. Furthermore, it outlines the experimental methodologies for the cited inhibition assays and provides visual representations of the relevant biochemical pathways to contextualize the mechanism of inhibition.

Unraveling the "DAPA Synthase" Ambiguity

The term "DAPA synthase" is informally used and can refer to two distinct enzymes:

  • 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS): The first enzyme of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (tyrosine, phenylalanine, and tryptophan) in bacteria, archaea, fungi, and plants. This pathway is absent in mammals, making DAHPS an attractive target for the development of herbicides and antimicrobial agents.

  • Dihydrodipicolinate synthase (DapA): The first enzyme unique to the lysine biosynthetic pathway in most bacteria and plants. This pathway is also essential for bacterial survival and is not present in humans, positioning DapA as a compelling target for novel antibiotics.

This guide will address both enzymes to provide a comprehensive overview for researchers.

Comparative Inhibition Data

The following tables summarize the inhibitory activities of various substrate analogs against DAHPS and DapA from different organisms. The data is presented as IC50 (the concentration of an inhibitor required to reduce the enzyme's activity by 50%) or Ki (the inhibition constant, indicating the binding affinity of the inhibitor to the enzyme).

3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS)
Substrate AnalogTarget OrganismInhibition Constant (Ki)IC50Reference
DAHP OximeEscherichia coli1.5 µM[1]
(E)-2-methyl-3-phosphonoacrylateEscherichia coli4.7 µM[1]
Pyruvate N-formylhydrazonePhenylalanine-regulated DAHPS11 µM[2]
Pyruvate N-formylhydrazone + Glycerol 3-phosphatePhenylalanine-regulated DAHPS6 µM[2]
Dihydrodipicolinate synthase (DapA)
Substrate AnalogTarget OrganismInhibition Constant (Ki)IC50Reference
meso-2,6-diaminopimelate (DAP)Escherichia coli1.2 mM
L,L-2,6-diaminopimelate (DAP)Escherichia coli2.5 mM
Dipicolinic acid (DPA)Escherichia coli0.2 mM
Dimeric MBDTA-2 analogue (meso compound 5b)Escherichia coli9.95 µM[3]

Experimental Protocols

The determination of enzyme inhibition requires robust and reproducible assays. Below are detailed methodologies for assessing the activity of DAHPS and DapA.

Assay for 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) Activity

A continuous spectrophotometric assay is commonly employed to measure DAHPS activity. This method monitors the decrease in absorbance at 232 nm, which corresponds to the consumption of the substrate phosphoenolpyruvate (PEP).

Materials:

  • 100 mM 1,3-bis(tris(hydroxymethyl)methylamino)propane (BTP) buffer, pH 7.5

  • Phosphoenolpyruvate (PEP) stock solution (e.g., 100 mM)

  • D-erythrose 4-phosphate (E4P) stock solution (e.g., 100 mM)

  • Purified DAHPS enzyme

  • Spectrophotometer capable of reading at 232 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM BTP buffer (pH 7.5), 600 µM PEP, and 1 mM E4P.

  • Add a known amount of DAHPS enzyme (e.g., 20-80 nM) to the reaction mixture.

  • Immediately monitor the decrease in absorbance at 232 nm over time. The rate of decrease is proportional to the DAHPS activity.

  • For inhibitor studies, pre-incubate the enzyme with the inhibitor for a defined period before initiating the reaction by adding the substrates.

  • Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.

  • To determine IC50 values, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.

  • To determine Ki values, measure the initial velocities at various substrate and inhibitor concentrations and fit the data to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) using non-linear regression analysis.[4]

Assay for Dihydrodipicolinate synthase (DapA) Activity

A coupled spectrophotometric assay is a common method for determining DapA activity. This assay couples the production of dihydrodipicolinate to the oxidation of NADH by dihydrodipicolinate reductase (DHDPR), which can be monitored as a decrease in absorbance at 340 nm.

Materials:

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0)

  • Pyruvate stock solution (e.g., 1 M)

  • L-aspartate-β-semialdehyde (ASA) stock solution

  • NADH stock solution (e.g., 10 mM)

  • Purified dihydrodipicolinate reductase (DHDPR) enzyme

  • Purified DapA enzyme

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, a suitable concentration of pyruvate, ASA, and NADH.

  • Add an excess of the coupling enzyme, DHDPR, to the reaction mixture.

  • Initiate the reaction by adding the DapA enzyme.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the DapA activity.

  • For inhibitor studies, pre-incubate the DapA enzyme with the desired concentration of the inhibitor before adding it to the reaction mixture.

  • Calculate the initial velocity from the linear phase of the reaction.

  • Determine IC50 and Ki values as described for the DAHPS assay.[3]

Signaling Pathways and Inhibition Mechanisms

The following diagrams, generated using Graphviz, illustrate the biochemical pathways in which DAHPS and DapA function, highlighting their roles and the points of inhibition by substrate analogs.

The Shikimate Pathway and DAHPS Inhibition

Shikimate_Pathway cluster_substrates Substrates cluster_pathway Shikimate Pathway cluster_products Products cluster_inhibitors Substrate Analog Inhibitors PEP Phosphoenolpyruvate (PEP) DAHPS DAHPS PEP->DAHPS E4P Erythrose 4-phosphate (E4P) E4P->DAHPS DAHP 3-Deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) DAHPS->DAHP Reaction 1 Shikimate Shikimate DAHP->Shikimate ... Chorismate Chorismate Shikimate->Chorismate ... Aromatic_AA Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aromatic_AA Inhibitor e.g., DAHP Oxime Inhibitor->DAHPS

Caption: The Shikimate Pathway, with DAHPS catalyzing the initial step.

The Lysine Biosynthesis Pathway and DapA Inhibition

Lysine_Pathway cluster_substrates Substrates cluster_pathway Lysine Biosynthesis Pathway cluster_products Product cluster_inhibitors Substrate Analog Inhibitors Pyruvate Pyruvate DapA DapA Pyruvate->DapA ASA Aspartate-β-semialdehyde (ASA) ASA->DapA DHDPA Dihydrodipicolinate (DHDPA) DapA->DHDPA Reaction 1 DAP meso-Diaminopimelate (m-DAP) DHDPA->DAP ... Lysine Lysine DAP->Lysine Inhibitor e.g., Dipicolinic Acid Inhibitor->DapA

Caption: Lysine biosynthesis, with DapA as the first committed enzyme.

Conclusion

The development of effective inhibitors for DAHPS and DapA holds significant promise for the creation of novel antimicrobial agents and herbicides. This guide provides a foundational understanding of the comparative inhibition of these enzymes by various substrate analogs, supported by experimental data and detailed methodologies. The provided pathway diagrams offer a visual context for the targeted inhibition strategies. It is anticipated that this information will be a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating further investigation into these critical enzymatic targets.

References

A Comparative Guide to Alternative Amino Donors for 7,8-Diaminopelargonic Acid (DAPA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 7,8-diaminopelargonic acid (DAPA), a key intermediate in the biotin biosynthesis pathway, is catalyzed by the enzyme DAPA aminotransferase (BioA). While S-adenosyl-L-methionine (SAM) is the canonical amino donor in many microorganisms, including Escherichia coli and Mycobacterium tuberculosis, research has revealed the utilization of alternative amino donors in other organisms, presenting new avenues for research and potential targets for antimicrobial development. This guide provides an objective comparison of the performance of these alternative amino donors, supported by experimental data and detailed protocols.

Performance Comparison of Amino Donors for DAPA Synthesis

The efficiency of different amino donors for DAPA synthesis varies significantly across different species and their respective BioA enzymes. The kinetic parameters summarized below highlight these differences.

Amino DonorOrganismEnzymeKm (mM)kcat (s-1)kcat/Km (M-1s-1)
S-Adenosyl-L-methionine (SAM) Escherichia coliBioA0.15NDND
Mycobacterium tuberculosisBioA0.780.01721.8
L-Lysine Bacillus subtilisBioA2 - 25NDND
Spermidine Arabidopsis thalianaBioDA~0.1 (in presence of bicarbonate)NDND

ND: Not Determined in the cited literature.

Key Observations:

  • S-Adenosyl-L-methionine (SAM) is a highly efficient amino donor for the BioA enzymes from E. coli and M. tuberculosis, exhibiting low Km values which indicate a high affinity of the enzyme for this substrate.[1][2]

  • L-Lysine serves as the amino donor for DAPA synthesis in Bacillus subtilis.[1] However, the Km for lysine is significantly higher than that for SAM in E. coli, suggesting a lower affinity.[1] This difference in amino donor specificity presents a potential target for the development of selective inhibitors against bacterial pathogens.

  • Spermidine is the amino donor for the bifunctional BioDA enzyme in the plant Arabidopsis thaliana. The binding and activity with spermidine are notably stimulated by the presence of bicarbonate.

Enzymatic Reaction Pathways

The core reaction of DAPA synthesis involves the transfer of an amino group to 7-keto-8-aminopelargonic acid (KAPA). The diagrams below illustrate this reaction with the different identified amino donors.

DAPA_Synthesis_Pathways cluster_sam With S-Adenosyl-L-methionine (SAM) cluster_lysine With L-Lysine cluster_spermidine With Spermidine KAPA_sam 7-keto-8-aminopelargonic acid (KAPA) BioA_sam BioA KAPA_sam->BioA_sam SAM S-Adenosyl-L-methionine (SAM) SAM->BioA_sam DAPA_sam 7,8-diaminopelargonic acid (DAPA) SAH S-Adenosyl-homocysteine BioA_sam->DAPA_sam BioA_sam->SAH KAPA_lys 7-keto-8-aminopelargonic acid (KAPA) BioA_lys BioA (B. subtilis) KAPA_lys->BioA_lys Lysine L-Lysine Lysine->BioA_lys DAPA_lys 7,8-diaminopelargonic acid (DAPA) Alpha_keto_epsilon_aminocaproate α-keto-ε-aminocaproate BioA_lys->DAPA_lys BioA_lys->Alpha_keto_epsilon_aminocaproate KAPA_spd 7-keto-8-aminopelargonic acid (KAPA) BioDA_spd BioDA (A. thaliana) KAPA_spd->BioDA_spd Spermidine Spermidine Spermidine->BioDA_spd DAPA_spd 7,8-diaminopelargonic acid (DAPA) Aminoaldehyde Aminoaldehyde product BioDA_spd->DAPA_spd BioDA_spd->Aminoaldehyde

DAPA Synthesis with Different Amino Donors

Experimental Protocols

Accurate comparison of amino donor performance relies on robust and reproducible experimental protocols. Below are methodologies for key assays used in the characterization of DAPA aminotransferase activity.

Fluorescence-Based Assay for DAPA Detection

This high-throughput assay directly measures the formation of DAPA.[3]

Principle: DAPA, a vicinal diamine, reacts with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME) to produce a fluorescent isoindole derivative, which can be quantified.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the appropriate buffer (e.g., 100 mM TAPS, pH 8.6), 100 µM pyridoxal-5'-phosphate (PLP), 20 µM KAPA, the desired concentration of the amino donor (e.g., 1 mM SAM), and the purified BioA enzyme (e.g., 2 µM).

  • Enzymatic Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Quenching: Stop the reaction by adding a quenching solution, such as an equal volume of 1 M HCl.

  • Derivatization: To a sample of the quenched reaction, add the OPA/2ME reagent.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 455 nm).

  • Quantification: Determine the concentration of DAPA by comparing the fluorescence signal to a standard curve generated with known concentrations of DAPA.

Coupled Enzyme Assay with Dethiobiotin Synthetase (BioD)

This continuous assay measures BioA activity by coupling it to the subsequent reaction in the biotin pathway catalyzed by BioD.[4]

Principle: BioA produces DAPA, which is then converted to dethiobiotin (DTB) by BioD in an ATP-dependent reaction. The formation of DTB can be monitored, often through a displacement assay.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM Bicine, pH 8.6), 100 mM NaHCO₃, 2 mM MgCl₂, 10 mM ATP, 200 µM PLP, the amino donor, KAPA, purified BioA, and purified BioD.

  • Detection System: Include a system to detect DTB. A common method is a fluorescence displacement assay where DTB displaces a fluorescently labeled DTB probe from streptavidin, leading to an increase in fluorescence.

  • Continuous Monitoring: Monitor the increase in fluorescence over time in a fluorescence plate reader.

  • Data Analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Purify_Enzyme Purify BioA Enzyme Setup_Reaction Set up Reaction Mixtures (Varying Amino Donor Concentrations) Purify_Enzyme->Setup_Reaction Prepare_Substrates Prepare Substrates (KAPA, Amino Donors) Prepare_Substrates->Setup_Reaction Incubate Incubate at Controlled Temperature Setup_Reaction->Incubate Quench_Reaction Quench Reaction (for endpoint assays) Incubate->Quench_Reaction Detect_Product Detect Product (DAPA or DTB) (e.g., Fluorescence, HPLC) Incubate->Detect_Product Continuous Assay Quench_Reaction->Detect_Product Generate_Curve Generate Standard Curve Detect_Product->Generate_Curve Calculate_Velocity Calculate Initial Velocities Detect_Product->Calculate_Velocity Generate_Curve->Calculate_Velocity Plot_Data Plot Data (e.g., Michaelis-Menten) Calculate_Velocity->Plot_Data Determine_Kinetics Determine Kinetic Parameters (Km, kcat) Plot_Data->Determine_Kinetics

General Experimental Workflow for Comparing Amino Donors

Conclusion

The identification of alternative amino donors for DAPA synthesis in different organisms opens up exciting possibilities for both basic research and applied science. The distinct substrate specificities of DAPA aminotransferases can be exploited for the design of species-specific inhibitors, a crucial strategy in the development of novel antimicrobial agents. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers working on biotin biosynthesis, enzyme kinetics, and drug discovery. Further characterization of the kinetic parameters for L-lysine and spermidine, including the determination of kcat values, will be essential for a more complete understanding of the catalytic efficiencies of these alternative amino donors.

References

A Comparative Guide to Dapagliflozin (DAPA) Synthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different synthesis pathways for Dapagliflozin (DAPA), a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. The efficiency of four key synthetic routes is evaluated based on experimental data for overall yield, product purity, and key process parameters. Detailed experimental protocols and visual representations of the synthesis pathways are provided to aid in the selection of the most suitable method for research and development purposes.

Comparative Analysis of DAPA Synthesis Pathways

The following table summarizes the key quantitative data for four distinct synthesis pathways for Dapagliflozin, offering a clear comparison of their efficiencies.

ParameterGeneral Synthesis PathwayImproved Pathway (Yu et al., 2019)Green Synthesis (Lin et al.)Patent CN104478839A Pathway
Overall Yield ~40%[1]79%[2]Not explicitly stated for final product, 76% for a key intermediate[3][4]High (specific percentage not stated, but individual step yields are high)[5]
Final Product Purity >99.9%[1]>99.7%[2]>98%[3][4]99.6%[5]
Key Intermediate Acetylated methyl C-aryl glycosideEthyl C-aryl glycosideDiaryl ketalMethoxy-protected C-aryl glucoside
Key Reagents & Conditions n-BuLi, TMS-Cl, MsOH, Ac₂O, Et₃SiH, BF₃·OEt₂, LiOHn-BuLi, TMS-Cl, TFA, MsOH, Et₃SiH, BF₃·OEt₂BF₃·OEt₂, Et₃SiHOxalyl chloride, AlCl₃, NaBH₄, MsOH, LiOH
Number of Steps ~6 steps4-5 steps4 steps5 steps
Noteworthy Features The foundational route, often requiring multiple protection/deprotection steps.Concise and efficient, with a crystalline intermediate that is easily purified.[2]One-pot reactions for key steps, avoiding wastewater generation.[6]Claims simple operation and mild reaction conditions suitable for industrial production.[5]

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the reaction sequences for the different Dapagliflozin synthesis pathways.

general_synthesis A Aryl Bromide C Methyl C-aryl Glycoside A->C 1. n-BuLi 2. B 3. MsOH, MeOH B TMS-Protected Gluconolactone D Acetylated Intermediate C->D Ac₂O E Reduced Intermediate D->E Et₃SiH, BF₃·OEt₂ F Dapagliflozin E->F LiOH improved_pathway A Aryl Bromide C Lactol Intermediate A->C 1. n-BuLi 2. B 3. TFA, H₂O B Persilylated Gluconolactone D Ethyl C-aryl Glycoside C->D MsOH, EtOH E Dapagliflozin D->E Et₃SiH, BF₃·OEt₂ green_synthesis A 5-bromo-2-chlorobenzoic acid C Diaryl Ketal Intermediate A->C 1. Friedel-Crafts Acylation 2. Ketallization (BF₃·OEt₂) B Gluconolactone D Condensed Intermediate C->D Condensation with B E Silyl-deprotected Intermediate D->E Silyl Deprotection F Dapagliflozin E->F Reduction (Et₃SiH, BF₃·OEt₂) patent_cn104478839a A Starting Material 1 B Compound 2 (Acylated) A->B Friedel-Crafts Acylation C Compound 3 (Reduced) B->C Reduction E Compound 5 (Condensed) C->E Condensation with D D Compound 4 (Gluconolactone derivative) F Compound 6 (Demethoxylated) E->F Demethoxylation G Dapagliflozin (Compound 7) F->G Deprotection experimental_workflow cluster_synthesis Synthesis Pathways cluster_analysis Analysis and Comparison A General Synthesis E Purification of Crude Product A->E B Improved Pathway (Yu et al.) B->E C Green Synthesis (Lin et al.) C->E D Patent CN104478839A D->E F Characterization (NMR, MS, etc.) E->F G Purity Analysis (HPLC) E->G H Yield Calculation E->H I Comparative Data Table F->I G->I H->I

References

A Comparative Guide to Validated HPLC Methods for Dapagliflozin (DAPA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of various validated high-performance liquid chromatography (HPLC) methods for the analysis of Dapagliflozin (DAPA), a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. The information presented is collated from a range of scientific publications and is intended to assist in the selection and implementation of a suitable analytical method.

Quantitative Data Summary

The following table summarizes the key validation parameters from several published RP-HPLC methods for DAPA analysis, offering a clear comparison of their performance characteristics.

Parameter Method 1 Method 2 Method 3 Method 4 Method 5
Column BDS column[1]Cosmosil C18[2]Kromasil 100-5-C8[3]Develosil ODS HG-5 RP C18[4]Agilent 55 TC × CT8 (2)[5]
Mobile Phase Acetonitrile: Orthophosphoric acid (55:45)[1]Methanol: Water (85:15, pH 3)[2]Acetonitrile: Water (52:48)[3]Methanol: Phosphate buffer (0.02M, pH 3.6) (45:55 v/v)[4]Methanol: Water (70:30 v/v)[5]
Flow Rate 1.0 mL/min[1]0.9 mL/min[2]1.0 mL/min[3]1.0 mL/min[4]Not Specified
Detection Wavelength 245 nm[1]224 nm[2]224 nm[3]255 nm[4]224 nm[5]
Linearity Range (µg/mL) Not Specified10-50[2]Not Specified12-28[4]10-50[5]
Correlation Coefficient (r²) 0.999[1]>0.999[2]Not Specified0.9995[4]>0.99[5]
Accuracy (% Recovery) Not Specified98-102%[2]Not SpecifiedGood percentage recovery[4]102%[5]
Precision (%RSD) 0.2[1]0.18[2]Within approved standards[3]Not Specified1.98[5]
LOD (µg/mL) Not Specified0.80761[2]Not Specified5.004[4]Not Specified
LOQ (µg/mL) Not Specified0.24473[2]Not Specified15.164[4]Not Specified
Retention Time (min) Not SpecifiedNot Specified1.67[3]Not SpecifiedNot Specified

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in the validation of HPLC methods for DAPA analysis. These protocols are based on the information provided in the referenced studies and are intended to serve as a guide.

Method 1: Stability-Indicating RP-HPLC Method[1]
  • Chromatographic System: A Waters HPLC system with Empower 2 software, equipped with a PDA detector and a BDS column.

  • Mobile Phase Preparation: A mixture of HPLC grade acetonitrile and orthophosphoric acid in a 55:45 ratio.

  • Chromatographic Conditions:

    • Flow Rate: 1 mL/min (gradient run).

    • Detection: PDA detector at 245 nm.

    • Column Temperature: Ambient.

  • Diluent Preparation: Methanol was used to dissolve the drug initially, and HPLC grade water was used for further dilutions.

  • Standard Stock Solution Preparation: 10 mg of Dapagliflozin was accurately weighed and dissolved in a few mL of methanol. The volume was then made up to 10 mL with methanol to obtain a concentration of 1000 µg/mL.

  • Forced Degradation Studies: The stability of the drug was assessed under acidic, alkaline, peroxide, neutral, heat, and UV conditions. For neutral stability, the drug was treated with water and refluxed at 60°C.

Method 2: RP-HPLC Method for Pharmaceutical Formulations[2]
  • Chromatographic System: An RP-HPLC system with a Cosmosil C18 column.

  • Mobile Phase Preparation: A mixture of methanol and water in an 85:15 ratio, with the pH adjusted to 3.

  • Chromatographic Conditions:

    • Flow Rate: 0.9 mL/min.

    • Detection: 224 nm.

  • Validation Parameters: The method was validated according to ICH guidelines for precision, accuracy, linearity, ruggedness, and sensitivity.

  • Forced Degradation Studies: Dapagliflozin was subjected to acidic, alkaline, oxidative, photolytic, and thermal stress conditions to establish the stability-indicating properties of the method.

Method 3: Stability-Indicating HPLC Method[3]
  • Chromatographic System: An HPLC system with a UV detector and a Kromasil 100-5-C8 (100 mm × 4.6 mm) column.

  • Mobile Phase Preparation: A mixture of acetonitrile and water in a 52:48 ratio.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: 224 nm.

  • Forced Degradation Studies: The drug was exposed to 1N and 2N HCl, 1N and 2N NaOH, 30% hydrogen peroxide, and UV radiation. The study found the drug to be stable under photolytic, thermal, neutral, alkaline, and oxidative conditions.

Method 4: RP-HPLC Method for Bulk and Marketed Formulation[4]
  • Chromatographic System: An HPLC system with a Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm i.d. column.

  • Mobile Phase Preparation: A mixture of Methanol and Phosphate buffer (0.02M, pH 3.6) in a 45:55% v/v ratio. The mobile phase was degassed in an ultrasonic water bath for 15 minutes and filtered through a 0.45 μm filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: 255 nm.

  • Standard Stock Solution Preparation: 10 mg of Dapagliflozin working standard was accurately weighed and transferred into a 10 mL volumetric flask. About 7 mL of diluent was added and sonicated to dissolve completely, and the volume was made up to the mark.

  • Sample Preparation from Tablets: Twenty tablets were weighed to calculate the average weight and then powdered. A quantity of powder equivalent to 10 mg of Dapagliflozin was transferred to a 10 mL volumetric flask, 7 mL of HPLC grade methanol was added, and the solution was sonicated for 15 minutes. The volume was made up to 10 mL with the same solvent. Further dilutions were made as required.

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an HPLC method for DAPA analysis, as outlined by the International Conference on Harmonization (ICH) guidelines.

HPLC_Validation_Workflow start Start: Method Development Objective method_dev Analytical Method Development (Column, Mobile Phase, Flow Rate, Wavelength) start->method_dev optimization Method Optimization method_dev->optimization validation_protocol Define Validation Protocol (ICH Guidelines) optimization->validation_protocol specificity Specificity / Selectivity (Peak Purity, Resolution from Interferences) validation_protocol->specificity linearity Linearity & Range (Correlation Coefficient) validation_protocol->linearity accuracy Accuracy (% Recovery) validation_protocol->accuracy precision Precision (Repeatability, Intermediate Precision) validation_protocol->precision lod_loq LOD & LOQ (Signal-to-Noise Ratio) validation_protocol->lod_loq robustness Robustness (Small Variations in Method Parameters) validation_protocol->robustness system_suitability System Suitability Testing (Tailing Factor, Theoretical Plates) specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability data_analysis Data Analysis & Documentation system_suitability->data_analysis final_report Final Validation Report data_analysis->final_report end End: Method Ready for Routine Use final_report->end

References

A Researcher's Guide to Commercially Available Antibodies for 7,8-Diaminopelargonic Acid Synthase (DAPA Synthase/BioA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the right antibody is critical for accurate and reproducible results. This guide provides a comparative overview of commercially available polyclonal antibodies against 7,8-diaminopelargonic acid synthase (DAPA synthase), a key enzyme in the biotin biosynthesis pathway and a potential antimicrobial target.

Currently, detailed experimental data on the cross-reactivity of commercially available anti-DAPA synthase antibodies is limited in the public domain. This guide, therefore, presents the available product information and equips researchers with the necessary protocols and predictive tools to perform their own comparative validation.

Commercially Available Anti-DAPA Synthase (BioA) Antibodies

A summary of polyclonal antibodies targeting DAPA synthase from various species is presented below. All listed antibodies are supplied by MyBioSource. Researchers are advised to consult the supplier for the most up-to-date information.

Catalog NumberTarget/AntigenHost OrganismTarget Species Reactivity (Predicted)Recommended Applications
MBS7151887Salmonella typhimurium (strain LT2 / SGSC1412 / 700720) BIOARabbitSalmonella typhimuriumELISA, Western Blot
MBS7174477Escherichia coli (strain 55989 / EAEC) DAPARabbitEscherichia coliELISA, Western Blot
MBS7145124Escherichia coli (strain K12) dapARabbitEscherichia coliELISA, Western Blot
MBS7161269Escherichia coli O6:H1 (strain CFT073 / 700928 / UPEC) dapARabbitEscherichia coliELISA, Western Blot
MBS7171841Escherichia coli O157:H7 (strain EC4115 / EHEC) DAPARabbitEscherichia coliELISA, Western Blot
MBS7138878Aspergillus oryzae (strain 42149 / RIB 40) dapARabbitAspergillus oryzaeELISA, Western Blot
MBS7159165Saccharomyces cerevisiae (strain 204508 / S288c) BIO3RabbitSaccharomyces cerevisiaeELISA, Western Blot
MBS7143219Citrobacter freundii BIOARabbitCitrobacter freundiiELISA, Western Blot

Predicting Antibody Cross-Reactivity

Antibody cross-reactivity occurs when an antibody raised against one antigen recognizes a different antigen with similar structural features (epitopes).[1][2] For polyclonal antibodies, which recognize multiple epitopes, there is a higher likelihood of cross-reactivity compared to monoclonal antibodies.[3]

In the absence of experimental data, bioinformatic tools can be used to predict potential cross-reactivity. A widely used method is sequence alignment using the Basic Local Alignment Search Tool (BLAST) from NCBI.[2] A sequence homology of over 85% between the immunogen sequence and a protein sequence from another species is a strong indicator of potential cross-reactivity.[2]

Experimental Protocols

To experimentally determine and compare the cross-reactivity and performance of anti-DAPA synthase antibodies, standardized immunological assays are essential. Below are detailed, adaptable protocols for Western Blotting and ELISA.

Western Blot Protocol for DAPA Synthase Detection

This protocol allows for the assessment of antibody specificity and cross-reactivity by detecting the target protein in cell lysates from different species.

1. Sample Preparation:

  • Culture and harvest cells from the species of interest.

  • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

2. SDS-PAGE:

  • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

  • Load samples onto a polyacrylamide gel (e.g., 4-20% gradient gel) along with a molecular weight marker.

  • Perform electrophoresis to separate proteins by size.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Confirm successful transfer by Ponceau S staining.

4. Immunoblotting:

  • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Incubate the membrane with the primary anti-DAPA synthase antibody overnight at 4°C. The optimal antibody dilution should be determined empirically based on the manufacturer's recommendations.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using a digital imager.

ELISA Protocol for DAPA Synthase Quantification and Cross-Reactivity

This protocol can be adapted for a direct, indirect, or sandwich ELISA to quantify DAPA synthase and assess antibody reactivity with proteins from different species.

1. Plate Coating:

  • Coat the wells of a 96-well microplate with purified DAPA synthase from different species or cell lysates overnight at 4°C.

2. Blocking:

  • Wash the plate with PBS containing 0.05% Tween-20 (PBST).

  • Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

3. Antibody Incubation:

  • Wash the plate with PBST.

  • Add serial dilutions of the primary anti-DAPA synthase antibody to the wells and incubate for 2 hours at room temperature.

4. Secondary Antibody Incubation:

  • Wash the plate with PBST.

  • Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

5. Detection and Analysis:

  • Wash the plate with PBST.

  • Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • The signal intensity will indicate the level of antibody reactivity with the coated antigen.

Visualizing Key Processes

To further aid researchers, the following diagrams illustrate the biotin biosynthesis pathway and a general workflow for evaluating antibody cross-reactivity.

Biotin_Biosynthesis_Pathway Pimeloyl_ACP Pimeloyl-ACP KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_ACP->KAPA bioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA bioA (DAPA Synthase) DTB Dethiobiotin (DTB) DAPA->DTB bioD Biotin Biotin DTB->Biotin bioB

Caption: The conserved biotin biosynthesis pathway in bacteria.

Antibody_Cross_Reactivity_Workflow cluster_prediction Bioinformatic Prediction cluster_validation Experimental Validation Seq_Align Sequence Alignment (BLAST) WB Western Blot Seq_Align->WB ELISA ELISA Seq_Align->ELISA Results Compare Specificity, Sensitivity, and Cross-Reactivity WB->Results ELISA->Results IP Immunoprecipitation IP->Results IHC Immunohistochemistry IHC->Results Start Select Anti-DAPA Synthase Antibody Candidates Start->Seq_Align Start->IP Start->IHC

Caption: Experimental workflow for assessing antibody cross-reactivity.

References

comparing the biotin pathway to the diaminopimelic acid pathway of lysine biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two essential bacterial metabolic pathways: the biotin (Vitamin B7) synthesis pathway and the diaminopimelic acid (DAP) pathway for lysine biosynthesis. Both pathways are critical for bacterial survival and absent in humans, making their constituent enzymes prime targets for novel antimicrobial drug development. This document summarizes key enzymatic data, outlines detailed experimental protocols, and provides visual representations of the pathways to aid in research and therapeutic design.

At a Glance: Key Differences and Similarities

FeatureBiotin PathwayDiaminopimelic Acid (DAP) Pathway
Primary Function Synthesis of biotin, an essential cofactor for carboxylase enzymes.Synthesis of L-lysine, a crucial amino acid for protein synthesis and a precursor for peptidoglycan in many bacteria.
Metabolic Role Cofactor synthesis, impacting fatty acid metabolism, gluconeogenesis, and amino acid metabolism.Amino acid and cell wall synthesis.
Precursors Varies among organisms, but in E. coli involves malonyl-CoA and alanine.Aspartate and pyruvate.
Key Intermediates Pimeloyl-ACP, 7-keto-8-aminopelargonic acid (KAPA), dethiobiotin.Tetrahydrodipicolinate (THDP), meso-diaminopimelic acid (meso-DAP).
Regulation Primarily regulated by the bifunctional repressor/ligase BirA, which responds to biotin levels.Feedback inhibition by L-lysine on early pathway enzymes like aspartokinase and dihydrodipicolinate synthase.
Significance as a Drug Target Validated target; enzymes like BioA and BioB are actively being investigated for inhibitor development.Established target; enzymes like DapA, DapE, and LysA are attractive for antimicrobial development due to their essentiality and absence in humans.

Quantitative Comparison of Key Enzymes

The following tables provide a summary of quantitative data for key enzymes in the biotin and DAP pathways, primarily from Escherichia coli. This allows for a direct comparison of their catalytic efficiencies and substrate affinities.

Biotin Pathway Enzymes
EnzymeGeneEC NumberSubstrate(s)K_m_k_cat_Optimal pHOptimal Temp. (°C)
Dethiobiotin SynthetasebioD6.3.3.37,8-diaminopelargonic acid (DAPA)15.2 µM[1]-7.5[1]37[1]
ATP10.5 µM[1]
NaHCO₃600 µM[1]
Biotin SynthasebioB2.8.1.6Dethiobiotin2 µM[2]0.046 min⁻¹[3]-25[3]

Note: k_cat for Biotin Synthase is an apparent rate constant under specific anaerobic assay conditions.

Diaminopimelic Acid (DAP) Pathway Enzymes
EnzymeGeneEC NumberSubstrate(s)K_m_k_cat_Optimal pHOptimal Temp. (°C)
Dihydrodipicolinate SynthasedapA4.3.3.7Pyruvate0.26 mM[4]124 s⁻¹[4]--
L-aspartate-4-semialdehyde0.11 mM[4]
N-succinyl-L,L-diaminopimelic acid desuccinylasedapE3.5.1.18N-succinyl-L,L-diaminopimelic acid0.4 mM[5]16,000 min⁻¹[5]--
Diaminopimelate DecarboxylaselysA4.1.1.20meso-diaminopimelate1.7 mM[6]55 s⁻¹[7]6.7-6.8[6]37[7]

Signaling and Biosynthetic Pathways

The following diagrams, generated using Graphviz, illustrate the core steps of the biotin and DAP biosynthesis pathways.

Biotin_Pathway cluster_early Early Steps (Pimelate Synthesis) cluster_late Late Steps (Biotin Ring Assembly) Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP ACP transferase Pimeloyl-ACP Pimeloyl-ACP Malonyl-ACP->Pimeloyl-ACP BioC, BioH, Fatty Acid Synthase KAPA KAPA Pimeloyl-ACP->KAPA BioF (7-keto-8-aminopelargonic acid synthase) DAPA DAPA KAPA->DAPA BioA (7,8-diaminopelargonic acid aminotransferase) Dethiobiotin Dethiobiotin DAPA->Dethiobiotin BioD (dethiobiotin synthetase) Biotin Biotin Dethiobiotin->Biotin BioB (biotin synthase)

Biotin Biosynthesis Pathway in E. coli.

DAP_Pathway cluster_upper Upper Pathway cluster_succinylase Succinylase Variant Aspartate Aspartate Aspartyl-phosphate Aspartyl-phosphate Aspartate->Aspartyl-phosphate Aspartokinase Aspartate-semialdehyde Aspartate-semialdehyde Aspartyl-phosphate->Aspartate-semialdehyde Aspartate-semialdehyde dehydrogenase Tetrahydrodipicolinate Tetrahydrodipicolinate Aspartate-semialdehyde->Tetrahydrodipicolinate DapA, DapB (Dihydrodipicolinate synthase/reductase) N-succinyl-L-2-amino-6-ketopimelate N-succinyl-L-2-amino-6-ketopimelate Tetrahydrodipicolinate->N-succinyl-L-2-amino-6-ketopimelate DapD N-succinyl-LL-diaminopimelate N-succinyl-LL-diaminopimelate N-succinyl-L-2-amino-6-ketopimelate->N-succinyl-LL-diaminopimelate DapC LL-diaminopimelate LL-diaminopimelate N-succinyl-LL-diaminopimelate->LL-diaminopimelate DapE meso-diaminopimelate meso-diaminopimelate LL-diaminopimelate->meso-diaminopimelate DapF L-Lysine L-Lysine meso-diaminopimelate->L-Lysine LysA (Diaminopimelate decarboxylase)

Diaminopimelic Acid (DAP) Pathway (Succinylase Variant).

Experimental Protocols

Detailed methodologies are crucial for the accurate study and comparison of these pathways. Below are representative protocols for key enzyme assays.

Protocol 1: Anaerobic Assay for Biotin Synthase (BioB)

This protocol is adapted from methodologies used for studying the oxygen-sensitive, iron-sulfur cluster-containing Biotin Synthase.

Objective: To measure the in vitro activity of Biotin Synthase by quantifying the conversion of dethiobiotin to biotin under strict anaerobic conditions.

Materials:

  • Purified Biotin Synthase (BioB)

  • Dethiobiotin (DTB)

  • S-adenosylmethionine (SAM)

  • Flavodoxin

  • Flavodoxin reductase

  • NADPH

  • Sodium dithionite (freshly prepared)

  • Anaerobic chamber (e.g., MBraun, <0.1 ppm O₂)

  • Gas-tight syringes

  • HPLC system with a C18 column

  • Reaction buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl

Procedure:

  • Preparation: All buffers and solutions must be made anaerobic by sparging with high-purity argon or nitrogen gas for at least 30 minutes. All subsequent steps are to be performed inside an anaerobic chamber.

  • Enzyme Reconstitution (if necessary): The iron-sulfur clusters of BioB may need to be reconstituted. This is typically done by incubating the apo-enzyme with a source of iron (e.g., ferric ammonium citrate), a source of sulfide (e.g., L-cysteine and a cysteine desulfurase, or Na₂S), and a reducing agent like DTT.

  • Reaction Mixture Assembly: In a sealed anaerobic vial, prepare the reaction mixture with the following final concentrations:

    • 25 µM Flavodoxin

    • 5 µM Flavodoxin reductase

    • 1 mM NADPH

    • 2 mM Dethiobiotin

    • 1 mM S-adenosylmethionine

    • Reaction buffer to the final volume.

  • Initiation: The reaction is initiated by the addition of purified BioB to a final concentration of approximately 10-30 µM.[3]

  • Incubation: Incubate the reaction mixture at 25°C for a defined period (e.g., 1-2 hours).[3] Time points can be taken to determine the reaction rate.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold methanol or by heating to denature the enzyme.

  • Analysis:

    • Centrifuge the quenched reaction to pellet the precipitated protein.

    • Analyze the supernatant by HPLC to separate dethiobiotin and biotin.

    • Quantify the amount of biotin formed by comparing the peak area to a standard curve of known biotin concentrations.

Protocol 2: Coupled Spectrophotometric Assay for Diaminopimelate Decarboxylase (LysA)

This continuous assay measures LysA activity by coupling the production of lysine to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[7][8][9]

Objective: To determine the kinetic parameters of Diaminopimelate Decarboxylase (LysA).

Materials:

  • Purified Diaminopimelate Decarboxylase (LysA)

  • meso-diaminopimelic acid (meso-DAP)

  • Saccharopine dehydrogenase (SDH)

  • α-ketoglutarate

  • NADH

  • Pyridoxal 5'-phosphate (PLP)

  • Tris-HCl buffer, pH 8.0

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Reaction Cocktail Preparation: Prepare a reaction cocktail containing the following components at their final concentrations in Tris-HCl buffer (pH 8.0):

    • 0.2 mM NADH[9]

    • 10 mM α-ketoglutarate[9]

    • 0.1 mM PLP[9]

    • 1.4 µM Saccharopine dehydrogenase (SDH)[9]

    • A variable concentration of meso-DAP (e.g., ranging from 0.5 to 15 mM to determine K_m_).[9]

  • Pre-incubation: Pre-incubate the reaction cocktail in a cuvette at 37°C for 5-10 minutes to allow the temperature to equilibrate and to record any background rate of NADH oxidation.[7]

  • Initiation: Initiate the reaction by adding a known amount of purified LysA enzyme (e.g., 1 µM final concentration) to the cuvette and mix immediately.[9]

  • Measurement: Monitor the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes). The initial linear rate of the reaction corresponds to the rate of NADH oxidation, which is stoichiometric with the rate of lysine production by LysA.

  • Data Analysis:

    • Calculate the rate of reaction using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the initial reaction rates against the substrate (meso-DAP) concentration.

    • Fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ (and subsequently k_cat_) for LysA.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing inhibitors of a target enzyme from either the biotin or DAP pathway.

Inhibitor_Screening_Workflow cluster_screening High-Throughput Screening (HTS) cluster_validation Hit Validation and Characterization cluster_cellular Cellular and In Vivo Evaluation Compound_Library Compound_Library Primary_Assay Primary Enzyme Assay (e.g., Fluorescence Displacement) Compound_Library->Primary_Assay Automated Dosing Hit_Identification Identify Initial Hits Primary_Assay->Hit_Identification Data Analysis Dose_Response Dose-Response Curves (Determine IC50) Hit_Identification->Dose_Response Confirmation Secondary_Assay Secondary/Coupled Assay (Confirm On-Target Activity) Dose_Response->Secondary_Assay Orthogonal Confirmation Kinetic_Studies Kinetic Analysis (Determine Ki and Inhibition Type) Secondary_Assay->Kinetic_Studies Mechanism of Inhibition MIC_Determination Minimum Inhibitory Concentration (MIC) Assays Kinetic_Studies->MIC_Determination Lead Progression Toxicity_Assays Mammalian Cell Toxicity Assays MIC_Determination->Toxicity_Assays Assess Safety In_Vivo_Models Animal Models of Infection Toxicity_Assays->In_Vivo_Models Efficacy Testing

Workflow for Inhibitor Discovery and Development.

Conclusion

Both the biotin and diaminopimelic acid biosynthesis pathways present compelling targets for the development of novel antibacterial agents. The DAP pathway, with its direct link to both protein synthesis and cell wall integrity, has been a long-standing focus of research. The biotin pathway, essential for key metabolic processes, is also a validated and promising avenue for therapeutic intervention. This guide provides a foundational comparison to inform further research and drug discovery efforts targeting these critical bacterial pathways. The quantitative data and detailed protocols herein should serve as a valuable resource for scientists in this field.

References

Safety Operating Guide

Proper Disposal of 7,8-Diaminononanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This document provides a comprehensive guide to the proper disposal procedures for 7,8-diaminononanoate, a compound that requires careful handling due to its potential hazards.

Immediate Safety Protocols and Waste Handling

Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure full compliance with local and federal regulations. The following steps provide a general framework for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is the first line of defense against accidental exposure. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Chemical safety goggles and/or a face shield.[1]

  • Lab Coat: A standard laboratory coat to protect from splashes.

  • Respiratory Protection: Use appropriate respiratory protection if vapors or aerosols are generated.[1]

Waste Collection and Storage

Proper segregation and containment of chemical waste are critical to prevent hazardous reactions and ensure safe disposal.

  • Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for collecting this compound waste.[2] The container must be in good condition with a secure lid.

  • Labeling: The container must be clearly marked with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration of the contents.[3]

  • Segregation: Do not mix this compound waste with other incompatible waste streams.[2] As a general rule, keep organic and inorganic wastes separate, and do not mix halogenated and non-halogenated solvents.

  • Closed Containers: Keep the waste container tightly sealed at all times, except when adding waste, to prevent the release of vapors and reduce the risk of spills.[1]

Disposal Procedures

Chemical Degradation (for consideration by EHS professionals)

A common method for the degradation of some amine compounds involves oxidation with potassium permanganate. For instance, a procedure for ethylenediamine involves dissolving it in sulfuric acid and then adding potassium permanganate.[4] A similar approach for aromatic amines involves dissolving the amine in sulfuric acid, followed by the addition of potassium permanganate and allowing the mixture to react.[5] Any excess permanganate is then reduced with sodium bisulfite.[4][5] The final solution is neutralized before disposal.[4]

It is crucial to note that the reactivity of this compound may differ from these examples, and any chemical treatment should be thoroughly evaluated for safety and efficacy before implementation.

Quantitative Data for Disposal Considerations

While specific disposal limits for this compound are not established, the following table outlines general parameters to consider when characterizing the waste stream for disposal.

ParameterConsiderationRelevance to Disposal
Chemical Composition Full chemical name (this compound) and any other components in the waste.Essential for proper waste identification and segregation.[3]
Concentration Approximate concentration of this compound in the waste solution.Determines the hazard level and potential treatment methods.
Volume Total volume of the waste to be disposed of.Necessary for manifesting and transportation.
pH The pH of the waste solution.Important for determining compatibility with containers and other wastes.
Presence of Other Hazards Indication of other hazardous components (e.g., flammable solvents, heavy metals).Critical for comprehensive hazard assessment and proper disposal routing.

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound waste.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste: Keep separate from incompatible materials B->C D Use Designated & Labeled Hazardous Waste Container C->D E Store Container Securely (Tightly capped, in a designated area) D->E F Consult Institutional EHS for specific disposal procedures E->F G Arrange for Hazardous Waste Pickup through EHS F->G H End: Proper Disposal G->H

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet (SDS) before handling or disposing of any chemical. The responsibility for safe handling and disposal lies with the user.

References

Essential Safety and Logistical Information for Handling 7,8-Diaminononanoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 7,8-diaminononanoate is publicly available. The following guidance is based on the safety data for a structurally related compound, nonanoic acid, and general principles of laboratory safety for handling amino fatty acids. Researchers must exercise caution and handle this compound as a substance with unknown toxicological properties. A thorough risk assessment should be conducted before any handling.

I. Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards of skin and eye irritation.

Protection Type Recommended Equipment Specification/Standard
Eye and Face Protection Chemical safety goggles and a face shieldANSI Z87.1 certified. A face shield should be worn where splashing is a significant risk.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene) and a lab coatEnsure gloves have an adequate breakthrough time for the solvents being used. A chemically resistant apron is recommended for larger quantities.
Respiratory Protection Use in a well-ventilated area or with a fume hoodIf aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

II. Hazard and Physical Property Summary

The following table outlines the known physical and chemical properties of 7,8-diaminononanoic acid and the hazard information for the related compound, nonanoic acid.

Property 7,8-Diaminononanoic Acid Nonanoic Acid (for hazard reference)
Molecular Formula C₉H₂₀N₂O₂[1]C₉H₁₈O₂
Molecular Weight 188.27 g/mol [1]158.24 g/mol
Physical State Not specified (likely solid or liquid)Liquid[2]
Boiling Point 349.8 °C at 760 mmHg[3]254 °C[2]
Flash Point 165.3 °C[3]114 °C[2]
Density 1.046 g/cm³[3]Not specified
Hazards UnknownCauses skin irritation. Causes serious eye irritation. Harmful to aquatic life with long lasting effects.[2][4]

III. Safe Handling and Operational Plan

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_assess Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_assess->prep_ppe prep_setup Prepare Well-Ventilated Work Area prep_ppe->prep_setup handle_transfer Carefully Transfer Compound prep_setup->handle_transfer handle_spill Have Spill Kit Ready handle_transfer->handle_spill post_decon Decontaminate Work Surfaces handle_spill->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash disp_waste Segregate Chemical Waste post_wash->disp_waste disp_label Label Waste Container disp_waste->disp_label disp_dispose Dispose via Approved Channels disp_label->disp_dispose

Safe Handling Workflow for this compound

Experimental Protocols:

1. Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for all planned procedures involving this compound.

  • Personal Protective Equipment: Put on all required PPE as detailed in the table above, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Work Area Setup: Ensure that the work will be conducted in a well-ventilated area, preferably within a chemical fume hood.

2. Handling:

  • Transfer: When transferring the compound, do so carefully to avoid creating dust or aerosols. Use appropriate tools such as a spatula or a properly calibrated pipette.

  • Spill Preparedness: Keep a spill kit readily accessible. The kit should contain absorbent materials appropriate for chemical spills. In case of a spill, follow your institution's established spill response procedures.

3. Post-Handling:

  • Decontamination: After handling is complete, decontaminate all work surfaces with an appropriate cleaning agent.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

IV. Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental harm.

  • Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled in accordance with local and national regulations, clearly identifying the contents as chemical waste and including the name "this compound."

  • Disposal: Dispose of the chemical waste through your institution's designated hazardous waste disposal program. Do not dispose of this compound down the drain or in regular trash.[2][4]

References

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Reactant of Route 1
7,8-diaminononanoate
Reactant of Route 2
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。